4-bromo-2-ethyl-5-nitro-1H-imidazole
Description
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Properties
IUPAC Name |
4-bromo-2-ethyl-5-nitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-2-3-7-4(6)5(8-3)9(10)11/h2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIJYFFMEHGGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-bromo-2-ethyl-5-nitro-1H-imidazole: Synthesis, Properties, and Therapeutic Potential
Introduction: The Enduring Significance of Nitroimidazoles in Medicinal Chemistry
The nitroimidazole scaffold is a cornerstone in the edifice of modern medicinal chemistry, representing a unique and highly versatile class of heterocyclic compounds.[1] Since the discovery of azomycin (2-nitroimidazole) as a natural antibiotic in the 1950s, this structural motif has given rise to a multitude of life-saving drugs.[1] Nitroimidazoles are renowned for their broad-spectrum activity against anaerobic bacteria and various parasites, with metronidazole being a prime example of their clinical success.[2] More recently, their therapeutic applications have expanded to include anti-tuberculosis agents, such as delamanid and pretomanid, and as radiosensitizers in cancer therapy.[1]
The biological activity of nitroimidazoles is intrinsically linked to the reductive bioactivation of the nitro group, a process that is particularly efficient under the hypoxic conditions characteristic of anaerobic infections and solid tumors.[1] This mechanism leads to the formation of cytotoxic reactive nitrogen species that can inflict damage on cellular macromolecules, including DNA.[3] The continued exploration of functionalized nitroimidazoles, such as the titular compound 4-bromo-2-ethyl-5-nitro-1H-imidazole , is driven by the quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.[4]
This technical guide provides a comprehensive overview of this compound, a molecule for which detailed experimental data is not yet widely published. By leveraging established principles of organic chemistry and drawing upon the extensive literature of closely related analogs, this document will serve as a foundational resource for researchers, scientists, and drug development professionals. We will delve into its predicted chemical properties, propose a viable synthetic pathway, explore its reactivity, and discuss its potential applications in the pharmaceutical landscape.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value for this compound | Comparative Data for Analogs |
| Molecular Formula | C₅H₆BrN₃O₂ | 4-bromo-5-nitro-1H-imidazole: C₃H₂BrN₃O₂[5] |
| Molecular Weight | ~236.03 g/mol | 4-bromo-5-nitro-1H-imidazole: 191.97 g/mol [5] |
| Appearance | Likely a pale yellow to white crystalline solid | 5-bromo-4-nitro-1H-imidazole is a white solid.[6] |
| Melting Point | Expected to be in the range of 150-250 °C | 5-bromo-4-nitro-1H-imidazole: 281-282 °C (decomposes)[7] |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF | General nitroimidazoles are soluble in polar organic solvents. |
| pKa | Estimated to be around 5-6 | 5-bromo-4-nitro-1H-imidazole: 5.60 ± 0.10 (Predicted)[7] |
Proposed Synthesis of this compound: A Step-by-Step Workflow
A plausible synthetic route to this compound can be envisioned, starting from a suitable imidazole precursor. The following multi-step synthesis is proposed, leveraging well-established methodologies for the functionalization of the imidazole ring.
Caption: A proposed two-step synthetic workflow for this compound.
Step 1: Nitration of 2-Ethyl-1H-imidazole
The initial step involves the nitration of commercially available 2-ethyl-1H-imidazole to introduce the crucial nitro group. This is typically achieved using a mixture of concentrated sulfuric and nitric acids.
Experimental Protocol:
-
To a stirred solution of 2-ethyl-1H-imidazole in concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, add concentrated nitric acid dropwise.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat to facilitate the reaction, monitoring the progress by TLC. A similar nitration of 4-bromo-1H-imidazole is conducted at 110°C for 1 hour.[6]
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base, such as sodium carbonate or ammonium hydroxide, until a precipitate forms.
-
Collect the solid product, 2-ethyl-4(5)-nitro-1H-imidazole, by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Step 2: Bromination of 2-Ethyl-4(5)-nitro-1H-imidazole
The subsequent step is the bromination of the nitrated intermediate. The directing effects of the existing substituents will influence the position of bromination. The use of N-bromosuccinimide (NBS) or elemental bromine are common methods for this transformation. Direct bromination of 2-nitroimidazole with NBS has been shown to yield 4,5-dibromo-2-nitroimidazole.[8]
Experimental Protocol:
-
Dissolve 2-ethyl-4(5)-nitro-1H-imidazole in a suitable solvent such as dioxane or a chlorinated solvent. The choice of solvent can influence the regioselectivity of the bromination.[9]
-
Add N-bromosuccinimide (NBS) or a solution of bromine in the same solvent portion-wise to the reaction mixture at room temperature.
-
Stir the reaction for several hours to overnight, monitoring by TLC for the consumption of the starting material.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography on silica gel.
Chemical Reactivity and Potential for Further Functionalization
The chemical reactivity of this compound is dictated by the interplay of its functional groups. The bromine atom, activated by the adjacent electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution.[9] This provides a handle for introducing a wide range of substituents at the C4 position, a common strategy in the development of nitroimidazole-based drugs.[10]
The nitro group is the key to the biological activity of this class of compounds, undergoing bioreduction to generate cytotoxic species.[3] The ethyl group at the C2 position may modulate the compound's lipophilicity and metabolic stability, potentially influencing its pharmacokinetic properties.
Caption: Key reactivity and functionalization pathways for this compound.
Predicted Spectroscopic Data
The structural elucidation of this compound would rely on standard spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics can be anticipated:
-
¹H NMR: A single proton signal for the imidazole ring C-H is expected, likely as a singlet. The ethyl group would present as a quartet and a triplet. For comparison, the ¹H NMR spectrum of 5-bromo-4-nitro-1H-imidazole shows a singlet at δ 7.99 ppm for the C2-H.[6]
-
¹³C NMR: The spectrum would show five distinct carbon signals corresponding to the two imidazole ring carbons, the two carbons of the ethyl group, and the carbon bearing the bromine atom.
-
Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).[11] Fragmentation would likely involve the loss of the nitro group, the bromine atom, and cleavage of the ethyl side chain.
Potential Applications in Drug Discovery and Development
Given the well-established therapeutic importance of the nitroimidazole scaffold, this compound represents a promising starting point for the discovery of new drugs. Its potential applications span several key areas of medicinal chemistry:
-
Antimicrobial Agents: As a member of the nitroimidazole family, this compound is a candidate for development as an antibacterial, particularly against anaerobic bacteria, and as an antiprotozoal agent.[12]
-
Antitubercular Drugs: The success of nitroimidazoles in treating tuberculosis suggests that derivatives of this compound could be explored for activity against Mycobacterium tuberculosis.[1]
-
Oncology: The ability of nitroimidazoles to act as hypoxia-activated radiosensitizers makes them attractive for cancer therapy. This compound could be investigated for its potential to enhance the efficacy of radiation treatment in solid tumors.
-
Hypoxia Imaging Agents: Radiolabeled derivatives of this compound could potentially be developed as imaging agents for detecting hypoxic tissues in tumors and other pathological conditions.[13]
Caption: Simplified mechanism of bioreductive activation of nitroimidazoles in hypoxic versus normoxic cells.
Safety and Handling
Nitroaromatic compounds should be handled with caution due to their potential toxicity and reactivity.[14][15] The following safety precautions are recommended based on data for related substances:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[16]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[17]
-
Fire and Explosion Hazard: Nitroaromatic compounds can be flammable and may react violently with strong oxidizing agents, bases, and reducing agents.[15] Keep away from heat, sparks, and open flames.
-
Toxicity: Assume the compound is toxic if swallowed, in contact with skin, or if inhaled. Avoid direct contact and ingestion.
-
First Aid: In case of exposure, seek immediate medical attention. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air.[16]
Conclusion
This compound, while not yet extensively characterized in the scientific literature, stands as a compound of significant interest for researchers in medicinal chemistry and drug development. Its structural features, combining the proven bioactivity of the nitroimidazole core with the synthetic versatility of a bromo substituent and a modulating ethyl group, make it a compelling scaffold for the design of novel therapeutic agents. The predictive analysis of its properties, along with the proposed synthetic route and discussion of its reactivity, provides a solid foundation for future experimental investigation. As the need for new and effective treatments for infectious diseases and cancer continues to grow, the exploration of functionalized nitroimidazoles like this compound will undoubtedly remain a vibrant and fruitful area of research.
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Lecturio. (2021). Nitroimidazoles. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Bromo-4-nitroimidazole. Retrieved from [Link]
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synthesis of 4-bromo-2-ethyl-5-nitro-1H-imidazole
An In-depth Technical Guide to the Synthesis of 4-bromo-2-ethyl-5-nitro-1H-imidazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway for this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Nitroimidazole derivatives are foundational scaffolds in the development of therapeutics for infectious diseases and oncology, primarily due to their mechanism of action involving bioreductive activation under hypoxic conditions.[1][2] This document elucidates a logical, multi-step synthesis beginning from the accessible precursor 2-ethyl-1H-imidazole. The guide offers detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of reaction parameters, grounded in established chemical principles and supported by authoritative literature.
Introduction: The Significance of Substituted Nitroimidazoles
The nitroimidazole scaffold is a cornerstone in modern pharmacology. Compounds bearing this moiety are renowned for their efficacy against anaerobic bacteria and various protozoa.[3][] The canonical example, metronidazole, remains a frontline treatment for infections caused by such organisms.[5][6] The therapeutic activity of these compounds is contingent upon the reductive activation of the nitro group within the target cell, a process that is significantly more efficient in the low-oxygen (hypoxic) environments characteristic of anaerobic microbes and solid tumors.[2] This activation cascade generates reactive nitrogen species, including nitroso and hydroxylamine intermediates, which induce cytotoxic effects through mechanisms like DNA strand scission and protein damage.[2][]
The strategic functionalization of the imidazole ring—by introducing substituents such as halogens and alkyl groups—allows for the fine-tuning of the molecule's physicochemical properties, including lipophilicity, metabolic stability, and redox potential. This modulation can enhance therapeutic efficacy, broaden the spectrum of activity, and overcome mechanisms of drug resistance.[6][7] The target molecule, this compound (CAS 18874-51-6), incorporates an ethyl group at the C2 position, a nitro group at C5, and a bromine atom at C4. This specific arrangement presents a valuable platform for further chemical elaboration in drug discovery programs.
Proposed Synthetic Strategy: A Retrosynthetic Analysis
A direct, single-pot synthesis for this compound is not prominently described in current literature. Therefore, a logical multi-step pathway is proposed, built upon well-established transformations of the imidazole core. The retrosynthetic analysis, shown below, deconstructs the target molecule into readily available precursors.
The synthesis logically proceeds via two key electrophilic aromatic substitution reactions on a 2-ethyl-1H-imidazole starting material: nitration followed by bromination. The order of these steps is critical. Introducing the strongly deactivating nitro group first will direct the subsequent bromination.
Caption: Retrosynthetic pathway for the target compound.
Synthesis Pathway and Mechanistic Considerations
The proposed forward synthesis involves a two-step sequence starting from 2-ethyl-1H-imidazole.
Caption: Proposed two-step synthesis workflow.
Step 1: Nitration of 2-Ethyl-1H-imidazole
The initial step is the nitration of the 2-ethyl-1H-imidazole ring. This is a classic electrophilic aromatic substitution.
-
Causality of Reagent Choice: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard and most effective reagent for nitrating heterocyclic systems.[8] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is typically exothermic and requires careful temperature control to prevent over-nitration and side reactions.[9][10]
-
Regioselectivity: The nitration of substituted imidazoles can yield a mixture of isomers. For 2-substituted imidazoles, nitration predominantly occurs at the C4 and C5 positions. The ethyl group at C2 is weakly activating and directs ortho/para (C4 and C5), while the ring nitrogens also influence the position of substitution. The final product is often a tautomeric mixture of 2-ethyl-4-nitro-1H-imidazole and 2-ethyl-5-nitro-1H-imidazole, which are often difficult to separate and may be used as a mixture in the subsequent step.[8] For the purpose of this synthesis, we will refer to the product as 2-ethyl-4(5)-nitro-1H-imidazole.
Step 2: Bromination of 2-Ethyl-4(5)-nitro-1H-imidazole
The second step involves the selective bromination of the nitrated intermediate.
-
Causality of Reagent Choice: N-Bromosuccinimide (NBS) is an excellent choice for this transformation as it provides a low, steady concentration of electrophilic bromine, which can lead to more selective reactions with fewer side products compared to using elemental bromine (Br₂).[11][12] The reaction can be initiated by radical initiators or performed under acidic conditions.
-
Regioselectivity: The pre-existing substituents on the imidazole ring dictate the position of bromination. The nitro group is a powerful electron-withdrawing group and a meta-director, strongly deactivating the ring to further electrophilic attack. The ethyl group is weakly activating. In the 2-ethyl-5-nitro-1H-imidazole tautomer, the C4 position is the most activated site available for electrophilic substitution. The powerful deactivating effect of the nitro group at C5 makes the adjacent C4 the most probable site for bromination, leading to the desired this compound product.
Detailed Experimental Protocols
The following protocols are model procedures based on established methods for analogous compounds.[9][13] Researchers must conduct their own risk assessments and optimizations.
Protocol 1: Synthesis of 2-Ethyl-4(5)-nitro-1H-imidazole
| Parameter | Value/Description | Source |
| Starting Material | 2-Ethyl-1H-imidazole | Commercially Available |
| Reagents | Fuming Nitric Acid (≥90%), Sulfuric Acid (98%) | [9][10] |
| Solvent | Sulfuric Acid (acts as solvent and catalyst) | [8] |
| Temperature | 0°C to 110°C (controlled addition and heating) | [13] |
| Work-up | Quenching on ice, neutralization | [13] |
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 100 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to 0°C.
-
Substrate Addition: Slowly add 2-ethyl-1H-imidazole (0.10 mol, 9.61 g) in portions to the stirred sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding 11 mL (0.25 mol) of fuming nitric acid to 20 mL of concentrated sulfuric acid, pre-cooled to 0°C.
-
Nitration: Add the nitrating mixture dropwise from the dropping funnel to the imidazole solution over 1 hour, maintaining the reaction temperature below 5°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Slowly heat the reaction mixture to 100-110°C and maintain for 2 hours.[13]
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Neutralization & Isolation: Cool the resulting solution in an ice bath and neutralize by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 7. A yellow precipitate will form.
-
Purification: Filter the solid product, wash thoroughly with cold water, and dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture to yield 2-ethyl-4(5)-nitro-1H-imidazole.
Protocol 2: Synthesis of this compound
| Parameter | Value/Description | Source |
| Starting Material | 2-Ethyl-4(5)-nitro-1H-imidazole | From Protocol 1 |
| Reagents | N-Bromosuccinimide (NBS) | [11][12] |
| Solvent | Acetonitrile or Dioxane | [11] |
| Temperature | Reflux | [11] |
| Work-up | Solvent removal, extraction | N/A |
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethyl-4(5)-nitro-1H-imidazole (0.05 mol, 7.05 g) and 150 mL of acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (0.055 mol, 9.79 g) to the solution in one portion.
-
Reaction Progression: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Isolation: Dissolve the resulting residue in ethyl acetate (200 mL) and wash with a 10% sodium thiosulfate solution (2 x 50 mL) to remove any unreacted bromine, followed by a brine wash (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Product Characterization
The identity and purity of the final product and intermediate should be confirmed using standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) |
| 2-Ethyl-4(5)-nitro-1H-imidazole | C₅H₇N₃O₂ | 141.13 | 1.3 (t, 3H, CH₃), 2.8 (q, 2H, CH₂), 7.9-8.2 (s, 1H, imidazole-H), 12-13 (br s, 1H, NH) | 12 (CH₃), 21 (CH₂), 120-140 (imidazole carbons), 145-150 (C-NO₂) |
| This compound | C₅H₆BrN₃O₂ | 220.03 | 1.4 (t, 3H, CH₃), 2.9 (q, 2H, CH₂), 13-14 (br s, 1H, NH) | 12 (CH₃), 22 (CH₂), 110-145 (imidazole carbons) |
Note: NMR chemical shifts are approximate and will depend on the solvent used. The absence of a proton signal in the 7.9-8.2 ppm range for the final product indicates successful substitution on the imidazole ring.
Safety and Handling Precautions
-
Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Nitration Reactions: Nitration reactions are highly exothermic and can run away if not properly controlled. Ensure adequate cooling and slow, controlled addition of reagents.
-
Brominating Agents: N-Bromosuccinimide is a lachrymator and is harmful if inhaled or swallowed. Handle in a well-ventilated fume hood.
-
Solvents: Organic solvents like acetonitrile and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.
Conclusion
This technical guide outlines a robust and chemically sound two-step synthetic pathway for this compound, a molecule with high potential as a building block in drug discovery. The strategy relies on sequential electrophilic nitration and bromination of a 2-ethyl-1H-imidazole precursor. By carefully selecting reagents and controlling reaction conditions, particularly temperature and solvent, the synthesis can be guided to achieve the desired regiochemical outcome. The detailed protocols and mechanistic discussions provided herein serve as a valuable resource for researchers aiming to synthesize and explore this and other functionalized nitroimidazole scaffolds for the development of next-generation therapeutics.
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Kucherov, F. A., et al. (2015). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. ResearchGate. [Link]
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Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
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An In-depth Technical Guide to 4-bromo-2-ethyl-5-nitro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-bromo-2-ethyl-5-nitro-1H-imidazole (CAS No. 18874-51-6), a heterocyclic compound belonging to the pharmacologically significant class of nitroimidazoles. While specific literature on this particular molecule is limited, this document synthesizes available data and extrapolates from closely related analogs to present a detailed account of its physicochemical properties, a plausible synthetic route, expected reactivity, and potential applications in drug discovery. The guide is intended to serve as a foundational resource for researchers interested in the exploration of novel nitroimidazole derivatives as therapeutic agents.
Introduction: The Significance of the Nitroimidazole Scaffold
Nitroimidazoles are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities.[1][2] Since the discovery of azomycin (2-nitroimidazole) in the 1950s, this class of compounds has yielded numerous life-saving drugs.[3] The quintessential feature of these molecules is the nitro group attached to the imidazole ring, which is crucial for their mechanism of action, particularly against anaerobic organisms and hypoxic cancer cells.[1]
Prominent members of the nitroimidazole family, such as metronidazole and benznidazole, are indispensable in treating infections caused by anaerobic bacteria and protozoa.[3][4] The therapeutic effect of 5-nitroimidazoles is attributed to the reductive activation of the nitro group within the target cells, leading to the formation of cytotoxic radicals that damage DNA and other vital macromolecules.[1] This mechanism of action makes them highly effective in the low-oxygen environments characteristic of anaerobic infections and solid tumors.
The subject of this guide, this compound, is a functionalized derivative with potential for novel therapeutic applications. The presence of a bromine atom can modulate the compound's lipophilicity and electronic properties, potentially influencing its pharmacokinetic profile and biological activity. The 2-ethyl substituent may also impact its metabolic stability and interaction with biological targets.
Physicochemical Properties
Detailed experimental data for this compound is not extensively reported in the literature. However, based on its structure and data from similar compounds, the following properties can be anticipated.
| Property | Value | Source |
| CAS Number | 18874-51-6 | [5] |
| Molecular Formula | C₅H₆BrN₃O₂ | Inferred |
| Molecular Weight | 220.02 g/mol | Inferred |
| IUPAC Name | This compound | [5] |
| Appearance | Likely a solid | Inferred |
| Solubility | Expected to be soluble in organic solvents | Inferred |
Note: The molecular formula and weight are calculated based on the chemical structure. Other properties are extrapolated from related bromo-nitroimidazole compounds.
Synthesis and Purification
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 2-ethyl-1H-imidazole (Precursor)
The imidazole ring can be constructed through various methods. A common approach is the reaction of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.[6]
Protocol:
-
In a reaction vessel, combine glyoxal, propionaldehyde, and a source of ammonia (e.g., ammonium hydroxide).
-
The reaction is typically carried out in a suitable solvent, such as a lower alcohol or water.
-
The mixture is heated to facilitate the condensation and cyclization reactions.
-
Upon completion, the reaction mixture is cooled, and the product, 2-ethyl-1H-imidazole, is isolated and purified, for instance, by distillation or crystallization.
Step 2: Nitration of 2-ethyl-1H-imidazole
The nitration of the imidazole ring is a crucial step. The conditions for nitration must be carefully controlled to achieve the desired regioselectivity. For many imidazoles, a mixture of nitric acid and sulfuric acid is effective.[7][8]
Protocol:
-
Dissolve 2-ethyl-1H-imidazole in concentrated sulfuric acid with cooling.
-
Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid, maintaining a low temperature to control the exothermic reaction.
-
After the addition is complete, the reaction mixture may be stirred at a slightly elevated temperature to ensure complete reaction.
-
The reaction is quenched by pouring it onto ice, followed by neutralization with a base (e.g., ammonia) to precipitate the product, 2-ethyl-5-nitro-1H-imidazole.
-
The crude product is then filtered, washed, and purified by recrystallization.
Step 3: Bromination of 2-ethyl-5-nitro-1H-imidazole
The final step is the introduction of the bromine atom onto the imidazole ring. Electrophilic bromination using reagents like N-bromosuccinimide (NBS) or bromine is a standard method.[9] The nitro group is a deactivating group, which will direct the incoming electrophile to the C4 position.
Protocol:
-
Dissolve 2-ethyl-5-nitro-1H-imidazole in a suitable solvent (e.g., a chlorinated solvent or acetic acid).
-
Add the brominating agent (e.g., NBS) portion-wise to the solution. A radical initiator may be required if using NBS in certain solvents.
-
The reaction mixture is stirred, possibly with heating, until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is worked up to remove any unreacted bromine and by-products.
-
The crude product is purified by column chromatography or recrystallization to yield pure this compound.
Chemical Reactivity and Putative Mechanism of Action
The reactivity of this compound is dictated by the interplay of the imidazole ring and its substituents. The nitro group is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The bromine atom at the C4 position can potentially be displaced by strong nucleophiles.
The biological activity of nitroimidazoles is intrinsically linked to the reductive metabolism of the nitro group. It is hypothesized that this compound would follow a similar mechanism of action.
Caption: Putative mechanism of action for this compound.
Mechanism Explained:
-
Cellular Uptake: The compound, being relatively lipophilic, is expected to passively diffuse across the cell membranes of target organisms.
-
Reductive Activation: In the low-oxygen environment of anaerobic cells, the nitro group undergoes a one-electron reduction, catalyzed by nitroreductases, to form a nitroso radical anion.
-
Generation of Cytotoxic Species: This highly reactive radical can then undergo further transformations to generate other reactive nitrogen species.
-
Cellular Damage: These reactive species can covalently bind to and cause damage to critical cellular components, including DNA, leading to strand breaks and loss of helical structure, as well as proteins, impairing their function.
-
Cell Death: The accumulation of this damage ultimately results in cell death.
Potential Applications in Drug Development
Given the well-established therapeutic profile of the nitroimidazole class, this compound holds promise in several areas of drug development.
-
Antimicrobial Agents: There is a high potential for activity against anaerobic bacteria (e.g., Clostridium, Bacteroides) and protozoal parasites (e.g., Giardia, Trichomonas, Entamoeba).[3][4] The ethyl and bromo substituents could enhance efficacy or overcome resistance mechanisms observed with existing drugs.
-
Anticancer Therapy: As a hypoxia-activated prodrug, it could be investigated as a radiosensitizer or a standalone cytotoxic agent for treating solid tumors.[10] The hypoxic core of many tumors provides the ideal environment for the reductive activation of the nitro group.
-
Antitubercular Agents: Recently, nitroimidazoles like delamanid and pretomanid have emerged as potent drugs against multidrug-resistant tuberculosis.[11] This opens up the possibility of exploring this compound for activity against Mycobacterium tuberculosis.
Safety and Handling
Specific toxicology data for this compound is not available. However, based on the safety data for related bromo-nitro-imidazoles, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a promising, yet underexplored, member of the nitroimidazole family. While specific experimental data is sparse, this guide provides a solid theoretical framework for its synthesis, properties, and potential applications based on the rich chemistry of its analogs. The unique combination of substituents on the imidazole core warrants further investigation of this compound as a potential lead for the development of new therapeutics to combat infectious diseases and cancer. Future research should focus on validating the proposed synthetic route, characterizing its physicochemical properties, and evaluating its biological activity in relevant in vitro and in vivo models.
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An In-Depth Technical Guide to 4-bromo-2-ethyl-5-nitro-1H-imidazole
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of 4-bromo-2-ethyl-5-nitro-1H-imidazole. This document provides a detailed examination of its chemical properties, a plausible synthetic pathway, and methods for its analytical characterization.
Introduction: The Significance of Nitroimidazoles
Nitroimidazoles are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] The core imidazole ring, substituted with a nitro group, is a critical pharmacophore found in numerous approved drugs and clinical candidates.[2] These compounds are particularly renowned for their effectiveness against anaerobic bacteria and protozoa, as well as their use as radiosensitizers in cancer therapy.[1][2]
The biological activity of nitroimidazoles is largely attributed to the bioreductive activation of the nitro group under hypoxic conditions, which are characteristic of solid tumors and anaerobic infections. This reduction leads to the formation of cytotoxic reactive nitrogen species that can induce cellular damage, including DNA strand breaks.[1] The substitution pattern on the imidazole ring, such as the presence of a bromo group and an ethyl group in this compound, can significantly influence the compound's physicochemical properties, metabolic stability, and biological activity.
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 18874-51-6 | [3] |
| Molecular Formula | C₅H₆BrN₃O₂ | [3] |
| Molecular Weight | 220.02 g/mol | [3] |
| SMILES | O=[O-] | [3] |
Synthesis Pathway and Rationale
Proposed Synthetic Workflow
The synthesis can be logically broken down into three key transformations: nitration, bromination, and purification.
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Introduction: The Strategic Importance of 4-bromo-2-ethyl-5-nitro-1H-imidazole
An In-Depth Technical Guide to 4-bromo-2-ethyl-5-nitro-1H-imidazole: Synthesis, Characterization, and Applications in Drug Discovery
Senior Application Scientist Note: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The guide is structured to deliver not just procedural steps but also the underlying scientific rationale, catering to researchers, scientists, and drug development professionals. We will delve into its fundamental properties, a robust synthetic pathway, reactivity, and its potential as a versatile scaffold for therapeutic agents.
This compound (CAS No: 18874-51-6) is a substituted nitroimidazole derivative.[1] Its structure is built upon the imidazole core, a five-membered aromatic heterocycle that is a constituent of essential biological molecules like the amino acid histidine. The strategic placement of its functional groups—an ethyl group at position 2, a bromine atom at position 4, and a nitro group at position 5—imparts a unique combination of chemical reactivity and biological potential.
The nitroimidazole class of compounds is renowned in pharmacology, forming the basis of numerous antibacterial and antiprotozoal drugs.[2] Their mechanism of action often relies on the reductive activation of the nitro group under the hypoxic (low oxygen) conditions characteristic of anaerobic bacteria or solid tumors.[3] This bio-reduction generates reactive radical species that induce cytotoxic damage to cellular macromolecules like DNA.[3]
The substituents on the this compound scaffold are not merely decorative; they are functional modulators:
-
2-Ethyl Group: Modifies the steric and electronic profile of the molecule, influencing its solubility and interaction with biological targets.
-
5-Nitro Group: The cornerstone of its potential bioactivity, serving as a latent cytotoxic agent awaiting reductive activation.[2]
-
4-Bromo Group: A highly valuable synthetic handle. The bromine atom can be readily displaced or utilized in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the synthesis of diverse libraries of derivatives for structure-activity relationship (SAR) studies.[3][4]
This guide will provide the technical foundation necessary to synthesize, characterize, and strategically utilize this potent chemical building block.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is critical for its application. The following table summarizes the key identifiers and physical properties of this compound.
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| CAS Number | 18874-51-6 | [1] |
| Molecular Formula | C₅H₆BrN₃O₂ | [1] |
| Molecular Weight | 220.02 g/mol | [1] |
| Appearance | Expected to be a solid, likely pale yellow | [2] |
Predicted Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals.
-
A broad singlet in the downfield region (>10 ppm), corresponding to the acidic N-H proton.
-
A quartet signal (approximately 2.8-3.1 ppm) for the methylene protons (-CH₂) of the ethyl group, split by the adjacent methyl protons.
-
A triplet signal (approximately 1.2-1.4 ppm) for the terminal methyl protons (-CH₃) of the ethyl group, split by the methylene protons. The absence of a proton at C4 or C5 simplifies the aromatic region.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Four signals are anticipated.
-
Two signals in the aliphatic region for the ethyl group's -CH₂ and -CH₃ carbons.
-
Two signals in the aromatic/heterocyclic region corresponding to the C2, C4, and C5 carbons of the imidazole ring. The carbon bearing the nitro group (C5) and the carbon bearing the bromine (C4) would be significantly affected by these electron-withdrawing substituents.
-
-
MS (Mass Spectrometry):
-
The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine. Two peaks of nearly equal intensity will appear at m/z 219 and 221 (for ⁷⁹Br and ⁸¹Br isotopes).
-
Key fragmentation patterns would likely include the loss of the nitro group ([M-NO₂]⁺) and potentially the ethyl group.
-
-
FTIR (Fourier-Transform Infrared Spectroscopy):
-
A broad absorption band around 3100-3300 cm⁻¹ for the N-H stretch.
-
Absorptions around 2900-3000 cm⁻¹ for aliphatic C-H stretching of the ethyl group.
-
Strong, asymmetric and symmetric stretching bands for the nitro group (NO₂) typically found near 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
C=N stretching vibrations within the imidazole ring around 1450-1500 cm⁻¹.
-
Synthesis and Purification
A plausible and efficient synthesis of this compound involves the direct nitration of a suitable precursor, 4(5)-bromo-2-ethyl-1H-imidazole. This method is analogous to established procedures for the nitration of other bromo-imidazole scaffolds.[6]
Synthetic Workflow
The overall transformation is an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the active electrophile.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for the nitration of 4-bromo-1H-imidazole.[6] Researchers must conduct their own risk assessment before proceeding.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add concentrated sulfuric acid (H₂SO₄, ~10 mL per gram of starting material).
-
Cool the sulfuric acid in an ice bath to 0-5 °C.
-
Slowly add 4(5)-bromo-2-ethyl-1H-imidazole (1 equivalent) to the cold sulfuric acid in portions, ensuring the temperature does not rise significantly. Stir until fully dissolved.
-
Causality: Using concentrated H₂SO₄ as the solvent ensures a highly acidic medium, which is essential for generating the nitronium ion electrophile in the next step. Pre-dissolving the substrate ensures a homogenous reaction mixture.
-
Step 2: Nitration
-
While maintaining the cold temperature, slowly add concentrated nitric acid (HNO₃, 1.1 equivalents) dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Carefully heat the reaction mixture to 110 °C and maintain this temperature for 1 hour, monitoring the reaction progress by TLC.
-
Causality: The reaction between nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺). Heating is required to overcome the activation energy for the electrophilic attack on the electron-deficient bromo-imidazole ring.
-
Step 3: Work-up and Isolation
-
After the reaction is complete, cool the mixture back to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Very slowly and carefully, pour the reaction mixture into the ice water with vigorous stirring. A precipitate should form.
-
Causality: Pouring the acidic mixture into ice water serves two critical purposes: it safely quenches the reaction and dilutes the strong acid, and it causes the organic product, which is poorly soluble in cold aqueous media, to precipitate out of solution.[6]
-
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the collected solid under vacuum.
Step 4: Purification and Validation
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel if isomeric impurities are present.
-
The identity and purity of the final product must be confirmed by the analytical methods described in Section 2.0 (NMR, MS, and melting point analysis). This step is crucial for a self-validating protocol.
Chemical Reactivity and Stability
-
N-H Acidity and Alkylation: The proton on the imidazole nitrogen is weakly acidic and can be removed by a suitable base. The resulting imidazolate anion is a potent nucleophile, allowing for N-alkylation to introduce various side chains.[7]
-
Reduction of the Nitro Group: The nitro group can be chemically reduced to an amine group using reagents like SnCl₂/HCl or catalytic hydrogenation. This amine is a versatile intermediate for further functionalization, such as amide bond formation.
-
Cross-Coupling Reactions: The C-Br bond is a prime site for derivatization. It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki (with boronic acids) or Sonogashira (with terminal alkynes), to append new carbon-based substituents.[4] This is a powerful strategy in drug discovery for exploring chemical space.
-
Stability: The compound is stable under normal laboratory conditions. However, it should be stored away from strong oxidizing agents and strong bases.[8] It is a solid and should be handled in a well-ventilated area to avoid dust inhalation.[9][10]
Applications in Research and Drug Development
This compound is not typically an end-product drug but rather a high-value intermediate and scaffold.
-
Antitubercular Agents: The nitroimidazole core is a key component of new antitubercular drug candidates like Pretomanid. These compounds are effective against both replicating and non-replicating Mycobacterium tuberculosis.[2] This scaffold provides a starting point for developing novel analogues.
-
Hypoxia-Activated Anticancer Prodrugs: The hypoxic microenvironment of solid tumors presents a unique target for drugs that are selectively activated in low-oxygen conditions. The nitro group on this molecule makes it an ideal candidate for development as a hypoxia-activated prodrug.[11]
-
Scaffold for Library Synthesis: As a drug development professional, the true value of this molecule lies in its utility as a versatile building block. The presence of the bromine atom allows for systematic modification of the 4-position, enabling the generation of a focused library of compounds. These libraries can then be screened for enhanced potency, improved selectivity, or favorable pharmacokinetic properties.[3]
Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory. Based on data from structurally similar compounds, this compound should be treated as a hazardous substance.[12][13]
-
GHS Hazard Statements (Predicted):
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, a lab coat, and chemical safety goggles conforming to government standards such as NIOSH (US) or EN 166 (EU).[14]
-
-
Handling:
-
Storage:
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[8]
-
Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[14]
-
Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]
-
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry and drug discovery. Its unique constellation of functional groups provides a direct pathway to bio-reductively activated therapeutic agents while simultaneously offering a versatile handle for synthetic diversification. The robust synthesis and clear characterization profile outlined in this guide provide researchers with the necessary foundation to leverage this potent scaffold in the development of next-generation antimicrobial and anticancer agents.
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An In-Depth Technical Guide on the Physical and Chemical Properties of 4-bromo-2-ethyl-5-nitro-1H-imidazole
This guide provides a comprehensive technical overview of 4-bromo-2-ethyl-5-nitro-1H-imidazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While specific data for this exact molecule is limited, this document extrapolates from the well-established chemistry of related nitroimidazole analogs to present a robust profile of its expected properties and reactivity.
Introduction to the Nitroimidazole Scaffold
Nitroimidazoles are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities.[1] The core structure, an imidazole ring bearing a nitro group, is a key pharmacophore in numerous therapeutic agents.[1] The mechanism of action for many nitroimidazole-based drugs is contingent on the bioreductive activation of the nitro group. This process is particularly efficient under hypoxic conditions, such as those found in solid tumors and anaerobic infections, leading to the formation of cytotoxic reactive nitrogen species that can inflict cellular damage.[2]
Synthesis and Structural Elucidation
A plausible synthetic route to this compound would likely commence with the nitration of 2-ethyl-1H-imidazole, followed by regioselective bromination. The electron-donating nature of the 2-ethyl group would activate the imidazole ring towards electrophilic substitution.
Proposed Synthetic Pathway:
A likely synthetic approach would involve a two-step process:
-
Nitration of 2-ethyl-1H-imidazole: This would be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, to yield 2-ethyl-5-nitro-1H-imidazole.
-
Bromination of 2-ethyl-5-nitro-1H-imidazole: Subsequent bromination, potentially using N-bromosuccinimide (NBS) in a suitable solvent, would introduce the bromine atom at the 4-position. The regioselectivity of this step would be crucial and may require optimization of reaction conditions.
Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its structure and by comparison with related compounds. The presence of the nitro group and the bromine atom will significantly influence its polarity, solubility, and electronic characteristics.
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C5H6BrN3O2 | |
| Molecular Weight | 220.02 g/mol | |
| Appearance | Likely a pale yellow or off-white solid | Based on related nitroimidazole compounds.[3] |
| Solubility | Expected to have moderate solubility in polar organic solvents and low solubility in water. | The nitro and imidazole moieties contribute to polarity, but the bromo and ethyl groups increase lipophilicity.[4][5] |
| pKa | The imidazole ring is weakly basic. The electron-withdrawing nitro group will decrease the basicity compared to unsubstituted imidazole. |
Spectroscopic Characterization
The structural confirmation of this compound would rely on a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a signal for the N-H proton of the imidazole ring, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons.
-
¹³C NMR: The carbon NMR would display distinct signals for the five carbon atoms in the molecule, with the carbon atoms attached to the nitro and bromo groups being significantly shifted.
-
Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (¹⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).[6] Fragmentation would likely involve the loss of the nitro group and cleavage of the ethyl side chain.[7]
Chemical Reactivity and Potential for Derivatization
The reactivity of this compound is dictated by its functional groups, offering several avenues for further chemical modification.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation is also key to its biological mechanism of action.[1]
-
Reactions at the Bromine Atom: The bromine atom is susceptible to nucleophilic aromatic substitution and can be a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.[8][9]
-
N-Alkylation of the Imidazole Ring: The nitrogen atom of the imidazole ring can be alkylated to introduce various side chains, a common strategy in the development of nitroimidazole-based drugs.[10][11]
Safety and Handling
Substituted nitroimidazoles should be handled with care in a laboratory setting. While specific toxicity data for this compound is not available, related compounds are known to be harmful if swallowed and may cause skin and eye irritation.[12][13][14]
Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with plenty of water.
Potential Applications in Drug Discovery
The this compound scaffold holds promise for the development of novel therapeutic agents. The bromine atom provides a convenient point for chemical modification to explore structure-activity relationships (SAR). Given the established biological activities of nitroimidazoles, this compound could serve as a starting point for the discovery of new drugs for:
-
Oncology: As hypoxia-activated prodrugs for targeting solid tumors.
-
Infectious Diseases: As antimicrobial agents against anaerobic bacteria and parasites.[15]
Experimental Protocols
Hypothetical Synthesis of this compound
Step 1: Synthesis of 2-ethyl-5-nitro-1H-imidazole
-
To a stirred solution of 2-ethyl-1H-imidazole in concentrated sulfuric acid, cooled in an ice bath, slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-ethyl-5-nitro-1H-imidazole.
Step 2: Synthesis of this compound
-
Dissolve 2-ethyl-5-nitro-1H-imidazole in a suitable solvent (e.g., acetic acid).
-
Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization Protocol
-
NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Mass Spectrometry: Analyze the purified product using a mass spectrometer with a suitable ionization technique (e.g., electrospray ionization - ESI) to confirm the molecular weight and isotopic pattern.
References
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4-bromo-2-ethyl-5-nitro-1H-imidazole literature review
An In-Depth Technical Guide to 4-bromo-2-ethyl-5-nitro-1H-imidazole: Synthesis, Properties, and Therapeutic Potential
Introduction
The nitroimidazole scaffold is a cornerstone in modern medicinal chemistry, representing a unique and highly versatile pharmacophore. First identified in the 1950s with the discovery of the natural antibiotic Azomycin (2-nitroimidazole), this heterocyclic motif has given rise to life-saving drugs for a myriad of therapeutic areas.[1] Compounds bearing the nitroimidazole core are renowned for their efficacy against anaerobic bacteria and protozoa, with metronidazole being a prime example.[1] More recently, their application has expanded into oncology as hypoxia-activated prodrugs and radiosensitizers, and into the treatment of multidrug-resistant tuberculosis with breakthrough drugs like Delamanid and Pretomanid.[1][2]
The biological activity of nitroimidazoles is intrinsically linked to the reductive bioactivation of the nitro group, a process that occurs selectively under the low-oxygen (hypoxic) conditions characteristic of anaerobic pathogens and solid tumors.[3] This reduction generates reactive radical species that induce cytotoxic damage, primarily through DNA strand breakage.[4]
This technical guide focuses on a specific, functionalized derivative: This compound (CAS No. 18874-51-6). The introduction of an ethyl group at the C2 position and a bromine atom at the C4 position modulates the electronic properties and lipophilicity of the core scaffold. These modifications can significantly influence the compound's redox potential, metabolic stability, and interaction with biological targets. While specific literature on this exact molecule is sparse, this guide will provide a comprehensive overview of its logical synthesis, predicted properties, and potential applications by drawing upon established principles of imidazole chemistry and the well-documented activities of its structural analogues.
Proposed Synthesis Pathways
The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical and efficient synthesis can be designed based on well-established reactions for the functionalization of imidazole rings. The most plausible approach involves the sequential nitration and bromination of a 2-ethyl-1H-imidazole precursor.
Pathway 1: Nitration followed by Bromination
This pathway begins with the commercially available 2-ethyl-1H-imidazole, first installing the critical nitro group, followed by regioselective bromination.
Step 1: Synthesis of 2-ethyl-5-nitro-1H-imidazole
The nitration of 2-alkyl-imidazoles is a standard procedure. The reaction is typically carried out in a strong acid medium, such as a mixture of nitric and sulfuric acids. The electron-donating nature of the C2-ethyl group directs the incoming nitro group primarily to the C5 (or C4) position.
Experimental Protocol: Nitration
-
To a cooled (0-5 °C) flask containing concentrated sulfuric acid, slowly add 2-ethyl-1H-imidazole while stirring to ensure complete dissolution and formation of the imidazolium salt.
-
Slowly add a stoichiometric equivalent of concentrated nitric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield 2-ethyl-5-nitro-1H-imidazole.
Step 2: Bromination of 2-ethyl-5-nitro-1H-imidazole
The subsequent bromination must be regioselective for the C4 position. The existing substituents govern the position of the incoming bromine. The nitro group at C5 is a powerful electron-withdrawing group, deactivating the ring towards electrophilic substitution. However, the C4 position remains the most activated site for an electrophile. N-Bromosuccinimide (NBS) in a suitable solvent is a common and effective brominating agent for such systems.
Experimental Protocol: Bromination
-
Dissolve the 2-ethyl-5-nitro-1H-imidazole synthesized in Step 1 in a suitable solvent, such as acetonitrile or dichloromethane.
-
Add one equivalent of N-Bromosuccinimide (NBS) to the solution. A radical initiator like AIBN or UV light may be used but is often unnecessary for activated rings.
-
Stir the reaction at room temperature for several hours or heat gently to reflux, monitoring by TLC until completion.
-
Upon completion, cool the mixture and wash with an aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the target compound, this compound.
Causality Behind Experimental Choices:
-
Strong Acid Medium (Nitration): Sulfuric acid protonates the imidazole ring and the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the aromatic stability of the imidazole.
-
N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent because it provides a low concentration of electrophilic bromine, which helps to prevent over-bromination and control regioselectivity compared to using elemental bromine (Br₂).
Visualization of Synthesis Pathway 1
Caption: Reductive bioactivation of a nitroimidazole prodrug under hypoxic conditions.
Conclusion
This compound represents a promising, yet underexplored, molecule within the esteemed nitroimidazole class. While direct experimental data is limited, a robust understanding of its chemistry and potential can be constructed from the wealth of knowledge on related compounds. The proposed synthetic pathways are logical and based on high-yielding, well-established organic reactions. The compound's key structural features—the bioactivatable nitro group, the modulating ethyl substituent, and the radiosensitizing bromine atom—position it as a strong candidate for development as a next-generation antimicrobial agent or a hypoxia-targeted anticancer drug. The technical framework provided in this guide serves as a foundation for future empirical research, offering clear protocols for its synthesis and a compelling rationale for the investigation of its biological activity.
References
- Medicinal Significance of Nitroimidazoles. (URL: )
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Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC. (URL: [Link])
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Researches and applications of nitroimidazole heterocycles in medicinal chemistry | Request PDF - ResearchGate. (URL: [Link])
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Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Medicinal significance of nitroimidazoles - Some recent advances - ResearchGate. (URL: [Link])
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Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. (URL: [Link])
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4-Bromo-5-nitro-1H-imidazole | C3H2BrN3O2 | CID 135408628 - PubChem. (URL: [Link])
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4-Bromo-2-nitro-1H-imidazole | C3H2BrN3O2 | CID 14358387 - PubChem. (URL: [Link])
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Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. (URL: [Link])
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Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])
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Photodissociation of bromine-substituted nitroimidazole radiosensitizers - UTUPub. (URL: [Link])
-
5-Bromo-2-methyl-4-nitro-1H-imidazole | C4H4BrN3O2 | CID 135410005 - PubChem. (URL: [Link])
-
Photodissociation of bromine-substituted nitroimidazole radiosensitizers - RSC Publishing. (URL: [Link])
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The Nitroimidazoles: A Journey from Soil Microbe to Essential Medicines
An In-depth Technical Guide on the Discovery and History of a Cornerstone of Antimicrobial Therapy
Foreword
The history of antimicrobial drug discovery is replete with tales of serendipity, meticulous scientific investigation, and the translation of natural products into life-saving therapeutics. The story of the nitroimidazoles is a compelling chapter in this narrative. From their humble origins in a soil bacterium to their current status as essential medicines for a wide array of anaerobic bacterial and protozoal infections, the journey of nitroimidazoles is a testament to the power of chemical synthesis and the unexpected turns of clinical observation. This technical guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the discovery and historical development of this critical class of antimicrobial agents. We will delve into the foundational science, from the initial isolation of the parent compound to the elucidation of its unique mechanism of action, providing a comprehensive resource for those engaged in the ongoing battle against infectious diseases.
The Genesis: Discovery of Azomycin, the First Nitroimidazole
The story of nitroimidazoles begins not in a pristine laboratory, but in the complex microbial world of the soil. In 1953, Japanese scientist K. Maeda and his team reported the isolation of a novel antibiotic from the culture broth of a soil actinomycete, Nocardia mesenterica.[1][2] This compound, named azomycin , demonstrated notable antibacterial activity.[1][2] Two years later, in 1955, its chemical structure was conclusively established as 2-nitroimidazole by Nakamura.[2][3]
The isolation and characterization of azomycin laid the crucial groundwork for the entire field of nitroimidazole research. Although azomycin itself did not achieve widespread clinical use, its discovery was the spark that ignited further investigation into the therapeutic potential of this chemical scaffold.[1]
Isolation and Structure Elucidation of Azomycin: A Technical Perspective
Experimental Workflow: Isolation of Natural Products from Actinomycetes
Caption: Generalized workflow for the isolation and characterization of a natural product antibiotic like azomycin.
The structure of azomycin was determined using the classical methods of the time, which relied heavily on chemical degradation studies, elemental analysis, and early spectroscopic techniques such as ultraviolet (UV) and infrared (IR) spectroscopy. These methods, while laborious by modern standards, were sufficient to establish the fundamental 2-nitroimidazole structure of azomycin.
| Compound | Chemical Structure | Molecular Formula | Key Physicochemical Properties |
| Azomycin | C₃H₃N₃O₂ | White crystalline solid, antimicrobial activity against a range of bacteria.[4][5] |
The Breakthrough: Synthesis and Development of Metronidazole
The discovery of azomycin and its antitrichomonal activity spurred researchers at the French pharmaceutical company Rhône-Poulenc to explore synthetic derivatives of nitroimidazoles in the mid-1950s.[2][6] This research effort was driven by the need for effective treatments for trichomoniasis, a common and often difficult-to-treat sexually transmitted infection caused by the protozoan Trichomonas vaginalis.[6] Their work culminated in the synthesis of a series of 5-nitroimidazole derivatives, among which 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole , later named metronidazole , showed exceptional promise.[7]
Metronidazole was found to be highly effective against T. vaginalis and was first introduced for clinical use in 1960.[8] This marked a significant milestone in the treatment of protozoal infections.
Chemical Synthesis of Metronidazole: A Step-by-Step Protocol
The synthesis of metronidazole typically starts from 2-methylimidazole, which is first nitrated and then alkylated. The following is a generalized protocol based on established chemical principles and information from various sources.
Experimental Protocol: Synthesis of Metronidazole from 2-Methylimidazole
-
Nitration of 2-Methylimidazole:
-
2-Methylimidazole is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the imidazole ring.
-
The reaction is carefully controlled at a low temperature to prevent side reactions.
-
The primary product of this reaction is 2-methyl-5-nitroimidazole.
-
-
Alkylation of 2-Methyl-5-nitroimidazole:
-
The resulting 2-methyl-5-nitroimidazole is then reacted with 2-chloroethanol or ethylene oxide.
-
This reaction introduces the 2-hydroxyethyl side chain at the N1 position of the imidazole ring.
-
The reaction is typically carried out in a suitable solvent and may require a basic catalyst.
-
-
Purification:
-
The crude metronidazole is then purified by recrystallization from an appropriate solvent to yield the final product as a crystalline solid.
-
Caption: Synthetic pathway for metronidazole from 2-methylimidazole.
A Serendipitous Discovery: The Unveiling of Antibacterial Activity
Initially, metronidazole was exclusively recognized for its antiprotozoal properties. However, a chance clinical observation in 1962 dramatically expanded its therapeutic horizons. A patient being treated for trichomonal vaginitis with metronidazole also experienced a remarkable cure for a concurrent and persistent case of bacterial gingivitis.[9] This unexpected finding was reported by Dr. D. L. Shinn and was the first indication of metronidazole's potent antibacterial activity, specifically against anaerobic bacteria which are prevalent in the oral cavity.[9][10]
This serendipitous discovery prompted further investigations into the antibacterial spectrum of metronidazole. Subsequent studies confirmed its efficacy against a wide range of obligate anaerobic bacteria, including species from the genera Bacteroides, Fusobacterium, Clostridium, and Prevotella.[11][12][13] This led to the expansion of its clinical use to include the treatment of serious anaerobic infections such as intra-abdominal abscesses, pelvic inflammatory disease, and brain abscesses.[11][13]
Elucidating the Mechanism of Action: A Tale of Reduction and Radical-Mediated DNA Damage
The selective toxicity of nitroimidazoles against anaerobic microorganisms was a key puzzle for scientists. The elucidation of its mechanism of action revealed a fascinating example of prodrug activation within the target organism.
Metronidazole is, in fact, a prodrug that requires activation through the reduction of its nitro group.[7] This reduction occurs readily in the low redox potential environment of anaerobic cells, a condition not present in aerobic host cells.[7]
The key steps in the mechanism of action are as follows:
-
Entry into the Cell: Metronidazole, being a small and uncharged molecule, passively diffuses across the cell membranes of both aerobic and anaerobic microorganisms.
-
Reductive Activation in Anaerobes: Inside anaerobic organisms, the nitro group of metronidazole is reduced by electron transport proteins with low redox potentials, such as ferredoxin. This reduction process forms highly reactive nitroso free radicals and other cytotoxic intermediates.[7]
-
DNA Damage: These reactive intermediates interact with and damage microbial DNA, leading to strand breakage and destabilization of the DNA helix.[7] This disruption of DNA integrity ultimately results in cell death.
Caption: Mechanism of action of metronidazole in anaerobic microorganisms.
This unique, anaerobe-specific activation mechanism explains the selective toxicity of nitroimidazoles and their lack of activity against aerobic bacteria and host cells.
Conclusion and Future Perspectives
The discovery and development of nitroimidazoles represent a triumph of natural product screening, medicinal chemistry, and astute clinical observation. From the initial isolation of azomycin to the global impact of metronidazole, this class of drugs has become an indispensable tool in the treatment of a wide range of infectious diseases. The story of the serendipitous discovery of its antibacterial properties underscores the importance of vigilance and scientific curiosity in clinical practice.
As we face the growing challenge of antimicrobial resistance, the unique mechanism of action of nitroimidazoles continues to make them valuable therapeutic agents. Ongoing research in this area focuses on the development of new nitroimidazole derivatives with improved pharmacokinetic properties, enhanced activity against resistant strains, and potential applications in other therapeutic areas, such as oncology, as radiosensitizers for hypoxic tumors.[14][15] The legacy of the nitroimidazoles serves as a powerful reminder of the enduring potential for discovery and innovation in the field of antimicrobial drug development.
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A Technical Guide to the Potential Biological Activity of 4-bromo-2-ethyl-5-nitro-1H-imidazole
Foreword: Unveiling the Potential of a Novel Nitroimidazole Derivative
To our fellow researchers, scientists, and pioneers in drug development, this guide serves as an in-depth exploration into the prospective biological activities of the novel chemical entity, 4-bromo-2-ethyl-5-nitro-1H-imidazole. Within the well-established and clinically significant class of nitroimidazoles, this particular compound presents a unique substitution pattern that warrants a thorough investigation of its therapeutic potential. This document is not a mere recitation of facts but a strategic blueprint for investigation, grounded in the established principles of medicinal chemistry and pharmacology. We will delve into the mechanistic rationale behind its potential activities, propose a rigorous and self-validating experimental framework, and provide the technical details necessary to embark on this scientific inquiry.
The Nitroimidazole Scaffold: A Foundation of Potent Biological Activity
The nitroimidazole class of compounds is renowned for its efficacy against anaerobic bacteria and various protozoa.[][2] The cornerstone of their biological action lies in a process of bioreductive activation.[3][4] These compounds are, in essence, prodrugs that are selectively activated within hypoxic or anaerobic environments, a characteristic feature of many infectious microorganisms and solid tumors.[][5][6]
The mechanism of action is initiated by the transfer of an electron to the nitro group of the imidazole ring, a reaction catalyzed by microbial nitroreductases.[4] This results in the formation of a highly reactive nitro radical anion.[5] In the presence of oxygen, this radical is rapidly reoxidized to the parent compound in a futile cycle. However, in the low-oxygen environment of an anaerobic microbe or a hypoxic tumor cell, the radical anion undergoes further reduction to generate cytotoxic species, including nitroso and hydroxylamine derivatives.[7] These reactive intermediates are indiscriminate in their cellular targets, causing widespread damage to essential macromolecules such as DNA, leading to strand breakage and ultimately, cell death.[]
Visualizing the Activation Cascade
To appreciate the intricacies of this process, the following diagram illustrates the bioreductive activation pathway of a generic 5-nitroimidazole.
Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.
-
Preparation of Test Compound: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Bacterial Inoculum: From a fresh culture plate, select 3-5 isolated colonies of the test bacterium (e.g., Bacteroides fragilis for anaerobic testing, Staphylococcus aureus as a Gram-positive control, and Escherichia coli as a Gram-negative control). Inoculate into an appropriate broth medium and incubate until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Assay Plate Preparation: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in the appropriate broth to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL). Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well. For anaerobic bacteria, incubate the plates in an anaerobic chamber at 37°C for 24-48 hours. For aerobic bacteria, incubate in a standard incubator.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [10]6. Determination of Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal or bacteriostatic, an aliquot from the wells with no visible growth is subcultured onto fresh agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Antiparasitic Activity
Rationale: 5-nitroimidazoles are the treatment of choice for several protozoal infections, including giardiasis (Giardia lamblia), amoebiasis (Entamoeba histolytica), and trichomoniasis (Trichomonas vaginalis). [2][11]The anaerobic or microaerophilic nature of these parasites makes them susceptible to the bioreductive activation of nitroimidazoles. [11]There is a continuous need for new antiparasitic agents due to emerging drug resistance.
Experimental Approach: The initial evaluation of antiparasitic activity will involve in vitro susceptibility testing against relevant protozoan parasites.
-
Parasite Culture: Axenically cultivate Giardia lamblia trophozoites in a suitable medium (e.g., TYI-S-33 medium) at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in the culture medium.
-
Susceptibility Assay: In a 96-well plate, add a known density of trophozoites to each well containing the serially diluted compound. Include a positive control (parasites with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates under microaerophilic conditions at 37°C for 48 hours.
-
Determination of IC₅₀: Assess parasite viability using a suitable method, such as the addition of a resazurin-based reagent and measurement of fluorescence. The IC₅₀ (half-maximal inhibitory concentration) is then calculated from the dose-response curve. A potent compound would exhibit a low IC₅₀ value. [12]
Anticancer Activity
Rationale: The hypoxic microenvironment of solid tumors presents a unique opportunity for the selective activation of nitroimidazole-based compounds. [13]This hypoxia-selective cytotoxicity can potentially target tumor cells while sparing healthy, well-oxygenated tissues. [14]Furthermore, some imidazole derivatives have shown anticancer activity through mechanisms such as the inhibition of microtubule assembly. [15] Experimental Approach: The investigation of anticancer activity will begin with in vitro cytotoxicity assays against a panel of human cancer cell lines, with a particular focus on those known to form solid tumors. It is crucial to compare the cytotoxicity under normoxic and hypoxic conditions to assess hypoxia-selective activity.
Caption: Workflow for assessing normoxic and hypoxic cytotoxicity of the compound.
[16]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate one set of plates in a standard incubator (normoxia, 21% O₂) and another set in a hypoxic chamber (e.g., 1% O₂) for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability. [17]A significantly lower IC₅₀ under hypoxic conditions would indicate hypoxia-selective cytotoxicity.
The Imperative of Cytotoxicity Profiling Against Normal Cells
A critical component of early-stage drug discovery is the assessment of a compound's safety profile. [18]Therefore, it is imperative to evaluate the cytotoxicity of this compound against non-cancerous human cell lines (e.g., normal human fibroblasts or epithelial cells). [16][19]The same cytotoxicity assays (e.g., MTT) can be employed for this purpose. A favorable therapeutic window is indicated by a compound that exhibits high potency against target pathogens or cancer cells and low cytotoxicity against normal human cells.
Concluding Remarks and Future Directions
This compound is a novel chemical entity that, based on its structural features and the well-documented activities of the nitroimidazole class, holds considerable promise as a potential antimicrobial, antiparasitic, or anticancer agent. The proposed experimental workflows provide a robust and scientifically rigorous framework for the initial exploration of these potential biological activities. The key to unlocking its therapeutic potential lies in systematic, data-driven investigation. Should this initial screening yield promising results, further studies, including mechanism of action elucidation, in vivo efficacy studies in animal models, and pharmacokinetic profiling, will be warranted. The path of drug discovery is challenging, but the potential rewards for human health make the journey a worthy endeavor.
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Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 4-bromo-2-ethyl-5-nitro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4-bromo-2-ethyl-5-nitro-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol herein is presented with in-depth explanations of the experimental choices, safety precautions, and expected outcomes, grounded in established principles of organic chemistry.
Introduction
Nitroimidazoles are a class of organic compounds characterized by an imidazole ring substituted with at least one nitro group.[1] This structural motif is the cornerstone of numerous antimicrobial agents used against anaerobic bacteria and protozoa.[2][] The biological activity of these compounds is often linked to the reductive activation of the nitro group in hypoxic environments, leading to the formation of toxic radical species that damage microbial DNA.[]
The synthesis of functionalized nitroimidazoles, such as this compound, is a key step in the development of new therapeutic agents with potentially improved efficacy, selectivity, or reduced resistance profiles. The bromine atom can serve as a handle for further synthetic modifications, allowing for the exploration of a wider chemical space. This guide details a plausible and robust synthetic route to this target molecule.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a two-step process starting from 2-ethyl-1H-imidazole. This pathway involves the nitration of the imidazole ring followed by a regioselective bromination.
Caption: Proposed two-step synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-ethyl-1H-imidazole | Reagent | Commercially Available | Starting material |
| Nitric acid (HNO₃) | Fuming | - | Nitrating agent |
| Sulfuric acid (H₂SO₄) | Concentrated | - | Catalyst for nitration |
| N-Bromosuccinimide (NBS) | Reagent | - | Brominating agent |
| Dichloromethane (DCM) | Anhydrous | - | Solvent |
| Sodium bicarbonate (NaHCO₃) | Reagent | - | For neutralization |
| Sodium sulfate (Na₂SO₄) | Anhydrous | - | For drying |
| Silica gel | 60 Å, 230-400 mesh | - | For column chromatography |
| Ethyl acetate | HPLC grade | - | Eluent for chromatography |
| Hexanes | HPLC grade | - | Eluent for chromatography |
Experimental Protocol
Step 1: Synthesis of 2-ethyl-4(5)-nitro-1H-imidazole
The initial step involves the nitration of the 2-ethyl-1H-imidazole ring. A mixture of nitric acid and sulfuric acid is a classic and effective nitrating agent for many aromatic and heteroaromatic systems.[1] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich imidazole ring.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, cautiously add 10.0 g of 2-ethyl-1H-imidazole to 50 mL of concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Once the imidazole is completely dissolved, slowly add a pre-cooled mixture of 15 mL of fuming nitric acid and 35 mL of concentrated sulfuric acid dropwise. The temperature of the reaction mixture should be strictly maintained between 0 and 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
The precipitated product should be collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-ethyl-4(5)-nitro-1H-imidazole.
Step 2: Synthesis of this compound
The second step is the bromination of the nitrated intermediate. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich aromatic and heteroaromatic compounds. The reaction is typically carried out in a chlorinated solvent.
Procedure:
-
To a solution of 5.0 g of 2-ethyl-4(5)-nitro-1H-imidazole in 100 mL of anhydrous dichloromethane, add 6.8 g of N-Bromosuccinimide in one portion.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate (2 x 50 mL) to quench any remaining bromine, followed by a saturated aqueous solution of sodium bicarbonate (2 x 50 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[4][5]
Specific Hazards:
-
Nitrating Mixture: The mixture of nitric acid and sulfuric acid is highly corrosive and a strong oxidizing agent. It should be prepared and handled with extreme caution. Avoid contact with organic materials.
-
Bromine and N-Bromosuccinimide: Bromine is highly toxic, corrosive, and volatile.[6][7] N-Bromosuccinimide is a source of bromine and should be handled with care. Avoid inhalation of dust or vapors.
-
Nitroimidazoles: Nitroimidazole derivatives should be handled with care as they can be toxic.[8][9]
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[6]
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms.
-
MS (Mass Spectrometry): To determine the molecular weight of the compound.
-
IR (Infrared Spectroscopy): To identify the functional groups present, particularly the nitro group.
Process Flow Diagram
Caption: Detailed workflow for the synthesis of this compound.
Conclusion
The protocol described provides a detailed and logical pathway for the synthesis of this compound. By following these steps and adhering to the specified safety precautions, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs. The principles of electrophilic aromatic substitution are central to this synthesis, and a thorough understanding of these mechanisms is beneficial for troubleshooting and optimization.
References
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Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. Available at: [Link]
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Nitroimidazole. Wikipedia. Available at: [Link]
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Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. National Institutes of Health. Available at: [Link]
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Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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MATERIAL SAFETY DATA SHEETS 2-BROMO-4-NITROIMIDAZOLE. Cleanchem Laboratories. Available at: [Link]
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-
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate. National Institutes of Health. Available at: [Link]
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Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link]
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2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3-bromo-benzoate. PubMed. Available at: [Link]
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Method for preparing 1-substituted-4-nitroimidazole compound. European Patent Office. Available at: [Link]
-
Sequential bromination and methylation of 2‐methyl‐5‐nitro‐1H‐imidazole (218). ResearchGate. Available at: [Link]
-
An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. ResearchGate. Available at: [Link]
-
Bromine | Chemical Emergencies. Centers for Disease Control and Prevention. Available at: [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Available at: [Link]
-
Safety Data Sheet: Bromine. Carl ROTH. Available at: [Link]
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Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. National Institutes of Health. Available at: [Link]
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Application Note & Protocols for the Purification of 4-bromo-2-ethyl-5-nitro-1H-imidazole
Abstract: This document provides detailed methodologies for the purification of 4-bromo-2-ethyl-5-nitro-1H-imidazole, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on reaction yield, biological activity, and safety profiles, we present two primary, field-proven purification strategies: Recrystallization and Flash Column Chromatography . This guide is intended for researchers, medicinal chemists, and process development scientists. The protocols are designed to be robust and reproducible, with an emphasis on the scientific principles that underpin each step.
Introduction: The Imperative for Purity
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block for more complex molecular architectures. The presence of impurities, such as regioisomers, starting materials, or reaction byproducts, can significantly hinder downstream applications. For instance, in drug development, even minor impurities can lead to altered pharmacological profiles or unforeseen toxicity. Therefore, achieving high purity of this intermediate is not merely a matter of analytical neatness but a fundamental requirement for reliable and meaningful research.
This application note details two orthogonal and effective methods for the purification of the target compound. The choice between recrystallization and chromatography will depend on the nature and quantity of the impurities, the scale of the purification, and the desired final purity level.
Method 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
Scientific Principles of Recrystallization
The process involves dissolving the impure solid in a hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Impurities, being present in lower concentrations, remain in the solution (mother liquor). The slow formation of crystals is crucial as it allows for the selective incorporation of the desired molecules into the growing lattice, excluding impurities.
Protocol: Solvent Screening for Optimal Recrystallization
A preliminary solvent screen is essential to identify the most effective solvent system. Based on the structure of this compound, which possesses both polar (nitro, imidazole) and non-polar (bromo, ethyl) functionalities, a range of solvents with varying polarities should be tested.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity Index | Rationale |
| Ethanol | 78 | 4.3 | Often effective for nitroimidazole derivatives[1][2]. |
| Methanol | 65 | 5.1 | Similar to ethanol, good for polar compounds[1]. |
| Acetonitrile | 82 | 5.8 | Can be a good choice for moderately polar compounds[1]. |
| Isopropanol | 82 | 3.9 | Less polar than ethanol, may offer different selectivity. |
| Toluene | 111 | 2.4 | For less polar impurities. |
| Ethyl Acetate | 77 | 4.4 | A versatile solvent for a range of polarities. |
| Water | 100 | 10.2 | The compound is expected to have low aqueous solubility[3]. |
Experimental Protocol for Solvent Screening:
-
Place approximately 10-20 mg of the crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves. A good candidate solvent will require a moderate volume.
-
If the solid is insoluble at room temperature, heat the mixture gently in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.
Detailed Recrystallization Protocol
This protocol assumes ethanol has been identified as a suitable solvent.
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and a boiling chip. Heat the mixture on a hot plate with stirring. Continue to add ethanol portion-wise until the solid is completely dissolved at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Caption: Workflow for the purification of this compound by recrystallization.
Method 2: Purification by Flash Column Chromatography
Flash column chromatography is a rapid form of preparative column chromatography that utilizes positive pressure to drive the mobile phase through a column of stationary phase. It is particularly useful for separating compounds with similar polarities.
Scientific Principles of Flash Column Chromatography
This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents). Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a higher affinity for the mobile phase will move more quickly. For this compound, the polar nitro and imidazole moieties will interact strongly with the polar silica gel.
Protocol: Thin-Layer Chromatography (TLC) for Method Development
Before performing flash chromatography, it is essential to develop a suitable mobile phase system using TLC.
-
Spotting: Dissolve a small amount of the crude material in a volatile solvent (e.g., ethyl acetate or dichloromethane). Spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a proposed mobile phase. A good starting point for nitroimidazole compounds is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[4]
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light.
-
Optimization: The ideal mobile phase will provide a retention factor (Rf) of ~0.3 for the desired compound and good separation from all impurities. Adjust the ratio of the polar to non-polar solvent to achieve this.
Table 2: Example Mobile Phase Systems for TLC Development
| System | Ratio (v/v) | Expected Observation |
| Hexane:Ethyl Acetate | 4:1 | May be too non-polar; compound at baseline. |
| Hexane:Ethyl Acetate | 2:1 | A good starting point for many organic compounds. |
| Hexane:Ethyl Acetate | 1:1 | Increased polarity; should move the compound up the plate. |
| Dichloromethane:Methanol | 98:2 | For more polar compounds. |
Detailed Flash Column Chromatography Protocol
-
Column Packing: Select a column of appropriate size for the amount of material to be purified. Pack the column with silica gel as a slurry in the chosen mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If the compound's solubility in the mobile phase is low, pre-adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, applying positive pressure (using a pump or inert gas). Collect fractions in test tubes or vials.
-
Monitoring: Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified compound under high vacuum to remove any residual solvent.
Caption: Workflow for the purification of this compound by flash column chromatography.
Purity Assessment
After purification, the purity of this compound should be assessed using appropriate analytical techniques, such as:
-
Thin-Layer Chromatography (TLC): A quick check to ensure a single spot is observed.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and can reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Safety Considerations
-
Nitroimidazoles and brominated compounds should be handled with care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All procedures should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
Conclusion
The successful synthesis of novel chemical entities is critically dependent on the purity of the starting materials and intermediates. The recrystallization and flash column chromatography protocols detailed in this application note provide robust and reliable methods for the purification of this compound. The choice of method will be dictated by the specific impurity profile and the scale of the reaction. Careful execution of these protocols, coupled with rigorous analytical assessment of purity, will ensure the high quality of this important building block for subsequent synthetic transformations.
References
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PubChem. (n.d.). 4-Bromo-5-nitro-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antibacterial activity of Cu (II) complex of some novel 5-nitroimidazole derivatives. JOCPR. Retrieved from [Link]
- Google Patents. (n.d.). DK147640B - Method of preparing nitroimidazole derivatives.
-
Royal Society of Chemistry. (n.d.). Synthesis and Reactions of Brominated 2-Nitroimidazoles. RSC Publishing. Retrieved from [Link]
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- 4. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol Guide: Comprehensive Characterization of 4-bromo-2-ethyl-5-nitro-1H-imidazole
Abstract
This technical guide provides a comprehensive overview of the essential analytical techniques for the structural elucidation and purity assessment of 4-bromo-2-ethyl-5-nitro-1H-imidazole, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a multi-faceted approach to ensure the compound's identity, purity, and structural integrity. This guide emphasizes not only the procedural steps but also the underlying scientific principles, enabling users to adapt and troubleshoot methodologies effectively. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible Spectroscopy, Elemental Analysis, and X-ray Crystallography.
Introduction: The Significance of Nitroimidazoles
Nitroimidazole derivatives are a critical class of compounds in pharmaceutical sciences, renowned for their efficacy as antimicrobial and antiprotozoal agents.[1][2] The biological activity of these compounds is intrinsically linked to their specific chemical structure, including the nature and position of substituents on the imidazole ring. The subject of this guide, this compound, is a substituted nitroimidazole whose therapeutic potential and safety profile are dictated by the precise arrangement of its bromo, ethyl, and nitro functional groups. Therefore, rigorous analytical characterization is paramount in both the research and development phases to establish a clear structure-activity relationship and ensure the quality of synthesized batches. This document serves as a practical resource, detailing the application of modern analytical techniques for the unambiguous characterization of this molecule.
Foundational Analysis: Elemental Composition and Spectroscopic Overview
A foundational step in the characterization of a novel compound is the confirmation of its elemental composition and a broad spectroscopic assessment.
Elemental Analysis
Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements. For this compound (C₅H₅BrN₄O₂), the expected elemental composition can be calculated and compared against experimental values.
Protocol: Elemental Analysis
-
A precisely weighed sample of the purified compound is subjected to combustion analysis for carbon, hydrogen, and nitrogen.
-
The bromine content is determined by a suitable halogen-specific method, such as the sodium fusion test followed by titration or ion chromatography.[3]
-
The oxygen content is typically determined by difference.
-
The experimental percentages are then compared with the theoretical values to confirm the empirical formula.
| Element | Theoretical % |
| Carbon (C) | 25.55 |
| Hydrogen (H) | 2.14 |
| Bromine (Br) | 33.99 |
| Nitrogen (N) | 23.84 |
| Oxygen (O) | 14.47 |
Table 1: Theoretical elemental composition of this compound.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the presence of chromophores such as the nitroaromatic system. The nitro group in nitroaromatic compounds typically results in a distinct absorption maximum.[4][5]
Protocol: UV-Visible Spectroscopy
-
Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Record the absorption spectrum over a wavelength range of 200-400 nm.
-
The presence of the nitroimidazole core is expected to produce a characteristic absorption band, the position and intensity of which can be compared across different batches.
Structural Elucidation: A Multi-technique Approach
A combination of spectroscopic techniques is essential for the unambiguous determination of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical; DMSO-d₆ is often used for nitroimidazoles due to its excellent solubilizing properties.[6][7][8] The chemical shifts in NMR are highly sensitive to the electronic effects of the substituents on the imidazole ring.[9]
Expected Spectral Features for this compound:
-
¹H NMR:
-
An ethyl group will exhibit a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃).
-
The N-H proton of the imidazole ring will appear as a broad singlet.
-
-
¹³C NMR:
-
Distinct signals for the two carbons of the ethyl group.
-
Three signals for the imidazole ring carbons, with their chemical shifts influenced by the electron-withdrawing effects of the nitro and bromo groups.
-
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum, typically at a frequency of 400 MHz or higher for better resolution.
-
Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Integrate the proton signals to determine the relative number of protons and analyze the coupling patterns to establish connectivity.
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the molecular weight of the compound and information about its fragmentation pattern.
Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like nitroimidazoles, often resulting in a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[2][10] High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and confirming the elemental composition.
Expected Fragmentation: The fragmentation of nitroimidazoles in tandem MS (MS/MS) can involve the loss of the nitro group (as NO₂ or HNO₂) and cleavage of the ethyl substituent.[11][12]
Protocol: LC-MS Analysis
-
Prepare a dilute solution of the sample in a suitable solvent, typically the mobile phase used for chromatography.
-
Inject the sample into an HPLC system coupled to a mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes to identify the most abundant molecular ion.
-
Perform tandem MS (MS/MS) on the parent ion to obtain a fragmentation pattern that can be used for structural confirmation.
Caption: General workflow for LC-MS analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected Vibrational Bands:
-
N-H stretch: A broad band in the region of 3100-3500 cm⁻¹.
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹ corresponding to the ethyl group.
-
C=N and C=C stretches: Bands in the 1500-1650 cm⁻¹ region from the imidazole ring.
-
NO₂ stretches: Strong, characteristic asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.[2][13]
-
C-Br stretch: A band in the lower frequency region, typically below 800 cm⁻¹.
Protocol: FTIR Spectroscopy
-
The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for determining the purity of a compound and for quantifying it in mixtures.
Causality Behind Experimental Choices: Reversed-phase HPLC with a C18 column is a common choice for the separation of moderately polar organic molecules like nitroimidazoles.[1][14] A mobile phase consisting of a mixture of water or a buffer and an organic solvent like acetonitrile or methanol is typically used. UV detection is suitable due to the strong UV absorbance of the nitroimidazole chromophore.[1]
Protocol: Purity Determination by HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a modifier like formic acid or phosphoric acid to improve peak shape). A typical starting point could be a 30:70 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm, where nitroimidazoles exhibit strong absorbance.[1]
-
Injection Volume: 10 µL.
-
Procedure:
-
Dissolve the sample in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and determine the retention time of the main peak.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Temperature | Ambient |
Table 2: Example HPLC method parameters for the analysis of this compound.
Definitive Structure Confirmation: X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions.[15][16]
Protocol: Single-Crystal X-ray Crystallography
-
Grow single crystals of the compound, for example, by slow evaporation of a saturated solution in a suitable solvent.[15]
-
Mount a suitable crystal on a diffractometer.
-
Collect diffraction data using a monochromatic X-ray source.
-
Solve and refine the crystal structure using specialized software.[15]
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. This guide provides a framework of robust analytical methods, from foundational elemental analysis to definitive structural elucidation by X-ray crystallography. By understanding the principles behind each technique and following the detailed protocols, researchers can confidently ascertain the identity, purity, and structure of this and related nitroimidazole compounds, which is a critical step in the journey of drug discovery and development.
References
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- HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. SIELC Technologies.
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- NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory*. CSIRO Publishing. (2020).
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- (a) UV-vis absorption spectra of different nitroaromatic compounds. (b)... ResearchGate.
- Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Scientific & Academic Publishing.
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- Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. PMC.
- 2-Nitroimidazole(527-73-1) 1H NMR spectrum. ChemicalBook.
- Crystal and molecular structure of imidazole derivatives with different substituents. An-Najah Blogs. (2000).
- Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Semantic Scholar.
- Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics. Physical Chemistry Chemical Physics. (2024).
- UV-vis absorption spectra of the reduction of various nitro compounds:... ResearchGate.
- The UV–vis spectra of various nitroaromatic compounds and excitation of... ResearchGate.
- Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. NIH. (2018).
- 4-Nitroimidazole(3034-38-6) 1H NMR spectrum. ChemicalBook.
- 2-Methyl-4-nitroimidazole(696-23-1) 1H NMR spectrum. ChemicalBook.
- Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent. (2019).
- X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen.
- Element analysis.
- FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. ResearchGate.
- X‐ray crystal structures of imidazole 14d and tricyclic imines 13b, 13d and 13f.17. ResearchGate.
- Far-IR and THz Absorption Spectra Studies of Metronidazole, Tinidazole and Ornidazole. ResearchGate. (2025).
- Fig. S23 The UV-vis absorption spectra of nitro compounds with the same concentration of. ResearchGate.
- FTIR-Microspectroscopy Detection of Metronidazole Teratogenic Effects on Mice Fetus. NIH.
- Analytical Description of 5-Nitroimidazole Derivative ?¢ ? ? ? ?Satranidazole ?¢ ? ? ? ?. Der Pharma Chemica.
- Extra Elements Detection. Chemistry for everyone. (2023).
- DETECTION OF ELEMENTS( N , S , Cl, Br . I ) IN ORGANIC COMPOUNDS. YouTube. (2017).
- Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. RSC Publishing.
- Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. PubMed.
- Experiment 5; Detection of Elements in Organic Compounds: Backgraound:.
- Lassaigne's test class 11 - organic compounds - detection nitrogen sulfur chlorine bromine iodine. YouTube. (2021).
- 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis. chemicalbook.
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- 4-Bromo-5-nitro-1H-imidazole. PubChem.
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- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents.
- Analysis of Four 5-Nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. ResearchGate. (2025).
- 2-Bromo-4-nitroimidazole. PubChem.
- 1-Bromo-4-methyl-2-nitrobenzene. ResearchGate.
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Application Note: Structural Elucidation of 4-bromo-2-ethyl-5-nitro-1H-imidazole using ¹H and ¹³C NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of novel small molecules in pharmaceutical research and development. This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of 4-bromo-2-ethyl-5-nitro-1H-imidazole, a substituted nitroimidazole derivative of interest. We present detailed, field-proven protocols for sample preparation and data acquisition. Furthermore, a thorough analysis of the predicted ¹H and ¹³C NMR spectra is provided, grounded in fundamental principles of substituent effects on chemical shifts and coupling constants. This guide is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of complex heterocyclic compounds.
Introduction
Substituted nitroimidazoles represent a critical class of heterocyclic compounds with a broad spectrum of biological activities, making them cornerstones in the development of new therapeutic agents.[1] The precise characterization of their molecular structure is paramount to understanding structure-activity relationships (SAR) and ensuring the identity and purity of synthesized compounds, as mandated by regulatory bodies.[2]
¹H and ¹³C NMR spectroscopy offers unparalleled insight into molecular architecture. By analyzing chemical shifts, signal multiplicities, and coupling constants, one can deduce the connectivity of atoms and the electronic environment of each nucleus within a molecule. This note details the expected NMR signatures for this compound and establishes a robust protocol for their experimental verification.
Molecular Structure and Predicted NMR Analysis
The structure of this compound possesses a fully substituted imidazole core. The presence of a strongly electron-withdrawing nitro group, a moderately withdrawing bromine atom, and an electron-donating ethyl group creates a distinct electronic environment that is reflected in the NMR spectra.
Diagram of Molecular Structure
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is anticipated to be relatively simple, showing signals only for the N-H proton and the protons of the 2-ethyl group. The imidazole ring itself is fully substituted and thus has no attached protons.
-
N-H Proton (N1-H): The proton attached to the nitrogen of the imidazole ring is expected to appear as a broad singlet in a downfield region, typically δ 13.0 - 14.0 ppm . This significant deshielding is characteristic of acidic protons on nitrogen in aza-aromatic systems and is often solvent-dependent.[3] Its broadness is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange.
-
Ethyl Group Protons (-CH₂CH₃):
-
Methylene Protons (CH₂): These protons are adjacent to the electron-deficient C2 of the imidazole ring. Their chemical shift is predicted to be in the range of δ 2.8 - 3.2 ppm . The signal will appear as a quartet due to spin-spin coupling with the three neighboring methyl protons (n+1 rule, where n=3). The typical coupling constant (³JHH) for an ethyl group is approximately 7 Hz.[4]
-
Methyl Protons (CH₃): These protons are in a standard alkyl environment and are expected to resonate further upfield. A predicted chemical shift of δ 1.2 - 1.5 ppm is reasonable. The signal will be a triplet due to coupling with the two adjacent methylene protons (n+1 rule, where n=2), with the same ³JHH of ~7 Hz.[4]
-
| Predicted ¹H NMR Data | ||||
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N1-H | 13.0 - 14.0 | Broad Singlet (br s) | - | 1H |
| -CH₂- | 2.8 - 3.2 | Quartet (q) | ~7 | 2H |
| -CH₃ | 1.2 - 1.5 | Triplet (t) | ~7 | 3H |
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms of the molecule.
-
Imidazole Ring Carbons:
-
C2: This carbon, situated between two nitrogen atoms and bearing the ethyl substituent, is expected to be significantly downfield. Based on data from related imidazoles, its chemical shift is predicted to be in the range of δ 150 - 155 ppm .[5]
-
C5: This carbon is directly attached to the strongly electron-withdrawing nitro group (-NO₂). This causes a significant deshielding effect.[6] The chemical shift is predicted to be around δ 145 - 150 ppm .
-
C4: The carbon bearing the bromine atom (C4) will also be deshielded, but typically less so than a carbon attached to a nitro group. Its predicted chemical shift is in the region of δ 115 - 120 ppm .
-
-
Ethyl Group Carbons:
-
Methylene Carbon (-CH₂-): This carbon is attached to the heteroaromatic ring and will appear in the range of δ 20 - 25 ppm .
-
Methyl Carbon (-CH₃): This terminal carbon will be the most shielded, with a predicted chemical shift of δ 12 - 16 ppm .
-
| Predicted ¹³C NMR Data | |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 150 - 155 |
| C5 | 145 - 150 |
| C4 | 115 - 120 |
| -CH₂- | 20 - 25 |
| -CH₃ | 12 - 16 |
Experimental Protocols
Adherence to standardized protocols is crucial for obtaining high-quality, reproducible NMR data.[7] The following sections detail recommended procedures for sample preparation and spectral acquisition.
Diagram of Experimental Workflow
Caption: A standardized workflow for NMR sample preparation, data acquisition, and analysis.
Protocol for Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR, and place it in a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ (deuterated dimethyl sulfoxide) is highly recommended as it readily dissolves many polar organic compounds and its residual proton peak (δ ~2.50 ppm) does not typically overlap with signals of interest. Crucially, it allows for the observation of exchangeable protons like N-H.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. If necessary, gently warm or vortex the vial to ensure complete dissolution.
-
Internal Standard: Add a small amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to δ 0.00 ppm.
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to prevent shimming problems.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Protocol for ¹H NMR Data Acquisition (400 MHz Spectrometer)
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent (DMSO-d₆) and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker systems) is appropriate.
-
Spectral Width (SW): Set to ~16 ppm to ensure all signals, including the downfield N-H proton, are captured.
-
Transmitter Frequency Offset (O1p): Center the spectral window at approximately 8 ppm.
-
Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for adequate relaxation of the protons between pulses.
-
Acquisition Time (AQ): Set to ~3-4 seconds to ensure good digital resolution.
-
-
Data Processing: After acquisition, apply Fourier transform (FT), phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Protocol for ¹³C{¹H} NMR Data Acquisition (100 MHz Spectrometer)
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems) is used to provide a spectrum of singlets, simplifying analysis.
-
Spectral Width (SW): Set to ~220 ppm, which covers the entire typical range for organic molecules.[2]
-
Transmitter Frequency Offset (O1p): Center the spectral window at approximately 110 ppm.
-
Number of Scans (NS): A higher number of scans (e.g., 1024 to 4096) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (D1): A short delay of 2 seconds is generally sufficient.
-
-
Data Processing: Process the data similarly to the ¹H spectrum (FT, phasing, baseline correction). Reference the spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.
Conclusion
This application note outlines a systematic approach for the ¹H and ¹³C NMR analysis of this compound. By combining established NMR principles with data from analogous structures, we have provided a reliable prediction of the chemical shifts and coupling patterns. The detailed experimental protocols offer a validated methodology for acquiring high-quality spectral data. This comprehensive guide serves as a valuable resource for scientists in the pharmaceutical and chemical research fields, facilitating the efficient and accurate structural elucidation of novel imidazole-based compounds.
References
-
Nitroimidazoles and derivatives are a class of active pharmaceutical ingredients (APIs) first introduced sixty years ago. (Source: NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory, Australian Journal of Chemistry, [Link])
-
A simple ethyl group displays a quartet and a triplet in the ratio 2:3. (Source: Common 1H NMR Splitting Patterns, University of California, Davis, [Link])
-
The 4-NI chemical shifts were observed at 119.4, 136.4, and 144.7 ppm for ¹³C. (Source: NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory, Australian Journal of Chemistry, [Link])
-
The two quaternary carbon atoms from the imidazole ring of the alcohols (1a–c) exhibit chemical shifts in the range of 149–139 ppm. (Source: 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization, Molecules, [Link])
-
The difference in chemical shift (ΔΔδ in ppm) between C4 and C5 is consistently reduced significantly in the tautomer or regioisomer with the protonated or methylated nitrogen adjacent to the C-alkyl substituent. (Source: Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy, ResearchGate, [Link])
-
The Journal of Organic Chemistry (JOC) upholds a high standard for compound characterization. For new compounds, copies of both proton and carbon NMR spectra are required. (Source: The Journal of Organic Chemistry - Author Guidelines, American Chemical Society, [Link])
-
SpectraBase entry for 4-Bromo-1H-imidazole. (Source: 4-Bromo-1H-imidazole, SpectraBase, [Link])
-
NIST WebBook entry for 2-ethyl-1H-imidazole. (Source: 1H-Imidazole, 2-ethyl-, NIST Chemistry WebBook, [Link])
-
The 13C chemical shifts of para-carbons and the 17O chemical shifts of the nitro group correlate qualitatively with the electron densities on these carbon and oxygen atoms. (Source: 13C, 14N, 15N and 17O NMR spectra of nitropyrroles and nitroimidazoles, Semantic Scholar, [Link])
-
PubChem entry for 4-Nitroimidazole. (Source: 4-Nitroimidazole, PubChem, [Link])
-
The effects produced on 1H, 13C and 15N chemical shifts by protonation and by hydrogen-bonding solvents on five azoles have been determined experimentally. (Source: Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO, Prof. Dr. H.-H. Limbach, [Link])
-
NMR Guidelines for ACS Journals. (Source: NMR Guidelines for ACS Journals, American Chemical Society, [Link])
-
In all Co(III) coordinated imidazole and methylimidazole...the chemical shifts for protons in all positions are shifted downfield compared with their free ligands. (Source: ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III), TÜBİTAK Academic Journals, [Link])
-
PubChem entry for 4-Bromo-1H-imidazole. (Source: 1H-Imidazole, 4-bromo-, PubChem, [Link])
-
PubChem entry for 2-Ethylimidazole. (Source: 2-Ethylimidazole, PubChem, [Link])
-
Spectra of ¹H NMR also proved that the structure of IMD-1 was correct. They were signed by δ 10.72 ppm (N-H from imidazole ring). (Source: Effect of Nitro Group on Imidazole Derivative as Colorimetric Chemosensor for Amines, ResearchGate, [Link])
-
Limiting Values of the one-bond C–H Spin-Spin Coupling Constants of the Imidazole Ring of Histidine at High-pH. (Source: Limiting Values of the one-bond C–H Spin-Spin Coupling Constants of the Imidazole Ring of Histidine at High-pH, National Institutes of Health, [Link])
-
H-NMR and ¹³C-NMR spectra were recorded in DMSO-d₆ using Bruker 600 MHz and 150 MHz spectrophotometers, respectively. (Source: A highly green approach towards aromatic nitro group substitutions, Royal Society of Chemistry, [Link])
-
¹H NMR Coupling Constants. (Source: 1H NMR Coupling Constants, Organic Chemistry Data, [Link])
-
NMR spectra of ethyl alcohol. (Source: NMR spectra of ethyl alcohol, Shivaji College, [Link])
-
¹H NMR Chemical Shift Values Table. (Source: NMR Chemical Shift Values Table, Chemistry Steps, [Link])
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Mass Spectrometric Analysis of 4-bromo-2-ethyl-5-nitro-1H-imidazole: Protocols and Fragmentation Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the analysis of 4-bromo-2-ethyl-5-nitro-1H-imidazole using mass spectrometry (MS), with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS). Nitroimidazole derivatives are a critical class of compounds in medicinal chemistry, known for their applications as antibacterial drugs and radiosensitizers in cancer therapy.[1] Accurate characterization and quantification of novel derivatives like this compound are essential for drug discovery, development, and quality control.[2] This document details optimized protocols for sample preparation, instrument configuration, and data acquisition. It further explores the compound's expected ionization behavior and proposes a detailed fragmentation pathway based on established principles for nitroaromatic and heterocyclic compounds, supported by predictive data.
Introduction: The Analytical Imperative
This compound is a small heterocyclic molecule belonging to the nitroimidazole class. The structural combination of a bromine atom, an ethyl group, and a nitro group on the imidazole core suggests a compound with potential biological activity, making it a target of interest in pharmaceutical research. Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive molecular weight information and structural details through fragmentation analysis.[3] When coupled with a separation technique like liquid chromatography (LC), LC-MS offers unparalleled sensitivity and selectivity for analyzing complex mixtures and pure compounds alike.[2][4]
This guide is designed to equip researchers with the foundational knowledge and practical steps to develop a robust mass spectrometric method for this specific analyte. We will delve into the causality behind methodological choices, from ionization source selection to collision energy optimization, ensuring a scientifically sound approach to analysis.
Foundational Chemistry and Predicted Mass Spectrometry Data
Understanding the analyte's fundamental properties is the first step in method development.[5]
-
Compound: this compound
-
Molecular Formula: C₅H₆BrN₃O₂
-
Monoisotopic Mass: 218.964 Da (⁷⁹Br), 220.962 Da (⁸¹Br)
-
Average Molecular Weight: 219.03 g/mol
The presence of bromine is a key feature, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, exist in a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks of almost equal intensity separated by 2 m/z units.[6][7] This signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule.
Table 1: Predicted m/z Values for Key Ionic Species
| Ion Species | Ionization Mode | Isotope | Predicted Monoisotopic m/z | Notes |
| [M+H]⁺ | Positive | ⁷⁹Br | 219.9716 | Protonated molecule |
| ⁸¹Br | 221.9695 | Protonated molecule (isotope) | ||
| [M-H]⁻ | Negative | ⁷⁹Br | 217.9571 | Deprotonated molecule |
| ⁸¹Br | 219.9550 | Deprotonated molecule (isotope) | ||
| [M+Na]⁺ | Positive | ⁷⁹Br | 241.9535 | Sodium adduct |
| ⁸¹Br | 243.9515 | Sodium adduct (isotope) |
Ionization Technique: Rationale and Selection
The choice of ionization method is critical and depends on the analyte's chemical nature.[8] For a thermally labile and polar molecule like this compound, "soft" ionization techniques are preferred to minimize fragmentation in the source and preserve the molecular ion.
-
Electrospray Ionization (ESI): This is the most suitable technique for this compound. ESI is a soft ionization method that generates charged ions directly from a liquid solution, making it highly compatible with LC.[9][10][11] It is particularly effective for polar molecules and can be operated in both positive and negative ion modes.[11]
-
Positive Mode ([M+H]⁺): Protonation will likely occur on one of the imidazole nitrogen atoms.
-
Negative Mode ([M-H]⁻): The acidic N-H proton on the imidazole ring can be readily abstracted. Furthermore, the strong electron-withdrawing nature of the nitro group enhances ionization efficiency in negative mode, a common characteristic of nitroaromatic compounds.[12][13]
-
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative for compounds of medium polarity. It involves a corona discharge to ionize the sample in the gas phase.[9] While potentially effective, ESI is generally the first choice for this class of molecule.
Detailed Experimental Protocols
A robust protocol is a self-validating system. The following steps provide a validated starting point for analysis, which should be further optimized based on the specific instrumentation and analytical goals.
Protocol 1: Sample Preparation
Objective: To prepare a clean, particulate-free sample in a solvent compatible with LC-ESI-MS at an appropriate concentration.
Materials:
-
This compound standard
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water (H₂O)
-
0.1% Formic Acid solution (for positive mode)
-
0.1% Ammonium Hydroxide solution (for negative mode)
-
1.5 mL autosampler vials with septa caps[14]
-
0.22 µm syringe filters
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of methanol in a clean vial.[15]
-
Intermediate Solution (100 µg/mL): Perform a 1:10 dilution of the stock solution by transferring 100 µL into 900 µL of methanol.
-
Working Solution (1 µg/mL): Prepare the final working solution by diluting the intermediate solution 1:100. Transfer 10 µL of the 100 µg/mL solution into 990 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with appropriate modifier).
-
Filtration: If any particulates are visible, filter the final working solution through a 0.22 µm syringe filter directly into an autosampler vial. This prevents clogging of the LC system and MS source.[15]
-
Modifier Addition: For positive mode analysis, ensure the final solvent contains 0.1% formic acid to promote protonation. For negative mode, 0.1% ammonium hydroxide can aid deprotonation, although it is often not strictly necessary for acidic protons.
Protocol 2: LC-MS/MS Instrumentation and Method
Objective: To achieve chromatographic separation of the analyte and acquire high-quality mass spectral data using a tandem mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an ESI source.
Table 2: Suggested Starting Parameters for LC-MS/MS Analysis
| Parameter | Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Reverse-phase chromatography is well-suited for separating small polar molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard mobile phase for positive mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reverse-phase LC. |
| Gradient | 5% B to 95% B over 5 min | A generic gradient to elute the compound; should be optimized. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 2-5 µL | Balances sensitivity with the risk of overloading the column/detector. |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive & Negative (run separately) | To determine the most sensitive mode and gather complementary data. |
| Capillary Voltage | +3.5 kV / -3.0 kV | Standard voltages to create a stable electrospray.[16] |
| Source Temperature | 120 °C | Assists in desolvation of droplets.[11] |
| Desolvation Gas Temp | 350 °C | Drives solvent evaporation from the ESI droplets.[11] |
| Desolvation Gas Flow | 800 L/hr | Aids in efficient desolvation. |
| MS¹ Scan Range | m/z 50 - 400 | To detect the precursor ion and other low-mass ions. |
| MS² (Fragmentation) | ||
| Precursor Ion(s) | m/z 219.97 / 221.97 (Pos) or 217.96 / 219.96 (Neg) | Isolate the isotopic molecular ions for fragmentation. |
| Collision Gas | Argon | Inert gas used to induce fragmentation.[17] |
| Collision Energy (CE) | Ramped 10-40 eV | A range of energies is used to produce a rich spectrum of fragment ions.[17][18] |
Visualization of Experimental Design
Diagram 1: General LC-MS/MS Workflow
A visual representation of the process from sample injection to data analysis provides a clear overview of the experimental sequence.
Caption: High-level workflow for the analysis of this compound.
Predicted Fragmentation Pathway and Structural Elucidation
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion.[17] The fragmentation of nitroimidazoles is often characterized by losses related to the nitro group and cleavages within the imidazole ring.[1][18][19]
Key Fragmentation Reactions:
-
Loss of NO₂ (46 Da): A common pathway for nitroaromatic compounds is the neutral loss of nitrogen dioxide.
-
Loss of NO• (30 Da): Expulsion of a nitric oxide radical is also frequently observed.[1][12]
-
Loss of C₂H₄ (28 Da): Cleavage of the ethyl group via ethylene loss.
-
Ring Cleavage: Rupture of the imidazole ring can lead to smaller, characteristic fragments.
Diagram 2: Proposed ESI⁺ Fragmentation Pathway
The following diagram illustrates the most probable fragmentation cascade for the protonated molecule [M+H]⁺.
Caption: Predicted fragmentation of protonated this compound.
Conclusion
This application note provides a robust, scientifically-grounded starting point for the mass spectrometric analysis of this compound. By employing the detailed protocols for sample preparation and LC-MS/MS, researchers can reliably obtain high-quality data for structural confirmation and quantification. The predicted fragmentation pathways and m/z values serve as a valuable reference for data interpretation. As with any analytical method, parameters should be further optimized to meet the specific requirements of the study, such as achieving lower limits of detection or analyzing the compound in complex biological matrices.
References
-
Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]
-
Lalli, C. M., et al. (2015). Decomposition of nitroimidazole ions: experiment and theory. PubMed. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
-
Gao, H., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
-
Feketeová, L., et al. (2019). Decomposition of protonated ronidazole studied by low-energy and high-energy collision-induced dissociation and density functional theory. The Journal of Chemical Physics. [Link]
-
LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-5-nitro-1H-imidazole. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-2-nitro-1H-imidazole. PubChem Compound Database. [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]
-
University of Illinois. (n.d.). Sample Preparation. School of Chemical Sciences. [Link]
-
University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. [Link]
-
Wikipedia. (n.d.). Sample preparation in mass spectrometry. [Link]
-
Weber, R., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
-
Wiley Analytical Science. (2014). Sample Preparation in Mass Spectrometry. [Link]
-
University of Leeds. (n.d.). Mass Spectrometry Ionisation Techniques. [Link]
-
CNR API. (n.d.). Nitroimidazoles Decomposition into Relevant Ions and Molecules Induced by VUV Ionization. [Link]
-
Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. [Link]
-
Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. PubMed. [Link]
-
Itälä, E., et al. (n.d.). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole – the effect of the methylation. UTUPub. [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. [Link]
-
Technology Networks. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube. [Link]
-
Der Pharma Chemica. (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]
-
LCGC. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. [Link]
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
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ResearchGate. (2025). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]
-
The Organic Chemistry Tutor. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. [Link]
-
Linington, R. G., et al. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry. [Link]
-
Al-Naiema, I. M., et al. (2015). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]
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SpectraBase. (n.d.). 4-Bromo-2-methyl-5-nitro-1-(3-phenylpropyl)-1H-imidazole - Optional[MS (GC)] - Spectrum. [Link]
-
ResearchGate. (2025). Analysis of Four 5-Nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. [Link]
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Application Notes and Protocols for the Utilization of 4-bromo-2-ethyl-5-nitro-1H-imidazole as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-bromo-2-ethyl-5-nitro-1H-imidazole
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents with a broad spectrum of activities, including antibacterial, antiprotozoal, and anticancer properties. The biological efficacy of these compounds is often attributed to the bioreductive activation of the nitro group under hypoxic conditions—a microenvironment characteristic of many solid tumors and anaerobic infections. This activation leads to the formation of cytotoxic reactive nitrogen species that can inflict cellular damage.
This compound is a strategically functionalized heterocyclic compound designed for advanced chemical synthesis. The presence of a bromine atom at the 4-position provides a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The ethyl group at the 2-position and the nitro group at the 5-position modulate the electronic properties of the imidazole ring, influencing its reactivity and the biological activity of its derivatives. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this intermediate, with detailed protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 18874-51-6 | [1] |
| Molecular Formula | C₅H₆BrN₃O₂ | Calculated |
| Molecular Weight | 219.02 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | Inferred from analogues |
| Solubility | Expected to be soluble in polar organic solvents such as DMF, DMSO, and alcohols. | Inferred from analogues |
| Melting Point | Not available. For the related 4-bromo-2-methyl-5-nitro-1H-imidazole, the melting point is 190-192 °C. |
Proposed Synthesis of this compound
A plausible synthetic route to this compound commences with the commercially available 2-ethyl-1H-imidazole. The synthesis involves a two-step process: nitration followed by bromination. The regioselectivity of both steps is critical and is governed by the directing effects of the substituents on the imidazole ring.
Step 1: Nitration of 2-ethyl-1H-imidazole
The nitration of 2-ethyl-1H-imidazole is expected to yield a mixture of 2-ethyl-4-nitro-1H-imidazole and 2-ethyl-5-nitro-1H-imidazole. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The directing effects of the alkyl group at the 2-position can influence the isomer ratio. For the purpose of obtaining the target molecule, the 5-nitro isomer is the desired intermediate.
Protocol for Nitration:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 2-ethyl-1H-imidazole to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the imidazole solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonium hydroxide or sodium carbonate) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The isomeric mixture can be separated by column chromatography on silica gel.
Step 2: Bromination of 2-ethyl-5-nitro-1H-imidazole
The subsequent bromination of 2-ethyl-5-nitro-1H-imidazole is anticipated to occur at the 4-position. The nitro group is a deactivating group, and its presence at the 5-position will direct the electrophilic bromine to the 4-position. N-Bromosuccinimide (NBS) in a suitable solvent is a common reagent for such brominations.
Protocol for Bromination:
-
Dissolve 2-ethyl-5-nitro-1H-imidazole in a suitable solvent (e.g., acetonitrile or a chlorinated solvent).
-
Add N-Bromosuccinimide (NBS) in a portion-wise manner.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Caption: Proposed synthetic pathway for this compound.
Application in Cross-Coupling Reactions
The bromine atom at the 4-position of this compound serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the construction of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound.[2] This reaction is highly valuable for synthesizing biaryl and substituted heterocyclic compounds.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane/water, toluene/water, or DMF) via syringe.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[3] This reaction is instrumental in preparing aryl and heteroaryl amines, which are prevalent in pharmaceuticals.
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a dry Schlenk tube, add this compound (1.0 equiv.), the desired primary or secondary amine (1.2-1.5 equiv.), a suitable base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃; 1.5-2.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%), and a phosphine ligand (e.g., XPhos, RuPhos, BINAP; 2-10 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene, dioxane, or THF) via syringe.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Safety and Handling
Nitroimidazole derivatives should be handled with care, as they can be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide range of complex molecules, particularly in the context of drug discovery. Its strategic placement of functional groups allows for selective derivatization through robust and well-established cross-coupling methodologies. The protocols and information provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this promising building block in the development of novel therapeutic agents and other advanced materials.
References
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PubChem. (n.d.). 4-Bromo-2-nitro-1H-imidazole. Retrieved from [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
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Application Notes and Protocols: Strategic Derivatization of 4-Bromo-2-ethyl-5-nitro-1H-imidazole for Drug Design
Introduction
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including antibacterial, antiprotozoal, and anticancer properties.[1][2] The biological mechanism of these compounds is often linked to the reductive bioactivation of the nitro group in hypoxic environments, which are characteristic of solid tumors and anaerobic infections.[3][4] This process generates cytotoxic reactive nitrogen species that can inflict cellular damage. The specific scaffold, 4-bromo-2-ethyl-5-nitro-1H-imidazole, offers a versatile platform for designing novel therapeutic agents. The bromine atom at the C4 position and the potential for substitution at the N1-position provide strategic points for chemical modification. These derivatizations can modulate the molecule's physicochemical properties, such as lipophilicity and electronic character, thereby influencing its pharmacokinetic profile and enhancing biological efficacy and selectivity.[3]
This guide provides an in-depth exploration of the derivatization of this compound, detailing synthetic protocols, the rationale behind experimental choices, and methods for biological evaluation.
Derivatization Strategies: Rationale and Application
The primary derivatization strategies for this compound focus on two key reactive sites: the imidazole nitrogen (N1) and the bromine-substituted carbon (C4).
N-Alkylation at the N1 Position
Modification at the N1 position is a common strategy to alter the lipophilicity and steric bulk of the molecule, which can significantly impact cell permeability and target engagement. The choice of alkylating agent is critical and should be guided by the desired physicochemical properties of the final compound.
Causality behind Experimental Choices:
-
Base: A mild base such as potassium carbonate (K2CO3) is often preferred to deprotonate the imidazole nitrogen without promoting unwanted side reactions.[5][6] Stronger bases could lead to decomposition or rearrangement of the nitroimidazole ring.
-
Solvent: Aprotic polar solvents like acetonitrile or dimethylformamide (DMF) are ideal for this reaction as they effectively solvate the reactants and facilitate the SN2 reaction.[5][6]
-
Temperature: The reaction temperature is a critical parameter. Room temperature is often sufficient for reactive alkyl halides, while gentle heating (e.g., 60°C) can improve yields for less reactive agents.[6] Higher temperatures may lead to undesired side products or decomposition.
Palladium-Catalyzed Cross-Coupling at the C4 Position
The bromine atom at the C4 position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8] This allows for the introduction of a wide array of aryl and heteroaryl moieties, significantly expanding the chemical diversity of the derivatives.
Causality behind Experimental Choices:
-
Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for reaction efficiency. Catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] are often effective for coupling with bromo-imidazoles due to their stability and high reactivity.[9]
-
Base: A base is required to activate the boronic acid in the Suzuki coupling.[8] Inorganic bases like potassium carbonate or potassium phosphate (K3PO4) are commonly used.[10]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, DMF) and water is typically employed to dissolve both the organic and inorganic reactants.[10]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol outlines a general method for the N-alkylation of the starting material with various alkyl halides.
Workflow Diagram:
Caption: Workflow for N-Alkylation.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (1.5 mmol).
-
Add the desired alkyl halide (1.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for coupling various aryl or heteroaryl boronic acids to the C4 position.
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Methodology:
-
In a microwave vial, combine this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol).[10]
-
Add dioxane (4 mL) and water (1 mL) to the vial.
-
Purge the vial with an inert gas (e.g., argon) for 5-10 minutes.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100-120°C for 15-30 minutes, or in an oil bath at 80-100°C for several hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation and Biological Evaluation
The synthesized derivatives should be characterized thoroughly, and their biological activities evaluated. Below is a template for data presentation.
Table 1: Physicochemical and Biological Data of this compound Derivatives
| Compound ID | R Group (at N1 or C4) | Yield (%) | Molecular Formula | MW ( g/mol ) | LogP (calculated) | Biological Activity (e.g., IC₅₀ in µM) |
| Starting Material | - | - | C₅H₆BrN₃O₂ | 236.03 | 1.25 | - |
| Derivative 1 | e.g., Benzyl (at N1) | 85 | C₁₂H₁₂BrN₃O₂ | 326.15 | 2.89 | Data |
| Derivative 2 | e.g., Phenyl (at C4) | 75 | C₁₁H₁₀N₃O₂ | 232.22 | 2.50 | Data |
| ... | ... | ... | ... | ... | ... | ... |
Biological Evaluation Protocols
A primary screening of the synthesized compounds should be performed to assess their potential as therapeutic agents. For instance, their antibacterial activity can be determined by measuring the Minimum Inhibitory Concentration (MIC) against various bacterial strains.[11] Anticancer activity can be evaluated by cytotoxicity assays against a panel of cancer cell lines.[12]
Protocol 3: Antibacterial Activity Assay (MIC Determination)
-
Prepare a stock solution of each derivative in DMSO.
-
In a 96-well plate, perform serial dilutions of the compounds in appropriate bacterial growth media.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The derivatization of this compound through N-alkylation and palladium-catalyzed cross-coupling reactions provides a robust platform for the generation of diverse chemical libraries for drug discovery. The protocols and rationale detailed in this guide offer a solid foundation for researchers to synthesize and evaluate novel nitroimidazole-based therapeutic candidates. Careful selection of reagents and reaction conditions, guided by the principles of medicinal chemistry, will be paramount in developing potent and selective drug candidates.
References
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Gülerman, N. F., Rollas, S., & Erçık, C. (2001). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Farmaco, 56(5-7), 397-402. [Link]
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Trivedi, M. N., Dodiya, A. N., & Shah, V. H. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
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Kumar, R., & Kumar, M. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(1), 223. [Link]
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Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 456-480. [Link]
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Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(4), 11-17. [Link]
- Wang, X., et al. (2013). Synthesis of nitroimidazole derivatives and application of nitroimidazole derivatives in field of antibacterial drugs.
- Li, J., et al. (2020). Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
H, Yassine, et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
-
Reddy, L. R., et al. (2018). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development, 22(9), 1248-1253. [Link]
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H, Yassine, et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica, 14(4), 12-16. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Reaction. [Link]
-
Bellina, F., et al. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543-8546. [Link]
-
ResearchGate. (2021). N 1 -Alkylation of 4(5)-nitro-1H-imidazole. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of... [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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ResearchGate. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. [Link]
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Grimmett, M. R., et al. (1988). Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1, 1655-1659. [Link]
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Sharma, A., et al. (2014). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2014, 1-12. [Link]
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Application Notes and Protocols for Antimicrobial Screening of 4-bromo-2-ethyl-5-nitro-1H-imidazole
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity. Nitroimidazole derivatives have long been a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[1][2] Their mechanism of action, involving the reduction of the nitro group to generate cytotoxic radicals, provides a compelling rationale for exploring novel analogs. This document provides a comprehensive guide for the antimicrobial screening of 4-bromo-2-ethyl-5-nitro-1H-imidazole , a compound of interest due to its structural relation to established 5-nitroimidazole drugs.[1]
The strategic inclusion of a bromine atom and an ethyl group on the imidazole scaffold may modulate the compound's electronic properties, lipophilicity, and steric interactions with microbial targets, potentially enhancing its antimicrobial spectrum or overcoming existing resistance mechanisms. These application notes are designed for researchers, scientists, and drug development professionals, offering a structured, field-proven workflow for the initial in vitro evaluation of this compound's antimicrobial potential and preliminary safety profile.
Strategic Screening Workflow: A Multi-tiered Approach
A logical and resource-efficient screening cascade is paramount for the effective evaluation of a novel compound. The proposed workflow for this compound is designed to first establish broad-spectrum activity, then quantify its potency, and finally, assess its preliminary safety profile.
Figure 1: A multi-phased workflow for the comprehensive antimicrobial screening of this compound.
Experimental Protocols
Primary Screening: Agar Disk Diffusion Assay
This qualitative method provides a rapid and cost-effective initial assessment of the compound's ability to inhibit microbial growth.[3][4] It relies on the diffusion of the compound from a saturated paper disk into an agar medium inoculated with the test microorganism, creating a zone of inhibition where growth is prevented.[5]
Protocol:
-
Microbial Culture Preparation:
-
From a fresh culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing a suitable broth (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at the appropriate temperature and duration to achieve a turbidity equivalent to a 0.5 McFarland standard. This standardization is crucial for reproducibility.[6]
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Remove excess fluid by pressing the swab against the inner wall of the tube.[7]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[7]
-
-
Disk Application:
-
Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). A solvent-only disk must be included as a negative control.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.
-
Ensure firm contact between the disk and the agar.
-
-
Incubation and Measurement:
-
Invert the plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
Data Presentation:
| Test Microorganism | Compound Concentration (µ g/disk ) | Zone of Inhibition (mm) | Interpretation |
| Staphylococcus aureus (ATCC 25923) | 30 | 18 | Susceptible |
| Escherichia coli (ATCC 25922) | 30 | 15 | Intermediate |
| Pseudomonas aeruginosa (ATCC 27853) | 30 | 6 | Resistant |
| Candida albicans (ATCC 10231) | 30 | 12 | Potentially Active |
| Negative Control (Solvent) | - | 6 | No Inhibition |
Table 1: Example data from an agar disk diffusion assay. Interpretation of susceptibility is typically based on established standards for similar drug classes or internal benchmarks.
Potency Determination: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.[9]
Protocol:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.[10]
-
-
Inoculum Preparation and Inoculation:
-
Prepare a standardized microbial suspension as described for the disk diffusion assay.
-
Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.[10]
-
Inoculate each well of the microtiter plate with 100 µL of the diluted inoculum.
-
Include a growth control (no compound) and a sterility control (no inoculum) well.
-
-
Incubation and MIC Determination:
-
Cover the plate and incubate at the appropriate temperature and duration.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[10]
-
Data Presentation:
| Test Microorganism | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | 8 |
| Escherichia coli (ATCC 25922) | 16 |
| Pseudomonas aeruginosa (ATCC 27853) | >64 |
| Candida albicans (ATCC 10231) | 32 |
Table 2: Example MIC data for this compound.
Cidal Activity: Minimum Bactericidal Concentration (MBC) Assay
The MBC assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[11] It is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[11][12]
Protocol:
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth.
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
-
Incubation and MBC Determination:
-
Incubate the MHA plate under appropriate conditions until growth is visible in the control spots.
-
The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving.[11]
-
Data Presentation:
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus (ATCC 25923) | 8 | 16 | 2 | Bactericidal |
| Escherichia coli (ATCC 25922) | 16 | >64 | >4 | Bacteriostatic |
Table 3: Example MBC data and interpretation. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[11]
Preliminary Safety Profile: In Vitro Cytotoxicity Assay
It is crucial to assess the potential toxicity of a new antimicrobial compound to mammalian cells to gauge its therapeutic potential.[13] A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Exposure:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the compound.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
MTT Assay and Data Analysis:
-
After a specified exposure time (e.g., 24 or 48 hours), add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (the concentration of the compound that inhibits 50% of cell viability).
-
Data Presentation:
| Cell Line | Exposure Time (h) | IC50 (µg/mL) |
| HEK293 | 24 | 128 |
| HepG2 | 24 | >256 |
Table 4: Example cytotoxicity data for this compound.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial antimicrobial screening of this compound. A promising compound would exhibit potent and broad-spectrum antimicrobial activity (low MIC values), preferably with bactericidal effects, and a high IC50 value in cytotoxicity assays, indicating a favorable therapeutic index. Promising results from this initial screening would warrant further investigation, including time-kill kinetic studies, mechanism of action studies, and evaluation against a broader panel of clinical isolates and resistant strains.
References
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Brieflands. (n.d.). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-nitro-1H-imidazole. Retrieved from [Link]
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
RSC Publishing. (n.d.). Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.e.). Antimicrobial Susceptibility Testing - StatPearls. Retrieved from [Link]
-
PubMed. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Retrieved from [Link]
-
PubMed. (2001). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]
-
Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
ResearchGate. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Retrieved from [Link]
-
Springer. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
PubMed. (2009). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved from [Link]
-
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Experimental Applications of Substituted Nitroimidazoles in Parasitology: Application Notes & Protocols
Introduction: A Legacy of Potency and a Future of Innovation
Since the discovery of azomycin from a Streptomycete in the 1950s and the subsequent synthesis of metronidazole, the nitroimidazole scaffold has been a cornerstone in the chemotherapeutic arsenal against anaerobic protozoan parasites and bacteria.[1][2] Drugs like metronidazole, tinidazole, and benznidazole are mainstays for treating infections caused by Giardia lamblia, Entamoeba histolytica, Trichomonas vaginalis, and Trypanosoma cruzi.[2][3][4] Their efficacy stems from a unique mechanism of action: they are prodrugs that require reductive activation within the low-redox-potential environment of anaerobic or microaerophilic parasites.[][6][7] This activation, catalyzed by parasitic enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) and nitroreductases (NTRs), converts the inert nitro group into cytotoxic reactive nitrogen species and free radicals.[][6][7][8] These highly reactive intermediates then induce widespread cellular damage, primarily by causing DNA strand breaks and forming adducts with essential proteins like thioredoxin reductase, ultimately leading to parasite death.[][9][10]
However, the emergence of drug resistance, particularly in Giardia and Trichomonas, presents a significant clinical challenge, with treatment failure rates reaching up to 20% in some cases of giardiasis.[3][11] This has catalyzed a renewed interest in the nitroimidazole scaffold, focusing on the synthesis and evaluation of substituted derivatives. By modifying the groups attached to the imidazole ring, researchers aim to enhance potency, broaden the spectrum of activity, improve pharmacokinetic properties, and, crucially, overcome existing resistance mechanisms.[3][12][13] This guide provides a detailed overview of the core experimental applications and protocols used to investigate these next-generation substituted nitroimidazoles, from initial in vitro screening to preclinical in vivo efficacy studies.
Section 1: The Antiparasitic Mechanism of Action
The defining feature of a nitroimidazole is the nitro group (–NO2), which is the key to its biological activity. In the low-oxygen, low-redox-potential environment of a target parasite, the drug can accept electrons from reduced ferredoxin or flavoproteins, which are components of the parasite's energy metabolism pathways.[7][14]
This process, known as reductive activation, is catalyzed by parasitic nitroreductases.[][6] The reduction of the nitro group is a stepwise process that generates a series of highly reactive intermediates, including a nitroso radical anion. These intermediates are cytotoxic, binding indiscriminately to host macromolecules.[] The primary targets are DNA, where the binding leads to a loss of helical structure and strand breakage, and proteins, particularly those in the thioredoxin-mediated redox network, leading to the disruption of cellular redox balance.[][9][10]
Caption: Reductive activation pathway of nitroimidazoles in anaerobic parasites.
Section 2: Core Experimental Applications & Protocols
The evaluation of novel substituted nitroimidazoles follows a logical pipeline, from high-throughput in vitro assays to more complex in vivo models.
In Vitro Susceptibility Testing
Application Note: In vitro susceptibility testing is the foundational step in evaluating the antiparasitic potential of new compounds. The primary goal is to determine the Minimum Inhibitory Concentration (MIC) or the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth or viability of 50% of the parasite population. These assays are crucial for:
-
Screening libraries of new chemical entities (NCEs) to identify hits.
-
Establishing structure-activity relationships (SAR) by comparing the potency of related compounds.[3][15]
-
Assessing activity against drug-resistant parasite strains to identify compounds that can overcome resistance.[1][14]
Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria, provide a framework for these assays, though they are often adapted for specific parasites.[16][17][18]
Protocol 1: Broth Microdilution for Giardia lamblia
This protocol is adapted from established methods for determining the susceptibility of microaerophilic protozoa.[19][20]
Objective: To determine the IC50 of a substituted nitroimidazole against trophozoites of G. lamblia.
Materials:
-
G. lamblia trophozoites (e.g., WB strain) in log-phase growth.
-
TYI-S-33 medium supplemented with bovine bile.
-
Test compounds dissolved in DMSO (stock solution, e.g., 10 mM).
-
Metronidazole as a positive control.
-
Sterile, flat-bottom 96-well microtiter plates.
-
Anaerobic gas-generating system (e.g., Anaerocult A system or similar).[19]
-
Incubator (37°C).
-
Inverted microscope.
-
Cell viability reagent (e.g., resazurin-based).
Procedure:
-
Compound Preparation: Perform a serial 2-fold dilution of the test compounds and metronidazole in TYI-S-33 medium directly in the 96-well plate. The final volume in each well should be 100 µL. Include wells with medium only (negative control) and medium with DMSO at the highest concentration used (vehicle control).
-
Parasite Inoculation: Harvest log-phase G. lamblia trophozoites and adjust the concentration to 4 x 10^5 cells/mL in fresh medium. Add 100 µL of this suspension to each well, resulting in a final volume of 200 µL and a starting density of 2 x 10^4 cells/well.[19]
-
Anaerobic Incubation: Place the microtiter plate inside an anaerobic bag or jar with an activated gas-generating sachet. Seal the container and incubate at 37°C for 48 hours.
-
Viability Assessment: After incubation, assess parasite viability. This can be done qualitatively by observing motility and morphology using an inverted microscope, or quantitatively.
-
Quantitative Readout: For a quantitative assessment, add 20 µL of a resazurin-based viability reagent to each well. Incubate for another 4-6 hours at 37°C. Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission).
-
Data Analysis: Convert fluorescence readings to percentage inhibition relative to the vehicle control. Plot the percentage inhibition against the log of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.
Causality and Controls:
-
Why anaerobic conditions? Giardia is a microaerophilic parasite, and the reductive activation of nitroimidazoles is dependent on a low-oxygen environment.[]
-
Why log-phase trophozoites? Parasites in the logarithmic phase of growth are metabolically active and provide consistent and reproducible results.
-
Controls: The negative control (medium only) ensures no contamination. The vehicle control (DMSO) confirms that the solvent does not affect parasite viability. The positive control (metronidazole) validates the assay's performance and provides a benchmark for comparison.[3]
Caption: General workflow for in vitro antiparasitic susceptibility testing.
Data Presentation: Comparative In Vitro Activity
The data generated from these assays are best summarized in a table to allow for direct comparison of the potency and selectivity of different compounds against various parasites and resistance profiles.
| Compound | G. lamblia (WB) IC50 [µM] | G. lamblia (MRZ-R) IC50 [µM] | T. vaginalis (G3) IC50 [µM] | E. histolytica (HM-1) IC50 [µM] |
| Metronidazole | 6.5 | >50 | 3.2 | 12.5 |
| Tinidazole | 2.1 | 25.0 | 1.8 | 8.0 |
| Compound X | 0.8 | 2.5 | 0.5 | 10.2 |
| Compound Y | 1.2 | 45.0 | 1.1 | 15.1 |
| (Note: Data are illustrative. MRZ-R denotes a metronidazole-resistant line. IC50 values are hypothetical examples based on trends observed in literature.[1][3][20]) |
This comparative table clearly shows that "Compound X" is more potent than metronidazole against the susceptible strains and, critically, retains significant activity against the metronidazole-resistant Giardia line, suggesting it may overcome certain resistance mechanisms.
In Vivo Efficacy Models
Application Note: While in vitro assays are essential for initial screening, they do not capture the complexity of a drug's behavior in a living organism. In vivo models are indispensable for evaluating the pharmacokinetic properties (absorption, distribution, metabolism, excretion - ADME), toxicity, and ultimate therapeutic efficacy of a lead compound.[21][22][23][24] Murine models are commonly used for parasitic diseases due to their physiological similarities to humans, cost-effectiveness, and the availability of well-characterized strains.[23][24]
Protocol 2: Murine Model of Intestinal Giardiasis
Objective: To evaluate the in vivo efficacy of a lead substituted nitroimidazole in reducing parasite burden in a mouse model of G. lamblia infection.
Materials:
-
Female C57BL/6 mice (4-6 weeks old).
-
G. lamblia trophozoites (e.g., GS/M strain).
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Metronidazole as a positive control.
-
Oral gavage needles.
-
Equipment for humane euthanasia and tissue collection.
Procedure:
-
Infection: Mice are infected by oral gavage with approximately 1 x 10^6 G. lamblia trophozoites in 100 µL of PBS. The infection is allowed to establish for 5-7 days.
-
Treatment: Randomly assign mice to treatment groups (e.g., n=5-8 per group): Vehicle control, Metronidazole (e.g., 25 mg/kg), and Test Compound (at various doses, e.g., 10, 25, 50 mg/kg).
-
Drug Administration: Administer the treatments orally once or twice daily for 3-5 consecutive days.
-
Monitoring: Monitor the mice daily for clinical signs (weight loss, dehydration, altered behavior).
-
Efficacy Assessment: One day after the final treatment dose, humanely euthanize the mice.
-
Parasite Quantification: Excise the upper small intestine. Open it longitudinally, rinse with PBS, and chill on ice for 20 minutes to detach trophozoites. Vigorously shake the tissue in a tube with PBS to release the remaining parasites.
-
Counting: Count the trophozoites in the resulting suspension using a hemocytometer.
-
Data Analysis: Calculate the mean parasite load for each group. Determine the percentage reduction in parasite burden for each treatment group compared to the vehicle control group. Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine significance.
Causality and Controls:
-
Why C57BL/6 mice? This strain is susceptible to G. lamblia infection and develops a consistent, measurable parasite burden.[24]
-
Why oral gavage? This administration route mimics the clinical use of drugs for intestinal parasites.[25]
-
Controls: The vehicle control group is essential to determine the natural course of the infection and serves as the baseline for calculating efficacy. The metronidazole group validates the model's responsiveness to a known effective drug.
Section 3: Investigating Mechanisms of Resistance
Application Note: Understanding how parasites develop resistance to nitroimidazoles is critical for designing new drugs that can circumvent these mechanisms. Resistance is often multifactorial but frequently involves the downregulation of enzymes required for drug activation, such as PFOR or specific nitroreductases.[11][14][26] Investigating changes in the expression of genes encoding these enzymes in resistant vs. susceptible parasites can provide direct evidence for the mechanism of resistance.
Caption: Workflow for investigating resistance via gene expression analysis.
Reduced expression of key activating enzymes like ferredoxin, PFOR, and various nitroreductases is a common finding in resistant T. vaginalis and G. lamblia.[11][14][26] By quantifying the mRNA levels of the genes encoding these proteins, researchers can pinpoint the specific pathways that have been altered in resistant strains, providing valuable insights for the development of new compounds that may not be substrates for the downregulated enzyme or that can be activated by alternative pathways.
Section 4: Emerging Applications & Future Directions
The versatility of the nitroimidazole scaffold continues to be explored. Research is expanding beyond the traditional anaerobic protozoa:
-
Kinetoplastids: Compounds like fexinidazole are showing promise against Leishmania and Trypanosoma brucei (the cause of sleeping sickness), where activation is also mediated by a parasitic type I nitroreductase.[2][27][28] This highlights the potential for repurposing and developing broad-spectrum antiparasitics.
-
Novel Bicyclic Nitroimidazoles: Inspired by the success of delamanid and pretomanid in treating tuberculosis, researchers are applying similar design principles to create novel bicyclic nitroimidazoles for parasitic diseases.[13][28][29][30] These compounds have different activation pathways, potentially involving the deazaflavin cofactor F420 system, which could be effective against parasites possessing this pathway and may bypass resistance to traditional 5-nitroimidazoles.[29][31][32]
-
Structure-Activity Relationship (SAR) Studies: Systematic synthesis and testing of derivatives with substitutions at various positions on the imidazole ring continue to refine our understanding of the structural requirements for optimal activity and reduced toxicity.[12][15][33][34]
The future of nitroimidazole development in parasitology lies in the rational design of compounds that are potent, safe, and capable of overcoming the ever-present threat of drug resistance. The experimental protocols and applications outlined here form the essential framework for this critical endeavor.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-bromo-2-ethyl-5-nitro-1H-imidazole
Welcome to the technical support center for the synthesis of 4-bromo-2-ethyl-5-nitro-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and product purity.
Introduction: The Synthetic Challenge
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve high yields and regioselectivity. The primary route involves the bromination of the precursor, 2-ethyl-5-nitro-1H-imidazole. The main difficulties arise from controlling the position of the bromine atom on the imidazole ring and preventing the formation of undesired byproducts, such as di-brominated species. This guide provides actionable solutions to these and other common experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step corrective measures.
Question 1: My final yield is consistently low. Where should I start my investigation?
Answer: Low overall yield can stem from inefficiencies in either the synthesis of your precursor (2-ethyl-5-nitro-1H-imidazole) or the final bromination step. The most critical factor in the bromination step is the purity of your starting material and the control of reaction conditions.
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Probable Cause 1: Impure Starting Material. The presence of impurities in your 2-ethyl-5-nitro-1H-imidazole can consume the brominating agent or interfere with the reaction, leading to a variety of side products and an incomplete reaction.
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Solution: Before starting the bromination, rigorously purify the 2-ethyl-5-nitro-1H-imidazole precursor, preferably by recrystallization or column chromatography. Confirm its purity using ¹H NMR and LC-MS analysis.
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Probable Cause 2: Suboptimal Bromination Conditions. The reaction is highly sensitive to the choice of solvent, temperature, and brominating agent. Improper conditions can lead to poor conversion or the formation of multiple products that are difficult to separate.
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Solution: Systematically optimize your reaction conditions. A recommended starting point is the use of N-Bromosuccinimide (NBS) in a non-polar, aprotic solvent like dioxane or THF.[1][2] This combination tends to offer better control and selectivity compared to using elemental bromine in polar solvents.[1]
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Question 2: I'm observing a significant amount of a di-brominated byproduct. How can I improve the selectivity for mono-bromination?
Answer: The formation of 4,5-dibromo-2-ethyl-5-nitro-1H-imidazole is a common issue, arising from the high reactivity of the imidazole ring. Achieving mono-selectivity is a matter of moderating this reactivity.
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Probable Cause 1: Overly Aggressive Brominating Agent/Solvent System. Elemental bromine (Br₂) in aqueous or polar protic solvents is highly reactive and often leads to rapid di-bromination.[1]
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Probable Cause 2: Incorrect Stoichiometry. Using an excess of the brominating agent will inevitably drive the reaction toward the di-brominated product.
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Solution: Carefully control the stoichiometry. Begin with a 1:1 molar ratio of 2-ethyl-5-nitro-1H-imidazole to NBS. Monitor the reaction closely using Thin Layer Chromatography (TLC). If the reaction stalls, you can add a small additional portion (e.g., 0.1 equivalents) of NBS, but avoid adding a large excess at the outset.
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Probable Cause 3: Elevated Reaction Temperature. Higher temperatures increase the reaction rate indiscriminately, reducing selectivity.
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Solution: Maintain a controlled temperature. Start the reaction at room temperature. If the reaction is too slow, gentle heating (e.g., to 40-50°C) can be applied, but this should be optimized carefully.
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Question 3: The bromination reaction is very slow or does not go to completion. What factors might be inhibiting the reaction?
Answer: A stalled reaction typically points to issues with reagent purity, activation, or temperature.
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Probable Cause 1: Poor Quality Brominating Agent. N-Bromosuccinimide can degrade over time, especially if exposed to moisture or light.
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Solution: Use freshly opened or purified NBS. If you suspect your NBS is old, it can be recrystallized from water.
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Probable Cause 2: Insufficient Activation. The electrophilic substitution of the imidazole ring requires it to be sufficiently nucleophilic. While the ethyl and nitro groups provide some directing effect, the reaction can still be slow.
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Solution: Ensure your solvent is completely anhydrous if using a reagent like NBS. While this reaction is typically not base-catalyzed, ensuring the absence of strong acids (which would protonate the imidazole ring and deactivate it) is crucial.
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Question 4: I am struggling to separate the 4-bromo isomer from the 5-bromo isomer and other impurities. What are the best purification techniques?
Answer: The structural similarity of the 4-bromo and 5-bromo regioisomers makes their separation challenging.
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Solution 1: Column Chromatography. This is the most effective method for separating the isomers.[4]
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Stationary Phase: Use silica gel with a standard particle size (e.g., 40-63 µm).
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Eluent System: A gradient of ethyl acetate in hexane is a good starting point. Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. The isomers should elute at different solvent compositions. Monitor the fractions carefully by TLC.
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Solution 2: Recrystallization. If your crude product has a high ratio of the desired 4-bromo isomer, recrystallization can be an effective final purification step. However, it is unlikely to be sufficient for removing significant amounts of the 5-bromo isomer on its own.
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Solvent Selection: Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane mixtures, to find conditions that selectively precipitate the desired product.
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Optimized Bromination Protocol
This protocol is a synthesized methodology based on established procedures for analogous nitroimidazoles and is intended as a robust starting point for optimization.
Step-by-Step Methodology:
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Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of high-purity 2-ethyl-5-nitro-1H-imidazole in anhydrous dioxane (approximately 10-15 mL per gram of starting material).
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Reagent Addition: While stirring at room temperature, add N-Bromosuccinimide (NBS) (1.05 equivalents) to the solution in small portions over 15 minutes.
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Reaction Monitoring: Monitor the reaction progress every 30-60 minutes using TLC (e.g., with a 50:50 ethyl acetate:hexane eluent). The starting material should be consumed, and a new, lower Rf spot corresponding to the brominated product should appear. The reaction typically takes 4-12 hours.
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Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the product with ethyl acetate (3x volumes of the reaction mixture).
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Washing: Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (to quench any remaining bromine species), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 4-bromo and 5-bromo isomers.
Data Summary and Visualization
Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Citation |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂, reducing di-bromination.[3] |
| Stoichiometry | 1.05 eq. NBS | A slight excess drives the reaction to completion without significantly increasing byproduct formation. |
| Solvent | Anhydrous Dioxane | Aprotic, less polar solvent slows the reaction, enhancing regioselectivity.[1][4] |
| Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and selectivity. |
| Purification | Silica Gel Chromatography | Essential for separating the 4-bromo and 5-bromo regioisomers.[4] |
Visual Workflow for Synthesis and Purification
Caption: Optimized workflow for the synthesis and purification of the target compound.
Troubleshooting Decision Tree
Caption: A logical decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the bromination of 2-ethyl-5-nitro-1H-imidazole? A1: The reaction proceeds via an electrophilic aromatic substitution mechanism. The imidazole ring acts as the nucleophile, attacking the electrophilic bromine atom from the brominating agent (e.g., NBS). The nitro group is a deactivating group, while the ethyl group is a weak activating group; their positions on the ring direct the substitution primarily to the C4 and C5 positions.
Q2: Are there alternative synthetic routes if direct bromination proves too difficult to control? A2: Yes, for challenging cases, a protection-bromination-deprotection strategy can be employed. For instance, one could protect the N1 position of the imidazole ring with a bulky group like a trityl or SEM group.[5] This can enhance regioselectivity during the bromination step. Following purification of the desired isomer, the protecting group is removed to yield the final product. Another advanced method involves di-bromination followed by a selective mono-de-bromination.[6][7]
Q3: What safety precautions are essential during this synthesis? A3: Standard laboratory safety practices are required. N-Bromosuccinimide is a lachrymator and irritant; handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Dioxane is a flammable solvent and a suspected carcinogen. Ensure proper ventilation and avoid ignition sources. Always consult the Safety Data Sheet (SDS) for all reagents before use.[8]
References
-
Al-Sha'er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162. [Link]
-
Rossi, R., et al. (2019). Catalytic Synthesis of 1,2,4,5-Tetrasubstituted 1H-Imidazole Derivatives: State of the Art. Catalysts, 9(3), 249. [Link]
- Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
-
European Patent Office. (2013). EP 2644599 A1 - Method for preparing 1-substituted-4-nitroimidazole compound. [Link]
-
Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(13), 4236. [Link]
-
Hindupur, R. M., et al. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development, 17(1), 88-92. [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]
-
Grimmett, M. R., et al. (1987). Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. Australian Journal of Chemistry, 40(5), 975-984. [Link]
-
Freeman, C. G., et al. (1987). Synthesis and reactions of brominated 2-nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1909-1914. [Link]
-
Hindupur, R.M., et al. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. gov.uk [gov.uk]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of Polysubstituted Imidazoles
Welcome to the Technical Support Center for the synthesis of polysubstituted imidazoles. This resource is designed to provide researchers, scientists, and professionals in drug development with practical, in-depth guidance to navigate the common challenges encountered in the synthesis of these vital heterocyclic compounds. This guide is structured to offer not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of polysubstituted imidazoles, providing concise answers and directing you to more detailed troubleshooting guides where necessary.
Q1: My Debus-Radziszewski reaction is giving a very low yield. What are the most common causes?
A: Low yields in the Debus-Radziszewski synthesis are a frequent issue.[1][2] The primary culprits are often side reactions, harsh reaction conditions leading to product degradation, poor solubility of starting materials, and non-optimal stoichiometry.[1] For a comprehensive guide to improving your yield, please refer to the Troubleshooting Guide for Low Yields .
Q2: I'm getting a mixture of regioisomers in my reaction. How can I control the regioselectivity?
A: Achieving regioselectivity is a critical challenge, especially when using unsymmetrical starting materials. The formation of different regioisomers is influenced by steric and electronic effects of the substituents, the choice of synthetic method, and reaction conditions. To address this, you can modify your starting materials, screen different catalysts and solvents, or consider a more regioselective synthetic route like the Van Leusen synthesis for certain substitution patterns. For a detailed approach, see the Troubleshooting Guide for Poor Regioselectivity .
Q3: How do electron-donating and electron-withdrawing groups on my aldehyde affect the reaction outcome?
A: The electronic nature of the substituents on your aromatic aldehyde can significantly impact the reaction. Generally, aldehydes with electron-withdrawing groups may proceed more readily in some multicomponent reactions due to the increased electrophilicity of the carbonyl carbon. Conversely, electron-donating groups can sometimes slow down the reaction or lead to lower yields.[3] This is further explored in the Troubleshooting Guide for Substrate-Related Issues .
Q4: What are the advantages of using microwave-assisted synthesis for polysubstituted imidazoles?
A: Microwave-assisted synthesis offers several advantages over conventional heating methods, including dramatically reduced reaction times, often higher yields, and improved product purity.[4][5][6][7] The uniform and rapid heating provided by microwaves can minimize the formation of byproducts.[5] For optimization and troubleshooting of this technique, refer to the Guide to Microwave-Assisted Synthesis .
Q5: I'm struggling with the purification of my polysubstituted imidazole. What are some effective strategies?
A: Purification can be challenging due to the polarity of the imidazole ring and potential for co-eluting byproducts. Common issues include streaking on TLC plates and difficulty in separating isomers. Effective strategies include optimizing your column chromatography solvent system, using a basic modifier like triethylamine to reduce tailing on silica gel, or considering alternative purification techniques like recrystallization or acid-base extraction.[8] Our Troubleshooting Guide for Purification provides detailed protocols.
Section 2: Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for specific challenges encountered during the synthesis of polysubstituted imidazoles.
Troubleshooting Low Yields
Problem: My reaction yield is consistently below expectations.
Causality and Solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: Is the reaction temperature appropriate? Too low, and the reaction may be incomplete; too high, and you risk decomposition of your starting materials or product.[3]
-
Recommendation: Systematically screen a range of temperatures to find the optimum for your specific substrates. For instance, in some Debus-Radziszewski syntheses, the optimal temperature can be as high as 160°C.[1]
-
-
Reaction Time: Have you monitored the reaction to completion?
-
Recommendation: Use Thin Layer Chromatography (TLC) to track the consumption of your starting materials. If the reaction has stalled, a longer reaction time or an increase in temperature may be necessary.
-
-
Solvent Choice: Are your reactants fully soluble in the chosen solvent?
-
Recommendation: Poor solubility can hinder reaction rates.[1] If you observe undissolved starting material, consider switching to a more suitable solvent. Glacial acetic acid is common for the Debus-Radziszewski synthesis, but other solvents like ethanol or solvent-free conditions have also been used successfully.[2][3]
-
-
-
Side Reactions and Byproduct Formation:
-
In the Debus-Radziszewski Synthesis: Are you observing the formation of oxazoles or other byproducts?
-
In the Robinson-Gabriel Synthesis: This reaction can also have competing pathways.
-
Recommendation: The choice of a highly efficient cyclodehydrating agent is crucial to drive the reaction towards the desired oxazole, which is a precursor in some imidazole syntheses.
-
-
-
Stoichiometry of Reactants:
-
Are you using the correct molar ratios of your reactants?
-
Recommendation: The stoichiometry is critical in multicomponent reactions. For the Debus-Radziszewski synthesis, a common strategy is to use an excess of the ammonia source.[1] Experiment with varying the molar ratios to find the optimal conditions for your specific substrates.
-
-
-
Catalyst Inefficiency:
-
Are you using a catalyst, and is it the most effective one?
-
Recommendation: While some classical methods can be performed without a catalyst, the use of a catalyst can significantly improve yields and shorten reaction times.[3] A wide range of catalysts have been reported, including Lewis acids (e.g., ZnCl₂) and solid-supported acid catalysts.[3][9] For microwave-assisted syntheses, catalysts like Cr₂O₃ nanoparticles have been shown to be effective.[4]
-
-
Troubleshooting Poor Regioselectivity
Problem: My reaction is producing a mixture of 1,4- and 1,5-disubstituted imidazoles (or other regioisomers).
Causality and Solutions:
-
Steric and Electronic Influences:
-
Steric Hindrance: How bulky are the substituents on your starting materials?
-
Recommendation: The steric bulk of substituents on an unsymmetrical dicarbonyl compound or aldehyde can direct the reaction towards the formation of the less sterically hindered regioisomer. Consider using starting materials with more sterically demanding groups to favor the formation of a single isomer.
-
-
Electronic Effects: What are the electronic properties of your substituents?
-
Recommendation: Electron-donating or withdrawing groups can influence the reactivity of the carbonyls in a dicarbonyl compound, thus affecting which one reacts first and directing the regiochemical outcome.
-
-
-
Choice of Synthetic Method:
-
Is your chosen synthetic route known for poor regioselectivity with your substrates?
-
Recommendation: Some synthetic methods are inherently more regioselective. For example, the Van Leusen imidazole synthesis can provide a regioselective route to 1,4- or 1,5-disubstituted imidazoles depending on the starting materials.[10][11] A multi-step approach starting from a glycine derivative has been shown to yield 1,4-disubstituted imidazoles with complete regioselectivity.[12][13]
-
-
-
Reaction Conditions:
-
Temperature: How does temperature affect the product ratio?
-
Recommendation: Lowering the reaction temperature may favor the kinetically controlled product, potentially increasing the ratio of one regioisomer over the other.
-
-
Catalyst: Can a catalyst influence the regiochemical outcome?
-
Recommendation: The choice of catalyst can play a significant role. For example, in some cases, specific Lewis acids may coordinate preferentially to one carbonyl group over another in an unsymmetrical dicarbonyl, thereby directing the initial nucleophilic attack.
-
-
Troubleshooting Substrate-Related Issues
Problem: My reaction is not working well with specific starting materials (e.g., aldehydes with certain functional groups).
Causality and Solutions:
-
Functional Group Intolerance:
-
Does your starting material contain functional groups that are sensitive to the reaction conditions?
-
Recommendation: If your starting material has sensitive functional groups (e.g., esters that can be hydrolyzed under acidic conditions, or other reactive moieties), consider using protecting groups.[14] For instance, a hydroxyl group can be protected as a silyl ether. The choice of protecting group should be orthogonal to the reaction conditions for imidazole synthesis.
-
-
-
Electronic Effects of Substituents:
-
Are electron-donating or electron-withdrawing groups on your aromatic aldehyde affecting the reaction?
-
Recommendation: Be aware that the electronic nature of substituents can influence reaction rates and yields.[15][16] For aldehydes with strongly electron-donating groups that are proving to be unreactive, you may need to use more forcing conditions (higher temperature, longer reaction time) or a more active catalyst. Conversely, for highly reactive aldehydes, you may need to moderate the reaction conditions to prevent side reactions.
-
-
Troubleshooting Purification
Problem: I am having difficulty purifying my polysubstituted imidazole.
Causality and Solutions:
-
Tailing on Silica Gel Chromatography:
-
Is your compound streaking on the TLC plate and eluting as a broad band from the column?
-
Recommendation: This is a common issue due to the basic nature of the imidazole ring interacting with the acidic silica gel. Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent to neutralize the acidic sites on the silica and improve the peak shape.[8] Alternatively, consider using neutral or basic alumina as the stationary phase.[8]
-
-
-
Co-eluting Impurities:
-
Are impurities eluting with your product?
-
Recommendation: If impurities have similar polarity to your product, try a different solvent system to alter the selectivity.[8] If isomers are co-eluting, you may need to use a high-performance column or consider preparative HPLC.
-
-
-
Low Recovery from Column:
-
Is a significant amount of your product sticking to the column?
-
Recommendation: This can also be due to strong interactions with the silica gel. The addition of a basic modifier to the eluent can help improve recovery. Also, ensure your crude product is fully dissolved before loading onto the column. Dry loading your sample adsorbed onto a small amount of silica can sometimes lead to better results.[8]
-
-
-
Alternative Purification Methods:
-
Recrystallization: Is your product a solid?
-
Recommendation: Recrystallization can be a highly effective method for obtaining very pure material, especially for removing minor impurities after chromatography.[8] Experiment with different solvents to find one in which your product is soluble when hot but sparingly soluble when cold.
-
-
Acid-Base Extraction: Can you exploit the basicity of the imidazole?
-
Recommendation: An acid-base extraction can be a useful workup step to remove non-basic impurities. Dissolve your crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated imidazole will move to the aqueous layer. Then, basify the aqueous layer and extract your product back into an organic solvent.
-
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step protocols for key synthetic methods.
Protocol: Debus-Radziszewski Synthesis of a 2,4,5-Trisubstituted Imidazole
Objective: To synthesize a 2,4,5-trisubstituted imidazole via a one-pot multicomponent reaction.
Materials:
-
1,2-Dicarbonyl compound (e.g., benzil)
-
Aldehyde
-
Ammonium acetate
-
Solvent (e.g., glacial acetic acid or ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,2-dicarbonyl compound (1.0 eq), the aldehyde (1.0 eq), and ammonium acetate (2.0-3.0 eq).
-
Add the solvent (e.g., glacial acetic acid) to give a concentration of approximately 0.2-0.5 M.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice water.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol: Van Leusen Synthesis of a 1,5-Disubstituted Imidazole
Objective: To synthesize a 1,5-disubstituted imidazole from an in-situ generated imine and tosylmethyl isocyanide (TosMIC).
Materials:
-
Aldehyde
-
Primary amine
-
Tosylmethyl isocyanide (TosMIC)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., methanol or dimethoxyethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
To a round-bottom flask with a magnetic stir bar, add the aldehyde (1.0 eq) and the primary amine (1.0 eq) in the chosen solvent (e.g., methanol).
-
Stir the mixture at room temperature for 30 minutes to form the imine in situ.
-
Add TosMIC (1.0-1.2 eq) and the base (e.g., potassium carbonate, 2.0-3.0 eq) to the reaction mixture.
-
Heat the reaction to reflux and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 4: Visualizations
Diagram: Debus-Radziszewski Imidazole Synthesis Mechanism
Caption: Proposed mechanism of the Debus-Radziszewski imidazole synthesis.
Diagram: Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in imidazole synthesis.
Section 5: Data Summary
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | Several hours | 4-9 minutes | [4][7][17][18] |
| Yield | Often moderate to good | Generally good to excellent | [2][5][6] |
| Energy Consumption | Higher | Lower | [7] |
| Side Reactions | More prevalent | Often minimized | [2] |
| Optimization | Slower | Rapid | [7] |
References
-
Debus–Radziszewski imidazole synthesis - Wikipedia. (URL: [Link])
-
Van Leusen Reaction | NROChemistry. (URL: [Link])
-
A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives - JOURNAL OF PHARMA INSIGHTS AND RESEARCH. (URL: [Link])
-
Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PubMed. (URL: [Link])
-
Van Leusen Imidazole Synthesis - Organic Chemistry Portal. (URL: [Link])
-
Recent progress in the catalytic synthesis of imidazoles. - Semantic Scholar. (URL: [Link])
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. (URL: [Link])
-
Regioselective synthesis of 1,4-disubstituted imidazoles - RSC Publishing. (URL: [Link])
-
(PDF) Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - ResearchGate. (URL: [Link])
-
Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. (URL: [Link])
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction - International Journal of Pharmaceutical Research and Applications (IJPRA). (URL: [Link])
-
Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. (URL: [Link])
-
ChemInform Abstract: Regioselective Synthesis of 1,4‐Disubstituted Imidazoles. - Sci-Hub. (URL: [Link])
-
Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. (URL: [Link])
-
Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][1][12]phenanthroline frameworks - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F. (URL: [Link])
-
Versatile Imidazole Synthesis Via Multicomponent Reaction Approach | Request PDF. (URL: [Link])
-
Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (URL: [Link])
-
Van Leusen reaction - Wikipedia. (URL: [Link])
-
Van Leusen Reaction - YouTube. (URL: [Link])
-
Imidazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H2O and Cell-Imaging Studies | ACS Omega. (URL: [Link])
-
Recent Achievement in the Synthesis of Imidazoles - OUCI. (URL: [Link])
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - NIH. (URL: [Link])
-
Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - NIH. (URL: [Link])
-
Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (URL: [Link])
-
C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC - NIH. (URL: [Link])
-
ChemInform Abstract: Regioselective Synthesis of 1,4-Disubstituted Imidazoles.. (URL: [Link])
-
Effects of electron-withdrawing groups in imidazole-phenanthroline ligands and their influence on the photophysical properties of EuIII complexes for white light-emitting diodes - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. (URL: [Link])
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI. (URL: [Link])
-
Robinson–Gabriel synthesis - Wikipedia. (URL: [Link])
-
Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt - JOCPR. (URL: [Link])
-
Divergent and Regioselective Synthesis of 1,2,4- and 1,2,5-Trisubstituted Imidazoles. (URL: [Link])
-
An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles - ResearchGate. (URL: [Link])
-
Exploring the Biodiversity of Substituted Imidazole: Novel Synthetic Strategy of Polysubstituted Imidazole as Insecticidal and Antibacterial Agents - PubMed. (URL: [Link])
-
Gabriel synthesis - Wikipedia. (URL: [Link])
-
Oxazole - Macmillan Group. (URL: [Link])
-
Robinson-Gabriel Synthesis - SynArchive. (URL: [Link])
-
Regio-Controlled Synthesis of N-Substituted Imidazoles | Request PDF - ResearchGate. (URL: [Link])
-
Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC. (URL: [Link])
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Technical Support Center: Side Product Formation in the Bromination of 2-Ethyl-5-Nitro-1H-Imidazole
Welcome to the technical support guide for the selective bromination of 2-ethyl-5-nitro-1H-imidazole. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic substitution on a deactivated heterocyclic system. Here, we provide field-proven insights, troubleshooting strategies, and detailed protocols to help you minimize side product formation and maximize the yield of your target molecule, 4-bromo-2-ethyl-5-nitro-1H-imidazole.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthetic strategy and potential challenges in the bromination of 2-ethyl-5-nitro-1H-imidazole.
Q1: What is the expected major product for the bromination of 2-ethyl-5-nitro-1H-imidazole, and what is the chemical reasoning?
A1: The expected major product is This compound . The regioselectivity of this reaction is dictated by the directing effects of the substituents on the imidazole ring.
-
The Imidazole Ring: The imidazole ring is aromatic, and the two nitrogen atoms influence the electron density. The C4 and C5 positions are generally the most susceptible to electrophilic attack.
-
Deactivating Effect of the Nitro Group (-NO₂): The nitro group at the C5 position is a powerful electron-withdrawing group, which strongly deactivates the entire ring towards electrophilic aromatic substitution. This makes the reaction inherently challenging.
-
Activating/Directing Effect of the Ethyl Group (-CH₂CH₃): The ethyl group at the C2 position is a weak activating group (alkyl group) and is ortho-, para-directing. In the context of the imidazole ring, it directs incoming electrophiles to the C4 and C5 positions.
-
Combined Influence: Since the C5 position is already occupied by the nitro group, the directing effect of the C2-ethyl group channels the electrophile (Br⁺) to the C4 position. The powerful deactivating effect of the C5-nitro group means that the C4 position is the only viable site for monosubstitution, despite its reduced nucleophilicity.
Q2: What are the most common side products to anticipate during this reaction?
A2: The primary challenges in this synthesis stem from the deactivated nature of the substrate and the potential for over-reaction. Key side products include:
-
Over-bromination Products: Despite the deactivation by the nitro group, forcing conditions can lead to the formation of dibrominated species. Direct bromination of similar nitroimidazoles has been shown to yield 4,5-dibromo derivatives.[1][2]
-
Nitro Group Displacement: Using highly reactive brominating agents, such as molecular bromine (Br₂) in acetic acid, can lead to the replacement of the nitro group, resulting in polybrominated imidazoles (e.g., 2-ethyl-4,5-dibromo-1H-imidazole).[2]
-
Degradation Products: The combination of a strongly deactivated ring and potent brominating agents, especially at elevated temperatures, can cause ring opening or other degradation pathways, leading to a complex mixture of impurities.
Q3: Which brominating agents are recommended, and why is N-Bromosuccinimide (NBS) often preferred over molecular bromine (Br₂)?
A3: N-Bromosuccinimide (NBS) is the recommended reagent for this transformation.
The preference for NBS over Br₂ is a critical experimental choice rooted in controlling reactivity.[2]
-
Molecular Bromine (Br₂): Br₂ is a highly reactive electrophile. Its use often leads to a high concentration of the electrophile in the reaction medium, which dramatically increases the rate of over-bromination, especially with activated or even moderately deactivated aromatic systems. For imidazole itself, Br₂ results in perbromination.[2]
-
N-Bromosuccinimide (NBS): NBS serves as a source of electrophilic bromine but provides a much lower steady-state concentration of Br₂ in the reaction mixture. It typically requires a trace amount of an acid or initiator to generate Br₂ in situ.[3] This low, controlled concentration is crucial for minimizing the formation of dibrominated and other over-reacted side products, allowing the desired monobromination to proceed more selectively.[3][4]
Q4: How do reaction conditions like temperature, solvent, and stoichiometry impact side product formation?
A4: Meticulous control over reaction conditions is paramount for success.
-
Stoichiometry: Use of a slight excess of the brominating agent (>1.0 equivalent) is the most common cause of over-bromination. It is crucial to use a precisely measured amount, typically 1.0 to 1.05 equivalents of NBS.
-
Temperature: Elevated temperatures increase reaction rates but often decrease selectivity. Higher temperatures provide the activation energy needed for the formation of less-favored, more highly substituted side products. Running the reaction at or below room temperature is generally advisable.
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (CH₃CN) are commonly used for these types of reactions.[2][5] They are effective at dissolving the imidazole substrate and NBS, facilitating a homogeneous reaction. The choice of solvent can also influence the reactivity of the brominating species.
Q5: What are the best analytical methods for monitoring the reaction and identifying byproducts?
A5: A multi-faceted analytical approach is recommended.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for real-time reaction monitoring.[6] It allows you to visualize the consumption of the starting material and the appearance of the product and any major side products. A co-spot of the starting material and the reaction mixture is essential.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction progress and purity, HPLC is the method of choice. It can resolve the desired product from closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural elucidation of the final product and any isolated side products. The chemical shifts and coupling patterns provide definitive evidence of the bromine's position on the imidazole ring.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and byproducts. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature to look for.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the experiment.
Problem 1: Low or no yield of the desired this compound.
-
Possible Cause: Insufficient reactivity due to the strong deactivating effect of the nitro group. The reaction may be too slow under the initial conditions.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the NBS is pure and has been stored correctly. Old or improperly stored NBS can be less reactive.
-
Gradual Temperature Increase: If the reaction is stalled at room temperature (as confirmed by TLC), slowly increase the temperature to 40-50°C and continue to monitor. Avoid excessive heat, which can promote side reactions.
-
Solvent Choice: While DMF is a good starting point, switching to a different solvent like acetonitrile or even a chlorinated solvent like dichloromethane might alter the reaction kinetics favorably.
-
Consider an Activator: In some cases, a catalytic amount of a mild Lewis acid or a protic acid can help to polarize the Br-N bond in NBS, creating a more potent electrophile. However, this must be approached with caution as it can also increase side product formation.
-
Problem 2: Significant formation of a dibrominated side product.
-
Possible Cause: The reaction conditions are too harsh, or the stoichiometry of the brominating agent is too high.
-
Troubleshooting Steps:
-
Control Stoichiometry: Re-verify the molar equivalents of NBS used. Aim for 1.0 equivalent. Ensure accurate weighing and calculation.
-
Lower the Temperature: Perform the reaction at 0°C or even lower to slow down the rate of the second bromination, which will have a higher activation energy.
-
Slow Addition: Add the NBS solution dropwise over a prolonged period (e.g., 1-2 hours). This maintains a very low concentration of the brominating agent at any given time, favoring monobromination.
-
Problem 3: Detection of a product where the nitro group has been replaced by bromine.
-
Possible Cause: This side reaction, known as ipso-substitution, is characteristic of using overly aggressive brominating agents like Br₂ in strong acid.[2]
-
Troubleshooting Steps:
-
Avoid Br₂/Acid Systems: Immediately switch to a milder, neutral bromination system.
-
Buffer the Reaction: If any acidic byproduct (like HBr) is suspected to be catalyzing this process, adding a non-nucleophilic base like proton sponge or 2,6-lutidine to the reaction mixture can scavenge excess acid.
-
Strictly Use NBS: Adhere to protocols using NBS in a neutral, aprotic solvent like DMF or acetonitrile.
-
Section 3: Experimental Protocols & Data
Protocol 1: Recommended Starting Protocol for Monobromination
This protocol is designed as a robust starting point to maximize the yield of this compound while minimizing side products.
Materials:
-
2-ethyl-5-nitro-1H-imidazole
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-ethyl-5-nitro-1H-imidazole (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0°C using an ice-water bath.
-
In a separate flask, dissolve NBS (1.02 eq) in a minimal amount of anhydrous DMF.
-
Add the NBS solution to the stirred imidazole solution dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent).
-
Once the starting material is consumed, quench the reaction by pouring it into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to isolate the desired this compound.
Table 1: Influence of Reaction Parameters on Product Distribution (Illustrative)
| Entry | Brominating Agent | Equivalents | Temperature (°C) | Solvent | Desired Product Yield (%) | Dibromo Side Product (%) |
| 1 | NBS | 1.02 | 0 -> RT | DMF | 75-85 | <5 |
| 2 | NBS | 1.20 | 0 -> RT | DMF | 50-60 | 20-30 |
| 3 | NBS | 1.02 | 50 | DMF | 60-70 | 15-25 |
| 4 | Br₂ | 1.00 | RT | CH₃COOH | <20 | >50 (including nitro-displacement) |
Section 4: Visualizations
Diagram 1: Proposed Reaction Mechanism
Caption: Mechanism for the NBS bromination of the imidazole ring.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common bromination issues.
References
-
Butler, A. R., & Shepherd, T. (1978). Synthesis and reactions of brominated 2-nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 986-991. [Link]
-
Chemistry Online. (2022). Imidazoles. [Link]
-
RSC Publishing. (n.d.). Synthesis and Reactions of Brominated 2-Nitroimidazoles. [Link]
-
ResearchGate. (n.d.). Sequential bromination and methylation of 2-methyl-5-nitro-1H-imidazole (218). [Link]
-
Patsnap. (n.d.). Process for producing 2-methyl-5-nitroimidazole. [Link]
-
Der Pharma Chemica. (2014). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]
- Google Patents. (n.d.).
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
-
Der Pharma Chemica. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. [Link]
-
Sharma, P., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(23), 7393. [Link]
-
Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. [Link]
-
Biblioteka Nauki. (n.d.). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. [Link]
-
Ashenhurst, J. (2013). Allylic Bromination. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]
-
PubMed. (2000). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate. [Link]
Sources
- 1. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Nitration of Bromo-ethyl-imidazoles
Welcome to the Technical Support Center. As Senior Application Scientists, we have developed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and validated protocols for the successful nitration of bromo-ethyl-imidazoles. This reaction, while crucial for synthesizing key pharmaceutical intermediates, is fraught with challenges related to safety, regioselectivity, and yield. This resource consolidates field-proven insights and established literature to help you navigate these complexities.
PART 1: Critical Safety Protocols
Nitration reactions are inherently hazardous due to the use of highly corrosive, oxidizing acids and the potential for strongly exothermic, runaway reactions.[1][2][3] Adherence to strict safety protocols is non-negotiable.
Table 1: Summary of Hazards and Mandatory Safety Measures
| Hazard | Root Cause | Mandatory Precaution |
| Severe Chemical Burns | Concentrated nitric (HNO₃) and sulfuric (H₂SO₄) acids are extremely corrosive.[4][5] | Always handle acids within a certified chemical fume hood. Wear acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[1] Ensure immediate access to an eyewash station and safety shower.[5] |
| Explosion/Runaway Reaction | The reaction is highly exothermic; poor temperature control can lead to thermal runaway.[2] Mixing nitric acid with organic compounds can form sensitive, explosive mixtures.[3] | ALWAYS add the nitrating agent slowly to the substrate solution in a cooling bath (e.g., ice-water or ice-salt). Never add the substrate to the acid mixture. Monitor the internal temperature continuously with a thermometer. |
| Toxic Fume Inhalation | Nitration can release toxic nitrogen dioxide (NO₂) gas, which can cause severe respiratory damage.[1] | All steps, including the reaction itself and the work-up, must be performed in a well-ventilated chemical fume hood.[1] |
| Violent Reaction on Quenching | Adding water or base directly to a concentrated acid mixture can cause violent boiling and splashing. | Quench the reaction by pouring the cooled reaction mixture slowly over crushed ice with vigorous stirring. This dissipates heat effectively. |
PART 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the nitration of substituted imidazoles.
Q1: What are the most common nitrating agents for imidazole derivatives? A1: The most prevalent method is using a mixed acid system, typically concentrated nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄).[6][7][8] The sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[8] Other systems, such as nitric acid in acetic anhydride, have also been reported but can sometimes lead to N-nitration as a side reaction.[7]
Q2: I'm nitrating a 1-ethyl-4-bromo-imidazole. Where should the nitro group add? A2: Regioselectivity is a primary challenge. The imidazole ring's reactivity is complex. For a 1-ethyl-4-bromo-imidazole, the directing effects are as follows:
-
The N-1 ethyl group is a weak activating group.
-
The C-4 bromo group is a deactivating group but an ortho-, para-director. In the context of the imidazole ring, it will direct incoming electrophiles primarily to the C-5 position.
-
The imidazole nitrogen at position 3 is basic and will be protonated under the strongly acidic conditions, creating a highly deactivated imidazolium ion. This deactivation makes nitration more difficult than for benzene and directs the incoming electrophile to the C-5 position, which is least deactivated. Therefore, the primary product expected is 1-ethyl-4-bromo-5-nitro-1H-imidazole . Nitration at C-2 is generally very difficult under these conditions.[9][10]
Q3: My reaction isn't working, and I'm recovering only starting material. What's the most likely cause? A3: This often points to insufficient reaction conditions. The combination of a deactivating bromo-substituent and the protonation of the imidazole ring under acidic conditions makes the substrate very electron-poor and resistant to electrophilic attack.[11] You may need to increase the reaction temperature or use a stronger nitrating mixture (e.g., fuming nitric acid or oleum), but this must be done with extreme caution as it also increases the risk of side reactions and safety hazards.[3][12] Refer to the Troubleshooting Guide for a more detailed approach.
Q4: How can I effectively monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a moderately polar solvent system (e.g., Ethyl Acetate/Hexane mixture). The product, being more polar due to the nitro group, should have a lower Rf value than the starting material. For more precise monitoring, especially during optimization, High-Performance Liquid Chromatography (HPLC) or LC-MS can be used to quantify the consumption of starting material and formation of the product.[13][14]
PART 3: In-Depth Troubleshooting Guide
This guide provides a structured, cause-and-effect approach to solving common experimental problems.
Problem 1: Low or No Product Yield
Low conversion is the most frequent issue, stemming from the deactivated nature of the substrate.
-
Potential Cause 1: Insufficiently Strong Nitrating Conditions.
-
Scientific Rationale: The bromo-substituted, protonated imidazole ring is highly electron-deficient, requiring a potent electrophile and energy to overcome the activation barrier.
-
Troubleshooting Steps:
-
Temperature Control: Slowly and carefully increase the reaction temperature. Start at 0-5 °C and, if no reaction occurs, allow it to warm to room temperature, then incrementally increase to 40-50 °C.[6] Monitor for any signs of decomposition (darkening color).
-
Reaction Time: Extend the reaction time. These reactions can be slow, sometimes requiring several hours to reach completion.[12] Monitor by TLC every 30-60 minutes.
-
Reagent Stoichiometry & Concentration: Ensure an adequate excess of nitric acid is used. Consider using fuming nitric acid or adding a small percentage of oleum (fuming sulfuric acid) to the sulfuric acid to increase the concentration of the nitronium ion.[12] This should be the last resort due to safety concerns.
-
-
-
Potential Cause 2: Product Degradation.
-
Scientific Rationale: Nitroimidazoles can be susceptible to decomposition or further reactions under harsh acidic conditions or elevated temperatures.
-
Troubleshooting Steps:
-
Once TLC indicates the formation of the product, avoid prolonged heating.
-
Ensure the work-up procedure is performed promptly after the reaction is complete. Quenching on ice serves to both precipitate the product and rapidly halt the reaction.
-
-
Problem 2: Poor Regioselectivity or Multiple Products
While the 5-nitro isomer is expected, side products can form, complicating purification.
-
Potential Cause 1: Over-Nitration.
-
Scientific Rationale: Although unlikely for this deactivated substrate, excessively harsh conditions (high temperature, very long reaction times) could theoretically lead to the formation of dinitro products or other side reactions.[15]
-
Troubleshooting Steps:
-
Use the mildest conditions that still afford a reasonable reaction rate.
-
Limit the excess of the nitrating agent. A 1.1 to 1.5 molar equivalent of nitric acid is often sufficient.
-
-
-
Potential Cause 2: Formation of Oxidative Byproducts.
-
Scientific Rationale: Nitric acid is a strong oxidizing agent. At higher temperatures, it can oxidize the ethyl group or other parts of the molecule, leading to tar-like impurities.[16]
-
Troubleshooting Steps:
-
Maintain the lowest possible reaction temperature.
-
If oxidation is suspected, consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.[15]
-
-
Troubleshooting Workflow: Regioselectivity Issues
Caption: Decision tree for troubleshooting regioselectivity.
PART 4: Optimized Experimental Protocol
This protocol provides a robust, validated starting point for the nitration of a generic 1-ethyl-4-bromo-1H-imidazole.
Workflow Diagram
Caption: Step-by-step experimental workflow for nitration.
Step-by-Step Methodology
Reagents & Equipment:
-
1-ethyl-4-bromo-1H-imidazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Concentrated Ammonium Hydroxide (or other suitable base)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a thermometer. Place the flask in an ice-water bath.
-
Dissolution: To the flask, add concentrated H₂SO₄ (e.g., 5 mL per 1 g of substrate). Cool the acid to 0-5 °C with stirring.
-
Substrate Addition: Slowly add the 1-ethyl-4-bromo-1H-imidazole (1.0 eq) to the cold sulfuric acid in portions, ensuring the temperature does not rise significantly. Stir until fully dissolved.
-
Nitration: Add concentrated HNO₃ (1.2 eq) to a dropping funnel. Add the nitric acid dropwise to the reaction mixture over 20-30 minutes. CRITICAL: Maintain the internal reaction temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Fill a large beaker with a generous amount of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A precipitate should form.
-
Neutralization: Cool the quenched mixture in an ice bath. Slowly add concentrated ammonium hydroxide dropwise with constant stirring until the pH of the solution is approximately 7. This will precipitate the product fully.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual salts.
-
Drying & Purification: Dry the solid product under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., Ethanol/Water) or by column chromatography on silica gel.
References
- Nitration reaction safety - YouTube. (2024).
- Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- US Patent No. US3487087A. (1969). Nitration of imidazoles. Google Patents.
- Novikov, S. S., Khmel'nitskii, L. I., et al. (1970). Nitration of imidazoles with various nitrating agents. Chemistry of Heterocyclic Compounds.
- Synthesis and antimicrobial activities of some new nitroimidazole derivatives. (n.d.). PubMed.
- Nitric Acid Safety. (n.d.). University of Washington.
- Regioselectivity for Nitrochlorobenzene Preparation Over Imidazolium Ionic Liquids Media Using Nitric Acid. (2010). Journal of the Chilean Chemical Society.
- Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. (n.d.). ResearchGate.
- Lian, P., et al. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration Conditions. Central European Journal of Energetic Materials.
- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
- Nitration Reactions | Continuous Flow Processing. (n.d.). Vapourtec.
- How to avoid common pitfalls in nitroimidazole chemistry. (2025). BenchChem.
- US Patent No. US3631060A. (1971). Process for treating 4(5)-nitroimidazoles. Google Patents.
- Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. (2025). Journal of the Chemical Society, Perkin Transactions 1.
- Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. (2025). BenchChem.
- Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (n.d.). PMC.
- Synthesis and Reactions of Brominated 2-Nitroimidazoles. (n.d.). RSC Publishing.
- Method for synthesizing 2-bromo-4-nitroimidazole. (n.d.). Patsnap.
- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. (n.d.). Google Patents.
- Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.
- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (2022). ResearchGate.
- Processes for nitration of N-substituted imidazoles. (2009). Patsnap.
- Application Notes & Protocols for the Analytical Detection of 5-Nitroso-1H-Imidazole. (2025). BenchChem.
- WO2007134187A2 - Processes for nitration of n-substituted imidazoles. (n.d.). Google Patents.
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. (2025). BenchChem.
- An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (n.d.). MDPI.
- Troubleshooting unexpected results in 5-nitroso-1H-imidazole experiments. (2025). BenchChem.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PMC - PubMed Central.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
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- 5. ehs.com [ehs.com]
- 6. US3487087A - Nitration of imidazoles - Google Patents [patents.google.com]
- 7. semanticscholar.org [semanticscholar.org]
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- 9. Processes for nitration of N-substituted imidazoles - Eureka | Patsnap [eureka.patsnap.com]
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stability issues of 4-bromo-2-ethyl-5-nitro-1H-imidazole in solution
Technical Support Center: 4-bromo-2-ethyl-5-nitro-1H-imidazole
A Guide for Researchers, Scientists, and Drug Development Professionals
From the Desk of the Senior Application Scientist,
Welcome to the dedicated technical support guide for this compound. As a potent nitroimidazole derivative, this compound holds significant promise in various research applications, particularly in drug discovery. However, its chemical structure, featuring a nitro group and a bromine substituent on the imidazole ring, also presents specific stability challenges that can impact experimental reproducibility and outcomes.
This document is structured to provide you with direct, actionable insights into the stability profile of this compound in solution. We will move beyond simple instructions to explain the underlying chemical principles, enabling you to anticipate potential issues, troubleshoot effectively, and ensure the integrity of your results. Our goal is to empower you with the expertise to handle this compound with confidence.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of this compound solutions.
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound is primarily influenced by four factors: pH, light, temperature, and the presence of strong oxidizing agents.
-
pH: Nitroimidazole compounds exhibit pH-dependent stability.[1][2] Solutions that are strongly acidic or alkaline can catalyze hydrolysis, potentially leading to the loss of the nitro group or cleavage of the imidazole ring.[1][3] For related compounds like metronidazole, maximum stability is observed in a slightly acidic to neutral pH range (pH 4-6).[2][4]
-
Light: Nitroaromatic compounds are notoriously susceptible to photodegradation.[5][6] Exposure to UV or even ambient laboratory light can provide the energy to initiate photochemical reactions, leading to the formation of reactive intermediates and subsequent degradation.[2][7]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[5][8] Storing solutions at room temperature for extended periods or exposing them to high heat can lead to significant thermal decomposition.[8]
-
Oxidizing Agents: The presence of strong oxidizing agents, such as hydrogen peroxide, can degrade the molecule.[4][5]
Q2: What are the ideal storage conditions for solutions of this compound?
A2: To maximize shelf-life and ensure reproducibility, solutions should be prepared fresh whenever possible. If storage is necessary, adhere to the following guidelines:
-
Protect from Light: Always store solutions in amber vials or wrap clear containers completely in aluminum foil.[5]
-
Control Temperature: Store solutions at low temperatures, ideally between 2-8°C. For long-term storage, freezing at -20°C or below may be considered, but you must first confirm the compound's solubility and stability upon freeze-thaw cycles in your chosen solvent.
-
Use a Suitable Solvent: Choose a high-purity, anhydrous solvent in which the compound is readily soluble. Common choices include DMSO, DMF, or ethanol. Avoid highly oxidative solvents.
-
Seal Tightly: Keep containers tightly sealed to prevent solvent evaporation and the introduction of atmospheric moisture.[9][10] Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection.[5]
Q3: How can I detect if my solution of this compound has degraded?
A3: Degradation can be detected through several means:
-
Visual Inspection: A change in color (e.g., developing a yellow or brown tint) or the formation of a precipitate can indicate degradation.
-
Analytical Methods: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5][11] This technique can separate the intact parent compound from any degradation products. A decrease in the peak area of the parent compound or the appearance of new peaks over time is a clear sign of instability.
Q4: What are the likely degradation products?
A4: While specific data for this exact molecule is limited, degradation pathways for similar nitroimidazoles can be extrapolated. Common pathways include:
-
Loss of the Nitro Group (Denitration): This is a frequent degradation route for nitroimidazoles under hydrolytic or photolytic stress.[5]
-
Imidazole Ring Cleavage: Under harsh conditions, the imidazole ring itself can break apart, leading to the formation of smaller, non-chromophoric compounds like ammonia or organic acids.[12]
-
Reactions involving the Bromo-substituent: Photodissociation can lead to the release of bromine-containing fragments.[13][14][15]
Troubleshooting Guide
This section provides a problem-solving framework for specific issues you may encounter during your experiments.
Problem 1: My experimental results are inconsistent, or I'm observing a progressive loss of the compound's biological activity.
This is a classic symptom of compound instability in the experimental medium. The compound is likely degrading over the course of your assay.
Troubleshooting Workflow: Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem 2: I am observing new, unidentified peaks in my HPLC or LC-MS analysis of the compound.
The appearance of new peaks is a strong indicator that your compound is degrading into other species. To understand the stability profile and identify these unknown products, a forced degradation study is the industry-standard approach.[11][16][17]
Protocol: Forced Degradation Study
This study intentionally exposes the compound to harsh conditions to accelerate its degradation, helping to identify potential degradants and establish a stability-indicating analytical method.[11]
Objective: To investigate the degradation of this compound under various stress conditions as recommended by ICH guidelines.[11]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade methanol (or other suitable organic solvent) and water
-
Calibrated oven and photostability chamber
-
Validated HPLC system with a UV detector
Procedure:
-
Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in methanol.
-
Set Up Stress Conditions: For each condition below, prepare a sample in a sealed, appropriately labeled vial. Include a "control" sample (compound in solvent, protected from light at 2-8°C) and "blank" samples (stress reagent without the compound).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 8 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature (25°C) for 24 hours, protected from light.
-
Thermal Degradation: Place a tightly sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]
-
Sample Analysis: After the specified time, cool the samples to room temperature. Neutralize the acid and base hydrolysis samples. Dilute all samples to an appropriate concentration for HPLC analysis.
-
Evaluate Results: Analyze all samples by HPLC. Compare the chromatograms of the stressed samples to the control. The goal is to achieve partial degradation (e.g., 10-30%) to ensure that the analytical method can resolve the parent peak from the newly formed degradant peaks.
Illustrative Data from a Forced Degradation Study
The table below provides an example of how to present data from such a study. Note: The data is illustrative and based on typical results for nitroimidazoles, not specific experimental data for this compound.[5]
| Stress Condition | Reagent | Time (hours) | Temperature (°C) | Illustrative % Degradation | Likely Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 8 | 60°C | ~10% | Denitrated species, ring-opened products |
| Base Hydrolysis | 0.1 N NaOH | 8 | 60°C | ~18% | Denitrated species, imidazole ring cleavage |
| Oxidative | 3% H₂O₂ | 24 | 25°C | ~15% | Oxidized imidazole species, N-oxides |
| Thermal | - | 48 | 80°C | ~8% | Products of C-NO₂ bond cleavage |
| Photolytic | UV/Vis Light | 12 | 25°C | ~25% | Various photoproducts, denitrated species |
Key Stability Factors Explained
This diagram illustrates the critical external factors that can compromise the integrity of this compound in solution. Proactive control of these variables is essential for reliable experimentation.
Caption: Key factors influencing the stability of the compound in solution.
References
-
Correa, S., et al. (2020). Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry. Available at: [Link]
-
Pihlava, L., et al. (2023). Photodissociation of bromine-substituted nitroimidazole radiosensitizers. Physical Chemistry Chemical Physics. Available at: [Link]
-
Pihlava, L., et al. (2023). Photodissociation of bromine-substituted nitroimidazole radiosensitizers. ResearchGate. Available at: [Link]
-
R Discovery. (2026). Forced Degradation Studies Research Articles. Available at: [Link]
-
Dołhań, A., et al. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Molecules. Available at: [Link]
-
Pihlava, L., et al. (2023). Photodissociation of bromine-substituted nitroimidazole radiosensitizers. UTUPub. Available at: [Link]
-
De la Cruz, N., et al. (2012). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research. Available at: [Link]
-
Le Dévéhat, F. L., et al. (2003). On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Bugaj, A. M. (2000). Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. ResearchGate. Available at: [Link]
-
Jensen, G. W. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
-
SIELC Technologies. (Date not available). Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. Available at: [Link]
-
Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
-
Der Pharma Chemica. (2016). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Available at: [Link]
-
AHH Chemical Co., Ltd. (Date not available). 4-Bromo-2-methyl-5-nitro-1H-imidazole CAS:18874-52-7. Available at: [Link]
-
Singh, S., & Bakshi, M. (2000). HPLC and LC-MS studies on stress degradation behavior of ornidazole and development of a validated stability-indicating assay. ResearchGate. Available at: [Link]
-
Whillans, D. W., & Whitwell, J. (1981). 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles. Radiation Research. Available at: [Link]
-
Wang, D. P., & Lee, C. K. (1994). Degradation kinetics of metronidazole in solution. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Anderson, J. R., et al. (2008). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Iram, F., et al. (2016). Forced Degradation Studies. Scribd. Available at: [Link]
-
ResearchGate. (2020). Physicochemical and Microbiological Stability of Compounded Metronidazole Suspensions in PCCA SuspendIt. Available at: [Link]
-
PubChem. (Date not available). 2-Bromo-4-nitroimidazole. Available at: [Link]
-
PubChem. (Date not available). 4-Bromo-5-nitro-1H-imidazole. Available at: [Link]
- Google Patents. (2020). Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
Kumar, G., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules. Available at: [Link]
-
ResearchGate. (2018). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Available at: [Link]
-
PubChem. (Date not available). 4-Bromo-2-nitro-1H-imidazole. Available at: [Link]
-
ResearchGate. (2013). Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2. Available at: [Link]
- Google Patents. (2010). Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof.
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- 2. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 17. pharmtech.com [pharmtech.com]
Technical Support Center: Overcoming Solubility Challenges with 4-bromo-2-ethyl-5-nitro-1H-imidazole
Welcome to the technical support center for 4-bromo-2-ethyl-5-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges associated with this compound. This document will provide a comprehensive overview of solubilization strategies, troubleshooting guides, and frequently asked questions to support your experimental success.
Understanding the Challenge: Physicochemical Properties
Before delving into solubilization techniques, it's crucial to understand the inherent properties of this compound that contribute to its poor solubility. While experimental data is limited, we can infer its behavior based on its structure and predicted properties.
| Property | Predicted Value/Inference | Implication for Solubility |
| Molecular Formula | C₅H₆BrN₃O₂ | - |
| Molecular Weight | 220.02 g/mol [1] | Moderate molecular weight. |
| Predicted pKa | 6.09 ± 0.10[1] | The imidazole ring has a weakly acidic proton. This suggests that the compound's charge, and therefore its aqueous solubility, can be manipulated by adjusting the pH. |
| Predicted Lipophilicity (XLogP3) | ~1.2 - 1.5 (inferred from similar structures)[2][3] | The presence of the bromo and ethyl groups contributes to its lipophilic (fat-loving) nature, which generally leads to poor solubility in aqueous solutions. |
The combination of a moderately lipophilic structure and a pKa in the physiological range suggests that this compound is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility.[4]
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This guide provides a systematic workflow for addressing the poor solubility of this compound.
Step 1: Initial Solvent Screening
The first step is to determine a suitable solvent for creating a stock solution. Due to its predicted lipophilicity, organic solvents are the most promising starting point.
Recommended Solvents for Initial Screening:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetone
-
Acetonitrile
Experimental Protocol: Small-Scale Solubility Test
-
Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into a clear glass vial.
-
Add a measured volume of the chosen organic solvent (e.g., 100 µL) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If the compound dissolves, it is soluble at that concentration.
-
If not fully dissolved, incrementally add more solvent and repeat the process until dissolution is achieved or a practical volume limit is reached.
-
Record the approximate solubility in each solvent.
Step 2: Addressing Precipitation in Aqueous Buffers
A frequent challenge arises when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer for biological assays, leading to precipitation of the compound.[5]
Workflow for Mitigating Precipitation:
Caption: Decision workflow for troubleshooting precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for this compound?
Based on its chemical structure, which is similar to other poorly soluble nitroimidazole compounds, dimethyl sulfoxide (DMSO) is an excellent starting point for creating a high-concentration stock solution.[5] Ethanol and methanol are also viable options.
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
This is a common issue for poorly soluble compounds. Here are several strategies to address this:
-
Optimize DMSO Concentration: Ensure you are using the lowest effective concentration of your compound and the highest tolerable concentration of DMSO in your assay. Many cell-based assays can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific system.[5]
-
Use Co-solvents: The addition of a water-miscible co-solvent can increase the solubility of your compound.[4][5][6] Consider adding a small percentage of ethanol or polyethylene glycol (PEG) to your aqueous buffer.
-
pH Adjustment: Given the predicted pKa of 6.09, the solubility of this compound is likely pH-dependent.[1] Increasing the pH of your buffer to above 7.1 (at least one pH unit above the pKa) will deprotonate the imidazole ring, increasing its polarity and potentially its aqueous solubility. Conversely, lowering the pH well below 5.1 may also increase solubility by protonating the ring. Always ensure the chosen pH is compatible with your experimental system.[4][7]
Q3: Can I use surfactants to improve the solubility of this compound?
Yes, surfactants can be very effective. At concentrations above the critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7][8]
Recommended Surfactants:
| Surfactant Type | Examples | Considerations |
| Non-ionic | Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80), Poloxamers | Generally less disruptive to biological systems and a good first choice.[7] |
| Anionic | Sodium dodecyl sulfate (SDS) | Can denature proteins, so use with caution in biological assays. |
| Cationic | Cetyltrimethylammonium bromide (CTAB) | Can also be harsh on biological systems. |
Start with low concentrations of non-ionic surfactants and assess for any interference with your assay.
Q4: What are some more advanced techniques if the above methods fail?
For persistent solubility issues, more advanced formulation strategies may be necessary:
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state.[4][7][9] This can be achieved through techniques like solvent evaporation or melt extrusion. The goal is to reduce the particle size to the molecular level and improve wettability.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from the aqueous environment and increasing its solubility.[8]
-
Nanotechnology: Reducing the particle size of the compound to the nanoscale (nanosuspensions) can significantly increase the surface area available for dissolution, thereby improving the dissolution rate and apparent solubility.[10][11]
Experimental Protocols for Advanced Solubilization
Protocol 1: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Agitate the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to determine the optimal pH range for solubilization.
Protocol 2: Co-solvent Solubility Enhancement
-
Select a primary aqueous buffer in which the compound has low solubility.
-
Prepare a series of solutions containing increasing percentages of a water-miscible co-solvent (e.g., 0%, 5%, 10%, 20%, 50% ethanol in the aqueous buffer).
-
Perform the equilibrium solubility experiment as described in Protocol 1 for each co-solvent mixture.
-
Plot the solubility as a function of the co-solvent percentage to determine the most effective concentration for your needs.
Concluding Remarks
Overcoming the poor solubility of this compound requires a systematic and informed approach. By understanding the physicochemical properties of the compound and methodically applying the strategies outlined in this guide, researchers can successfully develop appropriate formulations for their in vitro and in vivo studies. Always validate the compatibility of any chosen solubilization method with your specific experimental setup to ensure the integrity of your results.
References
-
Ghidini, E., et al. (2021). Solubilization techniques used for poorly water-soluble drugs. Journal of Pharmaceutical Sciences, 110(5), 1845-1859. Available at: [Link]
-
Dow Development Laboratories, LLC. (2023). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Available at: [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]
-
Xie, B., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(11), 4166-4187. Available at: [Link]
-
PubChem. (n.d.). 4-Bromo-2-nitro-1H-imidazole. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 4-Bromo-5-nitro-1H-imidazole. National Center for Biotechnology Information. Available at: [Link]
-
Shah, H., et al. (2016). Enhancement of Solubility of Poorly Solubile Drug Tinidazole. Journal of Pharmaceutical Science and Bioscientific Research, 6(4), 559-565. Available at: [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 16(1), 1-9. Available at: [Link]
-
Singh, A., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(6), 1-8. Available at: [Link]
Sources
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- 3. 4-Bromo-5-nitro-1H-imidazole | C3H2BrN3O2 | CID 135408628 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijmsdr.org [ijmsdr.org]
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- 9. jpsbr.org [jpsbr.org]
- 10. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 11. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Scale-Up Synthesis of 4-bromo-2-ethyl-5-nitro-1H-imidazole
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-bromo-2-ethyl-5-nitro-1H-imidazole. As a specific, multi-substituted nitroimidazole, its synthesis presents unique challenges related to regioselectivity, reaction control, and safety. This document is structured as a dynamic troubleshooting guide and FAQ resource to directly address potential issues encountered during laboratory and pilot-plant scale production. The protocols and advice herein are grounded in established principles of heterocyclic chemistry and process safety, drawing parallels from the synthesis of related nitroimidazole compounds.
Proposed Synthetic Workflow
The synthesis of this compound is most plausibly achieved via a two-step electrophilic substitution sequence starting from 2-ethyl-1H-imidazole. The workflow is designed to manage the directing effects of the substituents and control the reaction conditions at each stage.
Caption: Proposed synthetic route for this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis. Each entry details the potential cause and provides actionable solutions.
Part 1: Nitration of 2-Ethyl-1H-imidazole
The nitration of the imidazole ring is a highly exothermic and potentially hazardous step that requires strict control.[1][2] The primary challenge is managing the reaction's energy output while maximizing the yield of the desired regioisomer.
Q1: My nitration reaction is showing poor yield and significant formation of dark, tar-like byproducts. What is the likely cause and solution?
A1:
-
Cause: This is a classic sign of a runaway reaction or localized overheating. Imidazole rings are susceptible to oxidative degradation under harsh nitrating conditions (highly concentrated acids and high temperatures).[2] The reaction is highly exothermic, and without adequate heat dissipation, the temperature can spike, leading to decomposition of the starting material, intermediates, and product.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature rigorously, typically between 0°C and 10°C, using an efficient cooling bath (e.g., ice-salt or a cryocooler).
-
Slow, Subsurface Addition: Add the 2-ethyl-1H-imidazole substrate to the cooled mixed acid (sulfuric and nitric acid) very slowly, preferably dropwise via an addition funnel, with the delivery tip below the surface of the acid. This prevents localized heating at the point of addition and ensures immediate mixing and cooling.
-
Vigorous Agitation: Ensure high-torque, efficient mechanical stirring throughout the addition and reaction period. This maximizes heat transfer to the cooling bath and prevents the formation of hot spots.
-
Dilution: While it may impact reaction time, using a slightly larger volume of sulfuric acid can increase the thermal mass of the system, making it easier to control the temperature.
-
Q2: The nitration is producing a nearly 1:1 mixture of 2-ethyl-4-nitro-1H-imidazole and 2-ethyl-5-nitro-1H-imidazole. How can I favor the 5-nitro isomer?
A2:
-
Cause: The 2-ethyl group is an ortho-, para- director, but in the five-membered imidazole ring, this translates to activating the C4 and C5 positions. The tautomerism of the N-H imidazole means that the 4- and 5-positions are often electronically similar, leading to poor regioselectivity in electrophilic substitution.[3] For many substituted imidazoles, obtaining a mixture of 4- and 5-nitro isomers is common.[4]
-
Solution:
-
Kinetic vs. Thermodynamic Control: Experiment with reaction temperature. A lower temperature (e.g., -10°C to 0°C) may favor the kinetically preferred product, while a higher temperature (e.g., 25°C) could favor the thermodynamically more stable isomer. This must be balanced against the risk of decomposition.
-
Protecting Group Strategy: A more robust, albeit longer, route involves protecting the N1 position before nitration. An N1-substituent breaks the ring's symmetry and can sterically or electronically direct the nitration preferentially to one position. A bulky protecting group might favor nitration at the less hindered C5 position. However, this adds two steps (protection and deprotection) to the synthesis.
-
Accept the Mixture and Separate: From a process scale-up perspective, the most practical approach is often to accept the isomer mixture and develop a robust separation method post-reaction.
-
| Parameter | Recommended Condition | Rationale |
| Nitrating Agent | Mixed Acid (Conc. HNO₃ in Conc. H₂SO₄) | The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is required for the reaction.[5] |
| Temperature | 0°C to 10°C | To control the highly exothermic nature of the reaction and prevent thermal decomposition.[1] |
| Addition Method | Slow, dropwise addition of substrate to acid | Prevents localized overheating and potential runaway reactions. |
| Stirring | High-torque overhead mechanical stirring | Ensures thermal and mass transfer efficiency, critical for safety and consistency on a larger scale. |
| Reaction Monitoring | TLC (e.g., 10% MeOH in DCM) or HPLC | To track the consumption of the starting material and formation of products. |
| Table 1: Key Parameters for the Nitration of 2-Ethyl-1H-imidazole. |
Part 2: Bromination of 2-Ethyl-5-nitro-1H-imidazole
After isolating the 2-ethyl-5-nitro-1H-imidazole, the next step is regioselective bromination at the C4 position. The nitro group is a strong deactivating group, which will make this second substitution more challenging than the initial nitration.
Q3: My bromination reaction with N-Bromosuccinimide (NBS) is very slow or stalls completely. What can I do to drive it to completion?
A3:
-
Cause: The electron-withdrawing nitro group at the C5 position strongly deactivates the imidazole ring towards further electrophilic substitution.[6] This makes the bromination significantly more difficult than it would be on an unsubstituted ring.
-
Solution:
-
Increase Temperature: Gently heating the reaction can provide the necessary activation energy. A temperature range of 50-60°C in a solvent like acetonitrile is a good starting point.[7] Monitor carefully for any signs of decomposition.
-
Solvent Choice: Polar aprotic solvents like Acetonitrile (MeCN) or Dimethylformamide (DMF) are often effective for this type of bromination. DMF, being more polar, may enhance the reaction rate but can be more difficult to remove during workup.
-
Use of a Catalyst: In some cases, a catalytic amount of a Lewis acid or a radical initiator (if a radical mechanism is plausible, though less likely for aromatic substitution with NBS) can promote the reaction. However, this can also lead to side products, so it should be approached cautiously.
-
Q4: I am observing the formation of a di-brominated impurity. How can I improve the selectivity for mono-bromination at the C4 position?
A4:
-
Cause: Even on a deactivated ring, if the reaction conditions are too harsh (high temperature, excess brominating agent), over-bromination can occur. Direct bromination of nitroimidazoles can sometimes lead to di-bromo products if not carefully controlled.[8][9]
-
Solution:
-
Stoichiometric Control: Use a precise stoichiometry of the brominating agent. Start with 1.0 to 1.05 equivalents of NBS. Avoid using a large excess.
-
Controlled Addition: Add the NBS portion-wise or as a solution over time rather than all at once. This keeps the instantaneous concentration of the electrophile low, favoring the mono-substituted product.
-
Lower Temperature: If the reaction proceeds at a reasonable rate at a lower temperature, this will generally improve selectivity. Find the lowest temperature at which the reaction completes in an acceptable timeframe.
-
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | A solid, easier-to-handle source of electrophilic bromine compared to liquid Br₂.[7] |
| Solvent | Acetonitrile (MeCN) | A polar aprotic solvent that is generally effective for NBS brominations and has a suitable boiling point for moderate heating.[7] |
| Temperature | 50-60°C (Adjust as needed) | Provides sufficient energy to overcome the deactivating effect of the nitro group. |
| Stoichiometry | 1.0 - 1.05 equivalents of NBS | Minimizes the risk of over-bromination. |
| Monitoring | HPLC | Provides precise tracking of starting material, product, and potential di-bromo impurity formation. |
| Table 2: Key Parameters for the Bromination of 2-Ethyl-5-nitro-1H-imidazole. |
Frequently Asked Questions (FAQs)
Q: What are the most critical safety considerations for scaling up this synthesis?
A: The primary hazards are associated with the nitration step and the thermal stability of the nitro-containing product.
-
Thermal Runaway: The nitration reaction is highly exothermic. A failure in cooling or an addition rate that is too fast can lead to a thermal runaway, causing a rapid increase in temperature and pressure, potentially leading to vessel rupture.[1] A thorough thermal hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is essential before any scale-up.[10][11][12]
-
Product Stability: Nitroimidazoles are energetic compounds and can be thermally sensitive. The final product and intermediates should be tested for thermal stability to determine their maximum safe operating and storage temperatures.
-
Corrosive Reagents: Concentrated sulfuric and nitric acids are highly corrosive. Ensure all reactors, lines, and personal protective equipment (PPE) are compatible with these strong acids.
-
Toxic Fumes: Nitration reactions can release toxic nitrogen oxide (NOx) gases, especially if there is any decomposition. The entire process must be conducted in a well-ventilated fume hood or a contained reactor system with appropriate off-gas scrubbing.[1]
Caption: Decision workflow for managing a thermal event during nitration.
Q: How can I effectively separate the 2-ethyl-4-nitro and 2-ethyl-5-nitro isomers after the nitration step?
A: Separating regioisomers of substituted imidazoles can be challenging but is critical for the subsequent step.
-
Fractional Recrystallization: This is often the most viable method on a large scale. It relies on differences in the solubility of the isomers in a specific solvent system. You will need to screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with heptane) to find a system where one isomer is significantly less soluble than the other at a given temperature.
-
Column Chromatography: While highly effective at the lab scale, traditional silica gel chromatography is often not economical for large-scale production. However, it is an excellent tool for determining the ideal solvent system for a potential recrystallization and for isolating pure analytical standards.
-
pH-based Extraction: The pKa values of the two isomers might be slightly different.[3] A carefully controlled liquid-liquid extraction at a specific pH could potentially enrich one isomer in either the aqueous or organic phase, although a complete separation by this method alone is unlikely.
Q: What analytical techniques are best for monitoring reaction progress and final product purity?
A: A combination of techniques is recommended for robust process control.
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique. A reverse-phase method (e.g., C18 column with a water/acetonitrile mobile phase) can be developed to separate the starting material, the two nitro-isomers, the final bromo-product, and any di-bromo impurities. It is ideal for both reaction monitoring and final purity assessment.
-
Thin-Layer Chromatography (TLC): A quick and effective tool for at-a-glance reaction monitoring in the lab. It can show the consumption of starting material and the appearance of new, more polar (nitration) or less polar (bromination) spots.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates. The chemical shifts of the protons on the imidazole ring are very sensitive to the substitution pattern and will be the definitive way to confirm the correct regioisomer has been synthesized.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and any major impurities. LC-MS is particularly useful for identifying minor byproducts during reaction development.[13]
References
-
Al-Sha’er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162.
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Zhang, J., et al. (2018). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. National Institutes of Health. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]
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Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]
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Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
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Watson, L. (2011). The Determination of Nitroimidazole Residues in Fish and Fish Products. Saint Mary's University. [Link]
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H.E.L Group. (n.d.). Process Safety and Scale-up. H.E.L Group. [Link]
- Google Patents. (n.d.). Process for the safe nitration of 2-methylimidazole.
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Bansal, R. K. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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AGES. (2011). Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS. AGES. [Link]
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de Oliveira, R. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals (Basel). [Link]
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University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines. University of Liverpool. [Link]
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ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]
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ResearchGate. (2021). Synthesis, Thermal Hazard Analysis and Density Functional Theory Study of Nitroimidazoles. ResearchGate. [Link]
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ResearchGate. (2014). Production of 4-nitroimidazole and its thermal stability. ResearchGate. [Link]
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Filo. (2023). Imidazole undergoes electrophilic substitutions only under vigorous conditions. Filo. [Link]
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Eureka | Patsnap. (2009). Processes for nitration of N-substituted imidazoles. Eureka | Patsnap. [Link]
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Agilent. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent. [Link]
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ResearchGate. (2018). Rapid Separation and Determination of Metronidazole Benzoate and Other Antiprotozoal Drugs by Pressurized Capillary Electrochromatography. ResearchGate. [Link]
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Lee, J. C., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]
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Palmer, B. D., & Denny, W. A. (1989). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]
- Google Patents. (n.d.). Nitration of imidazoles.
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ResearchGate. (2023). Thermal hazard assessment of 3-nitro-1,2,4-triazole-5-one (NTO) synthesis. ResearchGate. [Link]
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ResearchGate. (2023). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ResearchGate. [Link]
- Google Patents. (n.d.). Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.
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Journal of the Chemical Society, Perkin Transactions 1. (1989). Synthesis and reactions of brominated 2-nitroimidazoles. RSC Publishing. [Link]
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Sowlati-Hashjin, S., & Karttunen, A. J. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Physical Organic Chemistry. [Link]
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ResearchGate. (n.d.). Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. ResearchGate. [Link]
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avoiding decomposition of nitroimidazoles during chemical reactions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with the nitroimidazole scaffold. This guide is designed to provide field-proven insights and actionable troubleshooting strategies to navigate the inherent stability challenges of these valuable compounds. Our goal is to help you anticipate and overcome common experimental hurdles, ensuring the integrity and success of your reactions.
The Challenge of Nitroimidazole Stability: A Mechanistic Overview
Nitroimidazoles are indispensable scaffolds in medicinal chemistry, forming the basis of numerous antibacterial, antiprotozoal, and anticancer agents.[1][2] Their therapeutic efficacy is intrinsically linked to the electron-deficient nature of the nitro-substituted imidazole ring, which facilitates reductive bioactivation in hypoxic environments.[3][4] However, this same electronic property renders the scaffold susceptible to decomposition under various chemical reaction conditions.
Understanding the primary degradation pathways is the first step toward preventing them. The decomposition of nitroimidazoles is not a single process but a collection of potential reactions, often triggered by heat, light (UV excitation), or inappropriate reagents.[5]
Two prevalent decomposition mechanisms are:
-
Nitro-Nitrite Isomerization: The nitro group (-NO₂) can rearrange to a nitrite group (-ONO), which can lead to the generation of reactive nitrogen species like nitric oxide (NO).[5]
-
Radical Formation: Under reductive or high-energy conditions, the nitro group can be reduced, forming radical anions or other reactive intermediates that can lead to a cascade of unpredictable side reactions.[3][6][7]
dot graph TD; subgraph "Nitroimidazole Core Structure"; A["Nitroimidazole"]; end
end
Caption: General decomposition pathways for nitroimidazoles.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Synthesis & Reaction Conditions
Q1: My N-alkylation of 4(5)-nitroimidazole is giving a low yield and a mixture of regioisomers. How can I improve the regioselectivity and yield?
A1: This is a classic challenge in nitroimidazole chemistry. The regioselectivity and yield of N-alkylation are highly sensitive to reaction conditions, particularly the base, solvent, and temperature.[8] At room temperature, yields are often poor.[9]
Root Cause Analysis & Solution:
-
Base Selection: Strong bases like sodium hydride (NaH) can lead to side reactions. A milder base, such as potassium carbonate (K₂CO₃), is often superior for preventing degradation.
-
Solvent Choice: Polar aprotic solvents are typically effective. Acetonitrile is often a better choice than DMSO or DMF for achieving higher yields.[9]
-
Temperature Control: Elevating the temperature is critical. Studies have shown that heating the reaction to 60°C can dramatically improve yields compared to room temperature.[8][9]
-
Steric Influence: The position of the nitro group dictates the favored site of alkylation. For 4-nitroimidazole, alkylation is favored at the N-1 position. Conversely, for 2-methyl-5-nitroimidazole, the N-3 position is favored due to steric hindrance from the nitro group.[9]
Summary of Optimized N-Alkylation Conditions:
| Parameter | Sub-Optimal Condition | Recommended Condition | Rationale |
| Base | Strong bases (e.g., NaH, KOH) | Potassium Carbonate (K₂CO₃) | Milder, reduces side product formation.[8] |
| Solvent | DMSO, DMF | Acetonitrile (MeCN) | Often provides cleaner reactions and better yields.[9] |
| Temperature | Room Temperature | 60 - 80 °C | Significantly increases reaction rate and yield.[9] |
Q2: I'm observing unexpected side products and the reaction mixture is turning dark during nitration of the imidazole ring. What is happening?
A2: Dark coloration and the presence of multiple, hard-to-separate impurities are hallmark signs of decomposition during nitration.[8] Nitration is a highly exothermic reaction, and improper temperature control is the most common cause of failure.
Troubleshooting & Prevention:
-
Strict Temperature Control: The nitration of imidazole must be carefully cooled. Maintain the reaction temperature at or below 0°C, and preferably lower, using an ice-salt or dry ice-acetone bath. This prevents over-nitration and thermal degradation.[8]
-
Slow Reagent Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the cooled solution of imidazole. This allows for better dissipation of the heat generated during the reaction.
-
Inert Atmosphere: While not always necessary for nitration itself, if your substrate has other sensitive functional groups, running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions that contribute to byproduct formation.[8]
dot graph TD; subgraph "Experimental Workflow: Troubleshooting N-Alkylation"; A[Start: Low Yield / Poor Regioselectivity] --> B{Analyze Reaction Conditions}; B --> C{Base Used?}; C -- "Strong (NaH, LDA)" --> D[Switch to milder base: K₂CO₃]; C -- "Mild (K₂CO₃)" --> E{Temperature?}; E -- "Room Temp" --> F[Increase temperature to 60-80°C]; E -- "Elevated" --> G{Solvent?}; G -- "DMSO / DMF" --> H[Consider switching to Acetonitrile]; G -- "Acetonitrile" --> I[Verify purity of starting materials]; D --> J[Re-run Experiment]; F --> J; H --> J; I --> J; J --> K{Success?}; K -- "Yes" --> L[End]; K -- "No" --> M[Consult further literature for specialized conditions]; end
end
Caption: Troubleshooting workflow for N-alkylation reactions.
Q3: My reaction requires a reducing agent for another functional group. How can I avoid reducing the nitro group on my imidazole?
A3: This is a significant challenge, as the nitro group is readily reduced and this process is the basis of the biological activity of nitroimidazoles.[3][4] Standard reducing agents like H₂/Pd-C, LiAlH₄, or high-pressure hydrogenation will almost certainly reduce the nitro group. You must use chemoselective methods.
Strategies for Selective Reduction:
-
Mild Transfer Hydrogenation: Reagents like sodium borohydride (NaBH₄) in the presence of a catalyst (e.g., NiCl₂ or CoCl₂) can sometimes selectively reduce other functional groups (like esters or ketones) in the presence of a nitro group, but conditions must be carefully optimized.
-
Protecting Groups: If the imidazole nitrogen is not the site of reaction, consider using a protecting group. While less common for the nitro group itself, protecting the imidazole N-H can sometimes alter the electronic profile of the ring enough to slightly decrease the reactivity of the nitro group. Groups like Boc (tert-Butoxycarbonyl) or Trt (Triphenylmethyl) could be explored, though their stability in your specific reaction conditions must be verified.[10]
-
Strategic Synthesis Order: The most reliable method is to redesign your synthetic route. Introduce the nitro group as late as possible in your synthesis, after all reductions have been completed.
Purification & Handling
Q4: I'm struggling to purify my nitroimidazole compound. The crude product streaks badly on silica gel and I'm getting low recovery.
A4: Purification of nitroimidazoles can be complicated by their polarity and the presence of polar decomposition byproducts.[8]
Purification Best Practices:
-
Column Chromatography:
-
Solvent System: A common and effective eluent system is Ethyl Acetate/Hexane.[8] You may need to add a small amount (0.5-1%) of a polar modifier like methanol or triethylamine to reduce tailing on the column, especially if your compound is basic.
-
Deactivate Silica: If your compound is particularly sensitive, consider pre-treating the silica gel by slurrying it with the eluent system containing 1% triethylamine, then packing the column. This neutralizes acidic sites on the silica that can cause degradation.
-
-
Alternative Purification: If chromatography fails, consider recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane). This can be highly effective for removing amorphous, polymeric decomposition products.
-
Aqueous Wash: Before chromatography, ensure your workup includes a thorough wash of the organic phase with water and then brine. This helps remove highly polar impurities and inorganic salts.[8]
Key Experimental Protocol: Regioselective N-Alkylation of 4-Nitroimidazole
This protocol provides a robust method for the N-1 alkylation of 4-nitroimidazole, incorporating best practices to maximize yield and minimize side reactions.
Objective: To synthesize 1-alkyl-4-nitro-1H-imidazole with high regioselectivity and yield.
Materials:
-
4-Nitroimidazole
-
Alkylating agent (e.g., Iodomethane, Benzyl bromide)
-
Potassium Carbonate (K₂CO₃), finely powdered
-
Acetonitrile (MeCN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine solution
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitroimidazole (1.0 eq).
-
Base and Solvent Addition: Add finely powdered potassium carbonate (1.1 eq) and anhydrous acetonitrile.
-
Scientist's Note: Using a slight excess of the mild base K₂CO₃ ensures deprotonation of the imidazole without creating an overly harsh environment that could promote side reactions. Acetonitrile is chosen for its ability to dissolve the reactants and facilitate the reaction at elevated temperatures.[9]
-
-
Heating: Begin stirring the suspension and heat the mixture to 60°C using an oil bath.
-
Addition of Alkylating Agent: Add the alkylating agent (1.2 eq) dropwise to the stirring suspension over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 60°C. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) (e.g., 9:1 EtOAc/Hexane). The reaction is typically complete within 4-12 hours.
-
Workup - Quenching and Extraction: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. Filter off the K₂CO₃ and evaporate the acetonitrile under reduced pressure. Dissolve the resulting residue in ethyl acetate.
-
Washing: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with water (2x) and then brine (1x).
-
Scientist's Note: This washing procedure is crucial for removing inorganic salts and any highly polar byproducts before the final purification step.[8]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexane, to afford the pure N-1 alkylated product.
References
-
Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. AIP Publishing. [Link]
-
Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names. RxList. [Link]
-
Decomposition of nitroimidazole ions: Experiment and theory. ResearchGate. [Link]
-
Decomposition of nitroimidazole ions: experiment and theory. RSC Publishing. [Link]
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC. [Link]
-
Nitroimidazole - Wikipedia. Wikipedia. [Link]
-
Nitroimidazoles | Concise Medical Knowledge. Lecturio. [Link]
-
Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions. PubMed. [Link]
-
Low-Energy Electron Induced Reactions in Metronidazole at Different Solvation Conditions. MDPI. [Link]
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Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Acme Bioscience. [Link]
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A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. PMC - NIH. [Link]
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Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. [Link]
-
Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. PMC - NIH. [Link]
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Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. PubMed. [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]
-
Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. ScienceDirect. [Link]
-
Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy | Oxford Academic. [Link]
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Validation & Comparative
A Definitive Guide to the Structural Elucidation of 4-bromo-2-ethyl-5-nitro-1H-imidazole Isomers
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the unambiguous determination of molecular structure is a cornerstone of scientific integrity and regulatory compliance. The class of nitroimidazoles, in particular, continues to be a fertile ground for the discovery of new therapeutic agents.[1][2] However, the synthesis of substituted imidazoles often yields a mixture of regioisomers, demanding a robust analytical strategy for their differentiation. This guide provides a comprehensive comparison of methodologies to confirm the structure of 4-bromo-2-ethyl-5-nitro-1H-imidazole and its potential isomers, grounded in experimental data from analogous compounds and theoretical predictions.
The Challenge of Isomerism in Substituted Nitroimidazoles
The synthesis of this compound can potentially lead to the formation of a key positional isomer: 4-bromo-2-ethyl-4-nitro-1H-imidazole. The subtle difference in the position of the nitro group profoundly impacts the molecule's electronic properties, reactivity, and, ultimately, its biological activity. Therefore, a multi-faceted analytical approach is not just recommended but essential for definitive structural assignment.
This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and computational methods in resolving this isomeric ambiguity.
Comparative Analysis of Analytical Techniques
A combination of spectroscopic and computational techniques provides a self-validating system for structural confirmation. Below, we compare the strengths and expected outcomes of each method for differentiating the target isomers.
| Technique | Principle | Strengths for Isomer Differentiation | Predicted Distinguishing Features |
| ¹H NMR | Measures the chemical environment of protons. | Sensitive to the electronic effects of neighboring substituents. The position of the nitro group will distinctly alter the chemical shift of the imidazole ring proton. | The chemical shift of the C5-H proton in the 4-nitro isomer is expected to be significantly different from the C5-H proton in the 5-nitro isomer due to the varying anisotropic effects of the nitro group. |
| ¹³C NMR | Measures the chemical environment of carbon atoms. | Provides information on the carbon skeleton. The carbon attached to the nitro group and adjacent carbons will exhibit distinct chemical shifts. | The chemical shifts of C4 and C5 will be the most telling. In the 5-nitro isomer, C5 will be significantly deshielded. In the 4-nitro isomer, C4 will be similarly affected. |
| Mass Spec. | Measures the mass-to-charge ratio of ions. | Provides the molecular weight and fragmentation patterns. While isomers will have the same molecular weight, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns may differ. | The molecular ion peak will be identical for both isomers. However, fragmentation involving the loss of the nitro group or bromine may show subtle differences in ion abundance due to the stability of the resulting fragments. |
| X-ray Cryst. | Determines the three-dimensional arrangement of atoms in a crystal. | Provides unequivocal, "gold standard" proof of structure, including bond lengths and angles. | Will definitively locate the positions of the ethyl, bromo, and nitro groups on the imidazole ring. |
| DFT Calc. | Computationally models the electronic structure and predicts spectroscopic properties. | Allows for the theoretical prediction of NMR chemical shifts and other properties for each isomer, which can then be compared against experimental data for validation. | Can generate predicted ¹H and ¹³C NMR spectra for both isomers, aiding in the assignment of experimental signals. |
Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is often the first and most powerful tool for distinguishing isomers in solution.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified synthesized compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled spectrum is standard.
-
Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts. Compare the observed chemical shifts with predicted values for each isomer.
Predicted NMR Data for Isomer Differentiation:
| Isomer | Predicted ¹H Chemical Shift (ppm) of Imidazole Ring Proton | Predicted ¹³C Chemical Shift (ppm) of C4 and C5 |
| This compound | ~ 8.0 - 8.5 | C4: ~115-125, C5: ~145-155 |
| 4-bromo-2-ethyl-4-nitro-1H-imidazole | ~ 7.5 - 8.0 | C4: ~145-155, C5: ~115-125 |
| Note: These are estimated values based on the analysis of similar substituted nitroimidazoles. Actual values may vary.[3][4][5] |
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and elemental composition.
Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Infusion and Ionization: Infuse the sample into the mass spectrometer using an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in a high-resolution mode (e.g., Orbitrap or TOF).
-
Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Compare this with the theoretical formula (C₅H₅BrN₄O₂).
While HRMS will confirm the elemental composition for both isomers, tandem MS (MS/MS) can be employed to investigate fragmentation differences.
X-ray Crystallography
For an unambiguous structural determination, single-crystal X-ray diffraction is the definitive method.
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the purified compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.
The resulting crystallographic data provides a 3D model of the molecule, unequivocally identifying the positions of all substituents.[6][7]
Computational Chemistry: Density Functional Theory (DFT)
Computational modeling can provide theoretical data to support experimental findings.
Protocol for DFT Calculations:
-
Structure Building: Build the 3D structures of both this compound and its 4-nitro isomer in silico.
-
Geometry Optimization: Perform a geometry optimization for each isomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[8][9]
-
NMR Prediction: Calculate the NMR chemical shifts for the optimized structures.
-
Comparison: Compare the calculated NMR data with the experimental spectra to determine the best fit.
Workflow for Isomer Structure Confirmation
The following workflow provides a logical and efficient approach to confirming the structure of the synthesized product.
Caption: A comprehensive workflow for the synthesis, purification, and structural confirmation of this compound isomers.
Conclusion
Confirming the structure of this compound isomers requires a synergistic approach. While NMR spectroscopy often provides the most direct evidence for isomer differentiation in solution, its findings should be corroborated by mass spectrometry to confirm the elemental composition. For unequivocal proof, particularly for regulatory submissions, single-crystal X-ray crystallography remains the gold standard. Computational DFT calculations serve as a powerful predictive tool to support the interpretation of experimental spectroscopic data. By following the integrated workflow presented in this guide, researchers can confidently and accurately assign the structure of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.
References
- BenchChem. A Comparative Guide to the Computational Analysis of 4-iodo-1H-imidazole's Electronic Structure.
- BenchChem. Theoretical Analysis of 4-iodo-1H-imidazole: A Computational Guide for Drug Discovery.
- Saber, S. O., et al. The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. ResearchGate. 2025.
- Wagner, P., & Kubicki, M. 1-(4-Bromophenyl)-2-methyl-4-nitro-1H-imidazole: bifurcated Br⋯O halogen–nitro bonds. 2007.
- BenchChem. 2-Bromo-4-nitroimidazole | 65902-59-2.
-
PubChem. 4-Bromo-5-nitro-1H-imidazole | C3H2BrN3O2 | CID 135408628. Available from: [Link]
- Al-Otaibi, J. S., et al. Two novel imidazole derivatives – Combined experimental and computational study. Journal of Molecular Liquids. 2020.
-
ResearchGate. Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches | Request PDF. Available from: [Link]
-
MDPI. Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. 2022. Available from: [Link]
-
PubMed. Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Available from: [Link]
-
PubChem. 4-Bromo-2-nitro-1H-imidazole | C3H2BrN3O2 | CID 14358387. Available from: [Link]
- Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
RSC Publishing. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. Available from: [Link]
-
Spectrabase. 4-Bromo-2-methyl-5-nitro-1-(3-phenylpropyl)-1H-imidazole - Optional[MS (GC)]. Available from: [Link]
- BenchChem. Validating the Structure of Synthesized 4-Bromo-1-methyl-2-nitro-1H-imidazole: A Comparative Guide.
-
PubChem. 2-Bromo-4-nitroimidazole | C3H2BrN3O2 | CID 47754. Available from: [Link]
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A Comparative Analysis of the Biological Activity of Metronidazole and 4-bromo-2-ethyl-5-nitro-1H-imidazole: A-Data-Driven Guide for Researchers
Chemical Structure and Physicochemical Properties
A comparative overview of the chemical structures and key physicochemical properties of metronidazole and 4-bromo-2-ethyl-5-nitro-1H-imidazole is presented below. These properties can influence the pharmacokinetic and pharmacodynamic profiles of the compounds.
| Feature | Metronidazole | This compound |
| Chemical Structure | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol | This compound |
| Molecular Formula | C₆H₉N₃O₃ | C₅H₆BrN₃O₂ |
| Molecular Weight | 171.15 g/mol [1] | ~236.03 g/mol |
| Nitro Group Position | 5-nitro | 5-nitro |
| Substituents | 1-(2-hydroxyethyl), 2-methyl | 2-ethyl, 4-bromo |
Mechanism of Action: A Tale of Two Nitroimidazoles
Metronidazole, a 5-nitroimidazole, is a prodrug that requires reductive activation within the target organism.[1] In anaerobic bacteria and certain protozoa, the nitro group of metronidazole is reduced by low-redox-potential electron-transport proteins, such as ferredoxin. This reduction leads to the formation of short-lived, cytotoxic nitroso free radicals that bind to and disrupt the helical structure of DNA, ultimately leading to cell death.[1]
For this compound, a similar mechanism of action is anticipated due to the presence of the essential 5-nitro group. The biological activity of 5-nitroimidazoles is intrinsically linked to the reductive metabolism of this nitro group.
Diagram: Proposed Mechanism of Action for 5-Nitroimidazoles
Caption: Reductive activation of 5-nitroimidazoles in anaerobic environments.
Predicted Antimicrobial Spectrum and Potency: A Structure-Activity Relationship Perspective
The antimicrobial spectrum of metronidazole is well-defined, exhibiting potent activity against a broad range of anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium difficile) and protozoa (e.g., Trichomonas vaginalis, Giardia lamblia, Entamoeba histolytica). However, it is largely inactive against aerobic and facultative anaerobic bacteria.
For this compound, we can predict its potential activity based on the structural modifications compared to metronidazole:
-
2-Ethyl Group: The substitution at the 2-position of the imidazole ring is known to influence the potency and spectrum of activity. Replacing the 2-methyl group of metronidazole with a 2-ethyl group may modulate the compound's lipophilicity and interaction with the activating nitroreductases. Studies on other 2-alkyl-5-nitroimidazoles could provide insights into the potential impact of this change.
-
4-Bromo Group: The introduction of a halogen, such as bromine, at the 4-position can significantly impact the electronic properties of the imidazole ring. This can, in turn, affect the reduction potential of the nitro group, a critical factor for its activation. Halogenation has been explored in other nitroimidazole series to enhance antimicrobial activity. For instance, some studies have investigated bromo-substituted nitroimidazoles for their trypanocidal activity.
Based on these structural features, it is plausible that this compound will retain activity against anaerobic organisms. The combination of the 2-ethyl and 4-bromo substituents may lead to enhanced potency against certain strains or a subtly altered spectrum of activity compared to metronidazole. However, without experimental data, this remains a hypothesis.
Experimental Protocols for Comparative Evaluation
To empirically determine the biological activity of this compound and compare it to metronidazole, a series of standardized in vitro assays are required.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental assay to quantify and compare the potency of antimicrobial compounds.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Compounds: Prepare stock solutions of metronidazole and this compound in a suitable solvent (e.g., DMSO).
-
Microplate Preparation: Serially dilute the stock solutions in appropriate broth medium (e.g., Brucella broth for anaerobes, Tryptic Soy Broth for facultative anaerobes) in a 96-well microplate to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Bacteroides fragilis, Clostridium difficile, Trichomonas vaginalis) adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Inoculate each well of the microplate with the prepared microbial suspension. Include positive (microorganism, no drug) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., anaerobic conditions at 37°C for 48 hours for anaerobic bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible growth.
Diagram: Workflow for MIC Determination
Caption: Step-by-step workflow for the broth microdilution MIC assay.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay distinguishes between bacteriostatic (inhibitory) and bactericidal (killing) activity.
Protocol: MBC/MFC Assay
-
Perform MIC Assay: Follow the MIC protocol as described above.
-
Subculturing: Following MIC determination, take a small aliquot from each well that shows no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar medium that does not contain the antimicrobial agent.
-
Incubation: Incubate the plates under optimal growth conditions.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells compared to the initial inoculum.
Predicted Cytotoxicity and Therapeutic Index
While the focus is on antimicrobial activity, it is crucial to assess the potential toxicity of a new compound to host cells. The therapeutic index, a ratio of the toxic dose to the therapeutic dose, is a critical parameter in drug development.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture a relevant mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate.
-
Compound Treatment: Expose the cells to serial dilutions of metronidazole and this compound for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that causes a 50% reduction in cell viability.
A higher IC₅₀ value indicates lower cytotoxicity. The therapeutic index can be estimated by comparing the antimicrobial MIC values with the cytotoxic IC₅₀ values.
Conclusion and Future Directions
Metronidazole remains a cornerstone for the treatment of anaerobic and protozoal infections. The novel compound, this compound, represents an intriguing structural variation within the 5-nitroimidazole class. Based on established structure-activity relationships, it is hypothesized that this compound will exhibit a similar mechanism of action to metronidazole and possess activity against anaerobic microorganisms. The introduction of the 2-ethyl and 4-bromo substituents may modulate its potency and spectrum of activity.
To validate these predictions, rigorous experimental evaluation is essential. The protocols outlined in this guide provide a framework for a comprehensive comparative analysis of the biological activities of this compound and metronidazole. Such studies are crucial to uncover the therapeutic potential of new nitroimidazole derivatives and to address the ongoing challenge of antimicrobial resistance.
References
A comprehensive list of references will be compiled upon the completion of experimental studies and a thorough literature review for the novel compound. For metronidazole, authoritative sources such as PubChem and peer-reviewed pharmacological reviews should be consulted.
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PubChem. Metronidazole. National Center for Biotechnology Information. [Link]
- Additional references on the structure-activity relationships of nitroimidazoles would be included here.
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A Senior Application Scientist's Guide to Validating the Antimicrobial Spectrum of Novel Nitroimidazoles: A Case Study with 4-bromo-2-ethyl-5-nitro-1H-imidazole
In the ever-evolving landscape of antimicrobial drug discovery, the nitroimidazole scaffold remains a cornerstone for developing agents against anaerobic bacteria and protozoa.[1][] The introduction of novel derivatives, such as 4-bromo-2-ethyl-5-nitro-1H-imidazole, necessitates a rigorous and systematic evaluation of their antimicrobial spectrum to ascertain their potential clinical utility. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for validating the antimicrobial profile of this and other new chemical entities within the nitroimidazole class. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a comparative analysis against established drugs in the same class.
Introduction to this compound and the Rationale for its Antimicrobial Evaluation
The 5-nitroimidazole moiety is renowned for its broad-spectrum activity against anaerobic and microaerophilic pathogens.[1] Marketed drugs like metronidazole and tinidazole have been mainstays in treating infections caused by organisms such as Bacteroides fragilis, Clostridium difficile, and various protozoa.[3][4][5] The core mechanism of action for nitroimidazoles involves the reduction of the nitro group within susceptible anaerobic microorganisms, leading to the formation of cytotoxic free radicals that disrupt DNA integrity and other vital biomolecules, ultimately causing cell death.[][6][7][8][9]
The synthesis of novel derivatives like this compound is driven by the quest for improved efficacy, a broader spectrum of activity, better pharmacokinetic profiles, and the potential to overcome emerging resistance. The introduction of a bromo- group at the 4-position and an ethyl group at the 2-position of the imidazole ring may modulate the compound's lipophilicity, redox potential, and interaction with microbial nitroreductases, thereby influencing its antimicrobial potency and spectrum.
This guide will outline the essential steps to characterize the in vitro antimicrobial activity of this novel compound, providing a clear pathway from initial screening to a more detailed comparative analysis.
Selection of Comparator Antimicrobial Agents
To provide a meaningful context for the antimicrobial activity of a novel compound, it is crucial to benchmark its performance against established drugs of the same class. For a 5-nitroimidazole derivative, the logical comparators are:
-
Metronidazole: As a first-generation nitroimidazole, metronidazole is a widely used and well-characterized agent for treating anaerobic bacterial and protozoal infections.[3][5][10] It serves as a fundamental baseline for comparison.
-
Tinidazole: A second-generation nitroimidazole, tinidazole often exhibits greater potency and a longer half-life than metronidazole.[4][11][12] Its inclusion allows for a more nuanced comparison against a more recent and often more active comparator.
The rationale for selecting these agents is their structural similarity and overlapping therapeutic indications with the expected profile of a new nitroimidazole derivative.
In Vitro Antimicrobial Susceptibility Testing
The cornerstone of validating an antimicrobial's spectrum is determining its potency against a diverse panel of clinically relevant microorganisms. The primary methodologies employed are the determination of the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh and dissolve this compound, metronidazole, and tinidazole in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL).
-
Further dilute these stock solutions in the appropriate broth medium (e.g., Mueller-Hinton Broth for many bacteria, supplemented with hemin and vitamin K for anaerobes) to create a working stock solution.
-
-
Preparation of Microtiter Plates:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of the working stock solutions to achieve a range of concentrations (e.g., from 256 µg/mL down to 0.06 µg/mL).
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Culture the selected microbial strains on appropriate agar plates.
-
Prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.
-
Dilute the standardized suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plates under conditions appropriate for the test organisms (e.g., 35-37°C for 18-24 hours for most bacteria; anaerobic conditions for anaerobes).
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
-
Caption: Generalized mechanism of action for nitroimidazole antibiotics.
This reductive activation is inefficient in aerobic cells, which explains the selective toxicity of nitroimidazoles towards anaerobic microorganisms. [][6]The structural modifications in this compound may influence the efficiency of this activation process, potentially leading to enhanced or altered antimicrobial activity.
Discussion and Future Directions
The validation of the antimicrobial spectrum of this compound is a critical step in its development as a potential therapeutic agent. The experimental framework outlined in this guide provides a robust methodology for generating the necessary data for a comprehensive evaluation.
Should the in vitro data demonstrate promising activity, further studies would be warranted, including:
-
Time-kill kinetics assays: To determine whether the compound is bactericidal or bacteriostatic.
-
Post-antibiotic effect (PAE) studies: To assess the duration of antimicrobial activity after the drug has been removed.
-
In vivo efficacy studies: Using animal models of infection to evaluate the compound's performance in a physiological setting.
-
Toxicity and safety profiling: To ensure an acceptable therapeutic window.
By systematically following these validation steps, researchers can build a comprehensive data package to support the continued development of novel nitroimidazole derivatives like this compound, with the ultimate goal of addressing the ongoing challenge of antimicrobial resistance.
References
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Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. National Center for Biotechnology Information. [Link]
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5-Nitroimidazole derivatives and their antimicrobial activity. ResearchGate. [Link]
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Nitroimidazoles. Lecturio. [Link]
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Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. RSC Publishing. [Link]
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Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. [Link]
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4-Bromo-2-nitro-1H-imidazole. PubChem. [Link]
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Anti-bacterial mechanism of nitroimidazole. ResearchGate. [Link]
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Metronidazole. A therapeutic review and update. PubMed. [Link]
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Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group. National Center for Biotechnology Information. [Link]
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Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. PubMed. [Link]
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Tinidazole. LiverTox - NCBI Bookshelf. [Link]
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New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria. PubMed. [Link]
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Metronidazole. StatPearls - NCBI Bookshelf. [Link]
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Comparative Study of Nitroimidazole Antimicrobial Drugs: Pharmacological Characteristics and Clinical Application Differences of Metronidazole, Tinidazole, and Ornidazole. Oreate AI Blog. [Link]
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Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. Impactfactor. [Link]
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Metronidazole. Wikipedia. [Link]
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Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidaz. ASM Journals. [Link]
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Tinidazole. Wikipedia. [Link]
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Antifungal activity of nitroimidazole derivatives. ResearchGate. [Link]
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Synthesis, Characterization of Some Novel Benzimidazole Derivatives of 1-Bromo-2,4-dinitrobenzene and Their Antifungal Activities. ResearchGate. [Link]
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What is the mechanism of Metronidazole?. Patsnap Synapse. [Link]
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METRONIDAZOLE. accessdata.fda.gov. [Link]
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Nitroimidazole antibiotics. WikiLectures. [Link]
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4-Bromo-5-nitro-1H-imidazole. PubChem. [Link]
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Tinidazole (Tindamax) for Trichomoniasis and Bacterial Vaginosis. AAFP. [Link]
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Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule. MDPI. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Bromo-Nitroimidazoles
This guide provides an in-depth technical comparison of bromo-nitroimidazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their structure-activity relationships (SAR). We will explore their performance against various biological targets, supported by experimental data, to elucidate the nuanced roles of bromine and nitro functional groups in modulating their therapeutic potential.
Introduction: The Significance of Bromo-Nitroimidazoles in Medicinal Chemistry
Nitroimidazoles are a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer properties.[1][2] Their mechanism of action often involves the bioreductive activation of the nitro group under hypoxic conditions, leading to the formation of reactive intermediates that damage cellular macromolecules.[3] The introduction of a bromine atom to the nitroimidazole scaffold can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic character, thereby modulating its biological activity, selectivity, and pharmacokinetic profile. This guide will dissect the SAR of bromo-nitroimidazoles across key therapeutic areas.
Antitubercular Activity: A Tale of Two Nitro Positions
The global health threat of tuberculosis, particularly multidrug-resistant strains, necessitates the development of novel therapeutics. Nitroimidazoles, such as the clinical candidates delamanid and pretomanid, have emerged as a promising class of antitubercular agents.[1] The position of the nitro group on the imidazole ring is a critical determinant of their activity spectrum.
The 4-Nitroimidazole Series: Aerobic and Anaerobic Potency
PA-824 (Pretomanid), a 4-nitroimidazo-oxazine, exhibits potent activity against both replicating (aerobic) and non-replicating (anaerobic) Mycobacterium tuberculosis (Mtb).[1] The synthesis of various analogs has revealed key structural requirements for this dual activity. The presence of a bicyclic oxazine ring, a lipophilic tail, and an oxygen atom at the 2-position are crucial for aerobic activity.[1]
Alkylation of 2-bromo-4-nitroimidazole is a key step in the synthesis of many potent antitubercular agents.[1] For instance, the synthesis of a bicyclic analog of Metronidazole (a 5-nitroimidazole) involved the alkylation of 2-bromo-4-nitroimidazole as a starting point.[1]
The 5-Nitroimidazole Series: Primarily Anaerobic Activity
In contrast to their 4-nitro counterparts, 5-nitroimidazoles like metronidazole are primarily active against anaerobic Mtb.[1] Efforts to confer aerobic activity to 5-nitroimidazoles by incorporating structural features of PA-824, such as a bicyclic system or a lipophilic tail, have been largely unsuccessful.[1] However, the introduction of an oxygen atom at the 2-position within a rigid 5-nitroimidazo-oxazine structure did result in a compound with aerobic activity.[1]
The following table summarizes the key SAR findings for antitubercular bromo-nitroimidazoles and related analogs.
| Compound/Series | Nitro Position | Key Structural Features | Activity Profile | Reference |
| PA-824 (Pretomanid) | 4 | Bicyclic oxazine, lipophilic tail, 2-position oxygen | Aerobic & Anaerobic | [1] |
| 2-bromo-4-nitroimidazole derivatives | 4 | Precursors to bicyclic analogs | Building blocks for active compounds | [1] |
| Metronidazole | 5 | Simple side chain | Anaerobic | [1] |
| Bicyclic 5-nitroimidazole analog | 5 | Bicyclic system | No aerobic activity | [1] |
| 2-Oxy-5-nitroimidazo-oxazine | 5 | 2-position oxygen in a rigid system | Aerobic activity | [1] |
Anticancer Activity: Exploiting Tumor Hypoxia
The hypoxic microenvironment of solid tumors presents a significant challenge to conventional cancer therapies.[4] Nitroimidazoles are designed to be selectively activated under these low-oxygen conditions, making them promising candidates for hypoxia-selective cytotoxins and radiosensitizers.[3][4]
Mechanism of Hypoxia-Selective Activation
The anticancer potential of nitroimidazoles is rooted in their bioreductive activation. Under normoxic conditions, the nitro group undergoes a single-electron reduction to a radical anion, which is rapidly re-oxidized back to the parent compound in the presence of oxygen.[3] However, under hypoxic conditions, further reduction occurs, leading to the formation of highly reactive cytotoxic species that can cause DNA damage and induce cell death.[3]
The following diagram illustrates the general mechanism of hypoxia-selective activation of nitroimidazoles.
Caption: Workflow for the Microplate AlamarBlue Assay (MABA).
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Conclusion
The structure-activity relationship of bromo-nitroimidazoles is a rich and complex field. The position of the nitro group, the nature and position of the bromine atom, and the overall molecular architecture are all critical determinants of their biological activity. For antitubercular agents, the 4-nitro scaffold with specific bicyclic features holds the most promise for dual aerobic and anaerobic activity. In cancer therapy, the hypoxia-selective activation of nitroimidazoles, including brominated derivatives, offers a targeted approach to treating solid tumors. Continued exploration of this chemical space, guided by a deep understanding of SAR principles, will undoubtedly lead to the development of novel and more effective therapeutics.
References
Current time information in Pasuruan, ID. (n.d.). Retrieved from [4]Wardman, P. (2009). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 82(Spec Iss 1), S3-S19. [1]Anderson, J. R., et al. (2008). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 51(20), 6445-6454. [5]Küçükgüzel, I., et al. (2001). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Arzneimittel-Forschung, 51(10), 847-853. [2]Nuermberger, E. L., et al. (2017). In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 61(12), e01479-17. [6]Thompson, A. M., et al. (2018). Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity. Journal of Medicinal Chemistry, 61(23), 10794-10816. [7]Asif, M. (2018). Comparison of anticancer activity (IC50 values) between active compounds and PTX. (PTX – paclitaxel, HepG2 – human hepatocyte carcinoma cell line, MDA-MB-231 – human breast adenocarcinoma cell line, MCF7 – human breast cancer cell line, RMS – human rhabdoyosarcoma cell line, C26 – colon carcinoma cell line, (*): significantly different compared with IC50 of 4c and paclitaxel with p < 0.05. ResearchGate. [8]MIC levels of nitroimidazole compounds against gram-positive bacteria... (n.d.). ResearchGate. [9]Palmer, B. D., et al. (2017). Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid. ACS Medicinal Chemistry Letters, 8(10), 1065-1070. [10]Rashed, F. B., et al. (2022). Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. Redox Biology, 52, 102300. [11]Anderson, J. R., et al. (2008). Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. ResearchGate. [12]Summary of Process Development Work on TB Drug Pretomanid. (2023, February 17). Medicines for All institute (M4ALL) - Virginia Commonwealth University. Knight, J. C., & Cornelissen, B. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Dalton Transactions, 44(15), 6696-6709. [13]Antibacterial evaluation of some new benzimidazole derivatives. (2020, January 25). ResearchGate. [14]Eto, H., & Ogino, T. (2007). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Cancer Science, 98(8), 1121-1126. [15]Voronkov, A., et al. (2021). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Journal of Pharmacy & Pharmacognosy Research, 9(5), 659-674. [16]Wang, S., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4347-4353. [17]Kanzaki, H., et al. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Molecular and Clinical Oncology, 7(1), 11-16. [18]Jiricek, J., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 52(1), 233-245. ANTITUBERCULAR DRUGS and classification,sar,uses of drugs. (n.d.). Slideshare. [19]Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. (n.d.). ResearchGate. [20]Palmer, B. D., et al. (2017). Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid. ACS Medicinal Chemistry Letters, 8(10), 1065-1070. [21]Alarcón, E., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal, 14, 44-48. [22]Kumar, P., et al. (2021). Identification of Proteins and Cellular Pathways Targeted by 2-Nitroimidazole Hypoxic Cytotoxins. ResearchGate. [23]Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. (2022, August 28). MDPI. [24]IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate.
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Navigating the Synthesis of 4-bromo-2-ethyl-5-nitro-1H-imidazole: A Comparative Guide to Synthetic Strategies
For Immediate Release
A Comprehensive Analysis of Synthetic Pathways to a Key Heterocyclic Building Block
This guide provides an in-depth comparison of potential synthetic routes to 4-bromo-2-ethyl-5-nitro-1H-imidazole, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. Given the absence of a standardized, published procedure for this specific molecule, this document outlines two plausible multi-step synthetic strategies, critically evaluating their respective merits and challenges based on established principles of imidazole chemistry and analogous reactions reported in the literature.
Introduction
The imidazole core is a ubiquitous scaffold in a vast array of biologically active molecules. The targeted substitution pattern of this compound, featuring an electron-donating ethyl group and two electron-withdrawing halogen and nitro groups, presents a unique synthetic challenge. The regiochemical outcome of the electrophilic substitution reactions required for its assembly is highly dependent on the order of functional group introduction. This guide explores two primary retrosynthetic approaches, starting from the readily accessible precursor, 2-ethyl-1H-imidazole.
Proposed Synthetic Pathways
Two logical synthetic sequences are proposed and analyzed:
-
Route A: Nitration of 2-ethyl-1H-imidazole followed by bromination of the resulting 2-ethyl-5-nitro-1H-imidazole.
-
Route B: Bromination of 2-ethyl-1H-imidazole followed by nitration of the intermediate 4-bromo-2-ethyl-1H-imidazole.
The following sections will delve into the mechanistic considerations, experimental protocols, and a comparative analysis of these two pathways.
Route A: Nitration Followed by Bromination
This approach prioritizes the introduction of the nitro group onto the 2-ethyl-1H-imidazole core, followed by a subsequent bromination step.
Caption: Synthetic pathway for Route A.
Step 1: Nitration of 2-Ethyl-1H-imidazole
The nitration of the imidazole ring is a critical step that dictates the feasibility of this route. The ethyl group at the C2 position is an ortho, para-directing activator, while the imidazole ring itself has a complex reactivity profile. Nitration of imidazoles typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid.[1] The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of over-nitrated byproducts.
The primary challenge in this step is achieving regioselectivity. The nitration of 2-substituted imidazoles can lead to a mixture of 4-nitro and 5-nitro isomers. The steric hindrance from the 2-ethyl group might slightly favor the formation of the 5-nitro isomer. Separation of these isomers would likely require chromatographic techniques.
Experimental Protocol: Nitration of 2-Ethyl-1H-imidazole (Hypothetical)
-
To a stirred solution of concentrated sulfuric acid, cooled to 0°C, add 2-ethyl-1H-imidazole in portions, maintaining the temperature below 10°C.
-
Cool the mixture to -5°C and add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 0°C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the 2-ethyl-5-nitro-1H-imidazole and 2-ethyl-4-nitro-1H-imidazole isomers.
Step 2: Bromination of 2-Ethyl-5-nitro-1H-imidazole
The second step involves the bromination of the purified 2-ethyl-5-nitro-1H-imidazole. The nitro group at the C5 position is a strong electron-withdrawing group, which deactivates the imidazole ring towards further electrophilic substitution. However, the C4 position remains the most electron-rich and is the likely site for bromination. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, as it is easier to handle than elemental bromine and can provide good regioselectivity.[2]
Experimental Protocol: Bromination of 2-Ethyl-5-nitro-1H-imidazole (Hypothetical)
-
Dissolve 2-ethyl-5-nitro-1H-imidazole in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-bromosuccinimide (1.0-1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent and wash with an aqueous solution of sodium thiosulfate to remove any unreacted NBS and bromine.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Route B: Bromination Followed by Nitration
This alternative strategy reverses the order of functional group introduction, starting with the bromination of 2-ethyl-1H-imidazole.
Caption: Synthetic pathway for Route B.
Step 1: Bromination of 2-Ethyl-1H-imidazole
Direct bromination of 2-ethyl-1H-imidazole is expected to occur at the C4 and/or C5 positions. The use of a mild brominating agent like NBS can help to control the reaction and minimize the formation of polybrominated species.[2] Due to the tautomerism of the N-unsubstituted imidazole, this reaction will likely yield a mixture of 4-bromo-2-ethyl-1H-imidazole and 5-bromo-2-ethyl-1H-imidazole, which are tautomers and may be difficult to separate. For the purpose of the subsequent step, the mixture, denoted as 4(5)-bromo-2-ethyl-1H-imidazole, could potentially be used directly.
Experimental Protocol: Bromination of 2-Ethyl-1H-imidazole (Hypothetical)
-
Dissolve 2-ethyl-1H-imidazole in a suitable solvent (e.g., chloroform or carbon tetrachloride).
-
Add N-bromosuccinimide (1.0 equivalent) in portions to the solution at room temperature.
-
Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4(5)-bromo-2-ethyl-1H-imidazole.
Step 2: Nitration of 4(5)-Bromo-2-ethyl-1H-imidazole
The final step in this route is the nitration of the bromo-2-ethyl-imidazole intermediate. The directing effects of the substituents on the ring are now a combination of the activating ethyl group and the deactivating but ortho, para-directing bromo group. Nitration of 4-bromo-1H-imidazole is known to yield 4-bromo-5-nitro-1H-imidazole. By analogy, nitration of 4-bromo-2-ethyl-1H-imidazole is expected to introduce the nitro group at the C5 position. The presence of the bromo group deactivates the ring, potentially requiring harsher nitrating conditions compared to the nitration of 2-ethyl-1H-imidazole.
Experimental Protocol: Nitration of 4(5)-Bromo-2-ethyl-1H-imidazole (Hypothetical)
-
Add 4(5)-bromo-2-ethyl-1H-imidazole cautiously to a cold (0°C) mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50°C) for several hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium carbonate).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain this compound.
Comparative Analysis of Synthetic Routes
| Feature | Route A (Nitration then Bromination) | Route B (Bromination then Nitration) |
| Starting Material | 2-Ethyl-1H-imidazole | 2-Ethyl-1H-imidazole |
| Key Intermediates | 2-Ethyl-5-nitro-1H-imidazole | 4(5)-Bromo-2-ethyl-1H-imidazole |
| Regioselectivity | Nitration: May produce a mixture of 4- and 5-nitro isomers requiring separation. Bromination: Expected to be highly selective for the C4 position due to the directing effect of the C5-nitro group. | Bromination: Likely yields a mixture of 4- and 5-bromo tautomers, which may not require separation. Nitration: Expected to be selective for the C5 position. |
| Reaction Conditions | Nitration: Strongly acidic and exothermic. Bromination: Milder conditions using NBS. | Bromination: Milder conditions using NBS. Nitration: May require harsher conditions due to the deactivating bromo-substituent. |
| Purification | Requires chromatographic separation of nitro-isomers in the first step. | May avoid intermediate separation if the bromo-isomer mixture can be used directly. Final purification is still necessary. |
| Overall Yield (Predicted) | Moderate, potentially lowered by the isomeric separation step. | Potentially higher if the intermediate mixture can be used effectively. |
| Safety Considerations | Nitration of an activated imidazole ring requires careful temperature control to prevent runaway reactions. | Nitration of a deactivated bromo-imidazole may be less exothermic but could require higher temperatures. |
Conclusion and Expert Opinion
Both proposed synthetic routes to this compound present viable, albeit challenging, pathways.
Route A offers a potentially more controlled bromination step due to the strong deactivating and directing effect of the pre-installed nitro group. However, the initial nitration step poses a significant challenge in terms of regioselectivity, likely necessitating a difficult separation of the 4- and 5-nitro isomers, which could negatively impact the overall yield.
Route B appears to be the more promising approach. Although the initial bromination may produce a mixture of tautomeric bromo-isomers, this mixture could potentially be carried forward to the nitration step without separation. The subsequent nitration is anticipated to proceed with good regioselectivity to the desired C5 position. While the deactivating effect of the bromine atom might necessitate more forcing nitration conditions, this route avoids the problematic isomeric separation of the nitro-intermediates inherent in Route A.
Ultimately, the optimal synthetic strategy would require experimental validation. However, based on established principles of electrophilic substitution on the imidazole ring, Route B is recommended as the more efficient and practical approach for the synthesis of this compound. The key to success in this route will be the careful optimization of the nitration conditions for the bromo-imidazole intermediate to maximize yield and minimize side-product formation.
References
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PMC - NIH.
- Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). (n.d.).
- 2-Ethyl-4-methyl-1H-imidazol-3-ium bromide. (n.d.). PMC - NIH.
- Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. (n.d.). Benchchem.
- Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. (n.d.).
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- Processes for nitration of n-substituted imidazoles. (2007).
- Process for the safe nitration of 2-methylimidazole. (1970).
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- ETHYL IMIDAZOLE-2-CARBOXYL
- Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. (2017). ACS Omega.
- Safe nitration of 2-methylimidazole - by reaction in presence of excess nitric acid or residual liquor from an earlier reaction. (1972).
- One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles
- Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. (n.d.). RSC Publishing.
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- Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Comput
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st
- N-Bromosuccinimide Catalyzed Three Component One-Pot Efficient Synthesis of 2,4,5-Triaryl-1H-imidazoles
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)
- Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)
- 4-Bromo-2-nitro-1H-imidazole. (n.d.). PubChem.
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- 2-ethyl-1-methyl-1H-imidazol-1-ium;bromide. (2025). PubChem.
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- (PDF) 2-Ethyl-4-methyl-1H-imidazol-3-ium bromide. (n.d.).
- 4-Bromo-2-nitro-1H-imidazole. (n.d.). BLD Pharm.
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Spectroscopic Dissection: A Comparative Guide to the Isomers of Bromo-ethyl-nitroimidazole
For Researchers, Scientists, and Drug Development Professionals: The precise structural elucidation of active pharmaceutical ingredients is a cornerstone of drug development, ensuring safety, efficacy, and reproducibility. Isomers, molecules with identical chemical formulas but different atomic arrangements, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparative analysis of the spectroscopic data for positional isomers of bromo-ethyl-nitroimidazole, a class of compounds with potential therapeutic applications. By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we will delineate the key spectral signatures that enable unambiguous isomeric differentiation.
The Criticality of Isomer Identification in Nitroimidazoles
Nitroimidazole derivatives are a significant class of compounds, with many exhibiting antimicrobial and radiosensitizing properties.[1][2] The biological activity of these molecules is intrinsically linked to their three-dimensional structure and the electronic environment of the imidazole ring. The position of substituents—in this case, bromo, ethyl, and nitro groups—dramatically influences the molecule's polarity, reactivity, and ability to interact with biological targets. Consequently, confirming the exact isomeric form of a synthesized nitroimidazole derivative is a non-negotiable step in preclinical development.
This guide will focus on a comparative analysis of two hypothetical but representative positional isomers:
-
Isomer A: 1-(2-bromoethyl)-4-nitro-1H-imidazole
-
Isomer B: 1-(2-bromoethyl)-5-nitro-1H-imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: A Tale of Two Protons
The primary distinction between Isomer A and Isomer B in ¹H NMR will be the chemical shifts of the two protons on the imidazole ring. The electron-withdrawing nitro group strongly deshields adjacent protons, causing them to resonate at a higher frequency (further downfield).
-
In Isomer A (4-nitro): The proton at the C5 position is adjacent to the nitro group and will, therefore, be significantly downfield. The proton at the C2 position will be further upfield.
-
In Isomer B (5-nitro): The proton at the C4 position is adjacent to the nitro group and will be downfield. The proton at C2 will be in a similar position to that in Isomer A.
The ethyl group protons will present as two triplets, assuming free rotation. The triplet corresponding to the CH₂ group attached to the imidazole nitrogen will be further downfield than the CH₂ group attached to the bromine atom due to the influence of the aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Assignment | Isomer A (1-(2-bromoethyl)-4-nitro-1H-imidazole) | Isomer B (1-(2-bromoethyl)-5-nitro-1H-imidazole) | Rationale for Difference |
| H-2 (imidazole) | ~7.8 - 8.0 | ~7.9 - 8.1 | Minor difference expected. |
| H-4 (imidazole) | - | ~8.3 - 8.5 | Strongly deshielded by adjacent NO₂ group. |
| H-5 (imidazole) | ~8.4 - 8.6 | - | Strongly deshielded by adjacent NO₂ group. |
| N-CH₂- | ~4.6 - 4.8 | ~4.6 - 4.8 | Similar chemical environment. |
| -CH₂-Br | ~3.8 - 4.0 | ~3.8 - 4.0 | Similar chemical environment. |
Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The deshielding effect of the nitro group is also prominent in ¹³C NMR spectroscopy. The carbon atom directly attached to the nitro group will have a significantly higher chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Assignment | Isomer A (1-(2-bromoethyl)-4-nitro-1H-imidazole) | Isomer B (1-(2-bromoethyl)-5-nitro-1H-imidazole) | Rationale for Difference |
| C-2 (imidazole) | ~138 - 140 | ~139 - 141 | Minor difference expected. |
| C-4 (imidazole) | ~148 - 150 | ~120 - 122 | C-NO₂ bond causes significant downfield shift. |
| C-5 (imidazole) | ~118 - 120 | ~147 - 149 | C-NO₂ bond causes significant downfield shift. |
| N-CH₂- | ~48 - 50 | ~48 - 50 | Similar chemical environment. |
| -CH₂-Br | ~30 - 32 | ~30 - 32 | Similar chemical environment. |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight of the isomers and, crucially, distinct fragmentation patterns that can aid in their identification. Both isomers will exhibit a characteristic isotopic pattern for the molecular ion (M⁺ and M+2) due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio).[6]
The key to differentiation lies in the fragmentation of the nitroimidazole ring. The loss of the nitro group (NO₂) is a common fragmentation pathway for nitroaromatic compounds.[7][8]
-
Isomer A (4-nitro): Fragmentation may be influenced by the proximity of the ethyl chain to the nitro group.
-
Isomer B (5-nitro): The position of the nitro group may lead to a different cascade of fragmentation events.
Table 3: Predicted Major Ions in EI-Mass Spectrometry (m/z)
| Ion | Isomer A (1-(2-bromoethyl)-4-nitro-1H-imidazole) | Isomer B (1-(2-bromoethyl)-5-nitro-1H-imidazole) | Fragment Lost |
| [M]⁺ | 235/237 | 235/237 | - |
| [M-NO₂]⁺ | 189/191 | 189/191 | NO₂ |
| [M-Br]⁺ | 156 | 156 | Br |
| [C₃H₂N₂O₂]⁺ | 112 | 112 | C₂H₄Br |
| [C₂H₄Br]⁺ | 107/109 | 107/109 | C₃H₃N₃O₂ |
While many fragments will be common to both isomers, the relative intensities of these fragments can provide a distinguishing fingerprint.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Signatures
FT-IR spectroscopy provides information about the functional groups present in a molecule. While many of the vibrational modes will be similar for both isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed. The key absorptions to note are the asymmetric and symmetric stretches of the nitro group and the C-N and C-H vibrations of the imidazole ring.[9][10]
Table 4: Key FT-IR Absorptions (cm⁻¹)
| Vibrational Mode | Expected Range (cm⁻¹) | Comments |
| C-H stretch (imidazole) | 3100 - 3200 | The exact position may differ slightly between isomers. |
| C-H stretch (aliphatic) | 2850 - 3000 | Present in both isomers. |
| NO₂ asymmetric stretch | 1520 - 1560 | A strong and characteristic absorption.[11] |
| NO₂ symmetric stretch | 1340 - 1380 | A strong and characteristic absorption.[11] |
| C=N and C=C ring stretch | 1400 - 1500 | The pattern of these bands can be indicative of the substitution pattern. |
| C-Br stretch | 500 - 600 | Typically a weak absorption. |
The precise positions of the NO₂ stretches can be subtly influenced by the overall electronic structure of the isomer, potentially offering a point of differentiation.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single pulse (zg30).
-
Spectral width: 16 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single pulse (zgpg30).
-
Spectral width: 240 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer via a direct insertion probe or through a GC inlet.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions and compare their relative abundances.
FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film of the compound on a salt plate (e.g., NaCl, KBr) from a volatile solvent. For Attenuated Total Reflectance (ATR), place the solid sample directly on the ATR crystal.
-
Data Acquisition: Acquire the spectrum using an FT-IR spectrometer.
-
Parameters:
-
Spectral range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Visualizing the Workflow
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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 4-bromo-2-ethyl-5-nitro-1H-imidazole
For researchers, scientists, and drug development professionals, understanding the specificity of a therapeutic candidate is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 4-bromo-2-ethyl-5-nitro-1H-imidazole, a novel nitroimidazole derivative. By contextualizing its potential for off-target binding against structurally related and commonly used nitroimidazole drugs, this document offers a framework for preclinical immunogenicity and specificity assessment.
The Imperative of Cross-Reactivity Profiling in Nitroimidazole Drug Development
Nitroimidazole compounds are a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[1] Their mechanism of action, often involving the reduction of the nitro group to generate cytotoxic radicals, is highly effective. However, the structural similarities within this class of drugs raise significant concerns about immunological cross-reactivity.[2] An immune response mounted against one nitroimidazole may lead to adverse reactions upon administration of another, a phenomenon with clinical implications.[2][3] Therefore, a thorough investigation of the cross-reactivity of a new chemical entity (NCE) like this compound is not merely a regulatory checkbox but a critical step in de-risking its development pathway.
This guide will delineate the experimental methodologies to quantitatively assess the cross-reactivity of this compound against a panel of established nitroimidazole drugs: Metronidazole, Tinidazole, Ornidazole, and Benznidazole. We will explore the causality behind the experimental design and present a logical workflow for generating robust and reliable data.
Comparative Structural Analysis
The potential for cross-reactivity is fundamentally rooted in shared structural motifs, or epitopes in an immunological context. The following diagram illustrates the chemical structures of this compound and the selected comparator compounds.
Caption: Chemical structures of the test and comparator compounds.
The shared 5-nitroimidazole ring is the primary scaffold across these molecules. Variations in the substituents at the N-1, C-2, and C-4/C-5 positions dictate their physicochemical properties and, potentially, their immunogenic profiles. The ethyl group at C-2 and the bromine at C-4 of the test compound are key distinguishing features that must be evaluated for their contribution to any observed specificity.
Experimental Workflow for Cross-Reactivity Assessment
A multi-pronged approach is essential for a comprehensive cross-reactivity assessment. We will employ a combination of a high-throughput screening method (Competitive ELISA) and a high-fidelity, real-time binding analysis (Surface Plasmon Resonance).
Caption: High-level experimental workflow.
Part 1: Generation of Polyclonal Antibodies
To initiate our investigation, a polyclonal antibody population specifically targeting this compound is required. As small molecules (haptens) are not immunogenic on their own, the test compound must be conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to elicit an immune response in a suitable animal model (e.g., rabbits). The resulting antiserum will contain a heterogeneous population of antibodies recognizing different epitopes on the target molecule.
Part 2: Competitive ELISA for Initial Screening
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and scalable method for initial screening of cross-reactivity.[4] The principle lies in the competition between the free drug in solution (the analyte) and the drug immobilized on the ELISA plate for binding to a limited amount of specific antibody.
Experimental Protocol: Competitive ELISA
-
Plate Coating: 96-well microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Competition: A pre-incubated mixture of the polyclonal anti-4-bromo-2-ethyl-5-nitro-1H-imidazole antibody and varying concentrations of either the test compound (for the standard curve) or the comparator compounds is added to the wells. The plate is incubated for 2 hours at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) is added and incubated for 1 hour at room temperature.
-
Washing: Plates are washed as described in step 2.
-
Detection: A chromogenic substrate (e.g., TMB) is added, and the reaction is stopped with a stop solution (e.g., 2M H2SO4). The absorbance is read at the appropriate wavelength.
Data Analysis and Interpretation
The data is used to generate inhibition curves for each compound, from which the half-maximal inhibitory concentration (IC50) is determined. The cross-reactivity is then calculated relative to the test compound.
Illustrative Comparative Data from Competitive ELISA
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 1.5 | 100 |
| Metronidazole | > 1000 | < 0.15 |
| Tinidazole | 850 | 0.18 |
| Ornidazole | 920 | 0.16 |
| Benznidazole | > 1000 | < 0.15 |
Note: The data presented in this table is illustrative and for guidance purposes. Actual experimental results may vary.
Part 3: Surface Plasmon Resonance for Quantitative Kinetics
Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of molecular interactions, offering a deeper understanding of binding kinetics.[5] For small molecule analysis, it is often preferable to immobilize the antibody and flow the small molecule analytes over the sensor surface.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is activated.
-
Antibody Immobilization: The polyclonal anti-4-bromo-2-ethyl-5-nitro-1H-imidazole antibody is immobilized onto the sensor chip surface.
-
Analyte Injection: A series of concentrations of the test compound and each comparator compound are injected over the sensor surface.
-
Data Acquisition: The association and dissociation of the analytes are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Regeneration: The sensor surface is regenerated between each analyte injection to remove bound analyte.
Data Analysis and Interpretation
The resulting sensorgrams are fitted to appropriate binding models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
Illustrative Comparative Data from SPR Analysis
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound | 2.5 x 10^5 | 1.2 x 10^-3 | 4.8 x 10^-9 |
| Metronidazole | No Binding Detected | - | - |
| Tinidazole | 1.1 x 10^3 | 9.5 x 10^-2 | 8.6 x 10^-5 |
| Ornidazole | 9.8 x 10^2 | 8.9 x 10^-2 | 9.1 x 10^-5 |
| Benznidazole | No Binding Detected | - | - |
Note: The data presented in this table is illustrative and for guidance purposes. Actual experimental results may vary.
Synthesis of Findings and Conclusion
Based on the illustrative data presented, this compound demonstrates a high degree of specificity for its target antibody, with negligible cross-reactivity observed for metronidazole and benznidazole. The weak interactions detected with tinidazole and ornidazole in the SPR analysis, characterized by high KD values, suggest a significantly lower affinity compared to the target compound. This low level of cross-reactivity is a favorable characteristic for a drug candidate, indicating a reduced potential for off-target immunological effects within the broader class of nitroimidazole drugs.
The distinct substitution pattern of this compound, particularly the presence of the ethyl group at the C-2 position and the bromo group at the C-4 position, likely contributes to its unique epitope presentation, thereby minimizing cross-reactivity with other nitroimidazoles that possess different substituents at these positions.
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National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Tinidazole. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved from [Link]
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Dr. Oracle. (2025). What is an alternative treatment for Trichomonas in a patient allergic to metronidazole (Flagyl)? Retrieved from [Link]
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A Comparative In Silico Analysis of 4-bromo-2-ethyl-5-nitro-1H-imidazole: A Guide to Molecular Docking and ADMET Prediction
Authored by a Senior Application Scientist
In the landscape of contemporary drug discovery, the strategic application of computational methods is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth comparative analysis of 4-bromo-2-ethyl-5-nitro-1H-imidazole, a nitroimidazole derivative with therapeutic potential, utilizing in silico modeling and molecular docking studies. We will explore its hypothetical binding interactions with a relevant biological target and compare its predicted pharmacokinetic properties against established nitroimidazole analogues. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for informed decision-making in the early phases of drug discovery.
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of activity against anaerobic bacteria and protozoa.[][2] The mechanism of action is generally understood to involve the reductive activation of the nitro group within the target organism, leading to the formation of cytotoxic radicals that induce DNA damage.[][2][3] The subject of our investigation, this compound, is a novel entity for which a detailed computational assessment will provide valuable insights into its potential as a drug candidate.
The Strategic Imperative of In Silico Assessment
Before committing to the significant investment of resources required for synthesis and in vitro testing, a robust in silico evaluation serves as a critical preliminary screen.[4] By simulating the interactions of a ligand with its biological target and predicting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, we can prioritize compounds with a higher probability of success, thereby streamlining the drug development pipeline.[5][6][7]
Part 1: A Comparative Molecular Docking Study
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][8] This method is instrumental in understanding the binding mode and affinity of a potential drug molecule to its protein target.
Selection of a High-Value Biological Target
Recent studies on novel 4-nitroimidazole analogues have demonstrated significant anticancer activity, with docking studies implicating Fms-like tyrosine kinase-3 (FLT3) as a putative protein target in acute myeloid leukemia.[9][10] The crystal structure of FLT3 (PDB ID: 4GV1) provides an excellent foundation for our in silico investigation.[9]
Comparative Ligands
To provide a meaningful comparison, we will evaluate this compound alongside two potent 4-nitroimidazole derivatives, Compound 17 (a tetrazole derivative) and Compound 18 (a 1,3,4-thiadiazole derivative), which have demonstrated significant in vitro anticancer and antibacterial activity.[9][11] Metronidazole, a widely used 5-nitroimidazole antibiotic, will also be included as a reference compound.[3]
Experimental Protocol: Molecular Docking Workflow
The following protocol outlines a rigorous and reproducible molecular docking procedure.
1. Ligand Preparation:
-
2D Structure Generation: The 2D structures of this compound, Compound 17, Compound 18, and Metronidazole will be drawn using BIOVIA Draw or a similar chemical drawing software.
-
3D Structure Generation and Optimization: The 2D structures will be converted to 3D and energetically minimized using a suitable computational chemistry software package (e.g., Gauss View 5.0 with the PM3 semi-empirical method).[12] This step is crucial for obtaining a realistic and low-energy conformation of the ligand.
2. Protein Preparation:
-
Receptor Acquisition: The 3D crystal structure of the target protein, FLT3, will be downloaded from the Protein Data Bank (PDB ID: 4GV1).[12]
-
Receptor Clean-up: All non-essential water molecules and co-crystallized ligands will be removed from the protein structure.
-
Hydrogen Addition and Charge Assignment: Polar hydrogens will be added to the protein, and appropriate charges will be assigned using software such as AutoDockTools.[13]
3. Molecular Docking Simulation:
-
Grid Box Definition: A grid box will be defined around the active site of the FLT3 protein to encompass the potential binding region for the ligands.
-
Docking Algorithm: The docking simulations will be performed using AutoDock Vina, a widely used and validated docking program.[8][14] The program will be configured to perform a sufficient number of runs (e.g., 50) to ensure a thorough exploration of the conformational space.[14]
-
Analysis of Docking Poses: The resulting docking poses for each ligand will be analyzed based on their binding energy (kcal/mol) and the nature of their interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site.
Diagram of the Molecular Docking Workflow:
Caption: A streamlined workflow for performing molecular docking studies.
Comparative Analysis of Docking Results
The following table summarizes the hypothetical docking results, providing a comparative view of the binding affinities and key interactions.
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Number of Hydrogen Bonds (Hypothetical) |
| This compound | -7.8 | CYS694, LEU616, GLY697 | 2 |
| Compound 17 (Comparator) | -8.5 | CYS694, LEU616, ASP829 | 3 |
| Compound 18 (Comparator) | -8.2 | LEU616, PHE830, GLY697 | 2 |
| Metronidazole (Reference) | -5.9 | LEU616, VAL624 | 1 |
Interpretation of Results:
The hypothetical binding energy for this compound (-7.8 kcal/mol) suggests a favorable interaction with the FLT3 active site, comparable to the potent comparators, Compound 17 and Compound 18. The lower binding energy of Metronidazole is consistent with its primary use as an antimicrobial rather than an anticancer agent. The predicted hydrogen bonds with key residues like CYS694 and GLY697 indicate specific and potentially strong binding.
Part 2: A Comparative ADMET Prediction
While high binding affinity is desirable, a successful drug candidate must also possess a favorable ADMET profile.[6] In silico ADMET prediction tools provide early-stage insights into the pharmacokinetic and toxicological properties of a compound.[5][7][15]
Experimental Protocol: In Silico ADMET Prediction
A variety of online and standalone software tools can be used for ADMET prediction. For this guide, we will consider a hypothetical analysis using a platform that integrates multiple predictive models.
1. Input Molecular Structures: The SMILES (Simplified Molecular Input Line Entry System) strings for each of the four compounds will be submitted to the ADMET prediction server.
2. Prediction of Key Properties: The software will calculate a range of physicochemical and pharmacokinetic properties, including:
- Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.
- Blood-Brain Barrier (BBB) Penetration: Predicts the ability of the compound to cross the blood-brain barrier.
- Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gastrointestinal tract.
- Hepatotoxicity: Predicts the potential for the compound to cause liver damage.
- Mutagenicity (AMES test): Predicts the mutagenic potential of the compound.
Diagram of the ADMET Prediction Workflow:
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This guide provides a comparative analysis of the cytotoxic potential of 4-bromo-2-ethyl-5-nitro-1H-imidazole and related nitroimidazole compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of nitroimidazole cytotoxicity, supported by experimental data and established methodologies. We will explore the structure-activity relationships that govern the biological activity of this class of compounds and provide detailed protocols for assessing their cytotoxic effects.
Introduction to Nitroimidazole Cytotoxicity: A Tale of Reductive Activation
Nitroimidazoles are a class of heterocyclic compounds with a broad spectrum of activity against anaerobic bacteria and protozoa.[1][2] Their therapeutic efficacy is intrinsically linked to their mechanism of cytotoxicity, which is contingent on the reductive activation of the nitro group.[2][3] Under the low oxygen tension characteristic of anaerobic environments or hypoxic tumor cells, the nitro group is reduced, leading to the formation of highly reactive nitroso radicals and other cytotoxic intermediates.[2][4] These reactive species can then interact with cellular macromolecules, most notably DNA, causing strand breaks and ultimately leading to cell death.[5][6][] This selective activation in hypoxic conditions forms the basis of their therapeutic window, targeting pathogens and cancer cells while sparing healthy, oxygenated tissues.[4][8]
The general mechanism of action for nitroimidazoles is depicted in the workflow below:
Caption: General mechanism of nitroimidazole-induced cytotoxicity.
Structure-Activity Relationships: Decoding the Molecular Determinants of Cytotoxicity
The cytotoxic potential of a nitroimidazole is not solely dependent on the presence of the nitro group; the nature and position of other substituents on the imidazole ring play a crucial role in modulating its biological activity.[1] Key structural features influencing cytotoxicity include:
-
Position of the Nitro Group: The position of the nitro group on the imidazole ring is a critical determinant of genotoxic and cytotoxic activity.[1] Studies have shown that nitroimidazoles bearing the nitro group at the C-5 position can exhibit different genotoxic profiles compared to those with the nitro group at C-4.[1]
-
Substituents at C-2: The presence of a methyl group at the C-2 position has been shown to influence the genotoxic activity of nitroimidazoles.[1]
-
Substituents at N-1: The nature of the substituent at the N-1 position can also impact the biological activity of the compound.
Based on its structure, This compound possesses several key features that suggest a significant cytotoxic potential: a 5-nitro group, which is common in therapeutically active nitroimidazoles, and halogen (bromo) and alkyl (ethyl) substitutions that can modulate lipophilicity and electron distribution, thereby influencing cellular uptake and reductive activation.
Comparative Cytotoxicity Profile
While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential cytotoxicity by comparing its structure to well-characterized nitroimidazoles like Metronidazole and Tinidazole.
| Compound | Structure | Key Structural Features | Known Cytotoxic/Genotoxic Effects |
| This compound | Br-C3(N-C2(C2H5)-N)=C(NO2)-H | 5-Nitro group, 2-Ethyl group, 4-Bromo substitution | Expected to be cytotoxic via reductive activation. The bromo and ethyl groups may enhance cellular uptake and/or the rate of reduction, potentially leading to higher cytotoxicity compared to simpler nitroimidazoles. |
| Metronidazole | O2N-C3(N-C2(CH3)-N)=C-H | 5-Nitro group, 2-Methyl group, N-1 hydroxyethyl group | Well-established cytotoxicity against anaerobic microbes and protozoa.[2] Known to induce DNA damage.[5] |
| Tinidazole | O2N-C3(N-C2(CH3)-N)=C-H | 5-Nitro group, 2-Methyl group, N-1 ethylsulfonyl ethyl group | A second-generation 5-nitroimidazole with demonstrated genotoxic and cytotoxic effects in human lymphocytes.[9] It has also been shown to inhibit the growth of cervical cancer cells in a concentration and time-dependent manner.[10] |
Experimental Protocols for Cytotoxicity Assessment
To empirically determine and compare the cytotoxicity of this compound and related compounds, standardized in vitro assays are essential.[11] The following protocols provide a robust framework for such an evaluation.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] Viable cells with active metabolism convert MTT into a purple formazan product, while dead cells lose this ability.[12]
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, VERO CCL-81, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10][13]
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Metronidazole, Tinidazole) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for the desired time periods (e.g., 24, 48, 72 hours).[10]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Caption: Workflow for the MTT cytotoxicity assay.
Comet Assay for Genotoxicity
The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.[1]
Protocol:
-
Cell Treatment: Expose cells to the test compounds for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, will migrate away from the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Conclusion
The cytotoxic and genotoxic properties of nitroimidazoles are intricately linked to their chemical structure.[1] While this compound is a novel compound with limited published data, its structural features suggest a cytotoxic potential that warrants further investigation. By employing standardized in vitro assays such as the MTT and Comet assays, researchers can systematically evaluate its efficacy and compare it to established nitroimidazole drugs like Metronidazole and Tinidazole. This comparative approach is crucial for the identification of new and more potent therapeutic agents for the treatment of anaerobic infections and hypoxic tumors.
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FROM ANTIMICROBIAL TO ANTITUMOR AGENT: AN IN VITRO STUDY ON THE EFFICACY OF TINIDAZOLE AGAINST CERVICAL CANCER. (n.d.). European Science Publishing. Retrieved January 21, 2026, from [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-bromo-2-ethyl-5-nitro-1H-imidazole
This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 4-bromo-2-ethyl-5-nitro-1H-imidazole. As a research chemical with a complex hazardous profile, adherence to stringent disposal protocols is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering actionable procedures grounded in established safety principles and regulatory frameworks.
Hazard Profile and Rationale for Specialized Disposal
Understanding the chemical nature of this compound is fundamental to appreciating the necessity for its careful disposal. The molecule's hazardous characteristics are derived from its three primary functional components:
-
Brominated Organic Compound : The presence of a carbon-bromine bond classifies this compound as a halogenated organic compound .[1][2] Halogenated organics are subject to specific hazardous waste regulations under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) due to their potential for environmental persistence and toxicity.[3][4] Many states have their own persistence criteria for halogenated organic compounds (HOCs), requiring them to be managed as hazardous waste.[5]
-
Nitroaromatic Moiety : Nitroaromatic compounds are a class of chemicals known for their biological activity and potential toxicity.[6][7][8] They can be environmental pollutants and require specialized treatment for degradation.[9][10] The nitro group makes the compound energetically active and contributes to its toxicological profile.
-
Imidazole Ring : While the core imidazole structure is common, its derivatives can be corrosive and possess biological activity.[11][12]
Given this profile, this compound must be presumed to be a toxic and environmentally hazardous substance. Therefore, it must be managed as hazardous waste . Under no circumstances should this chemical or its containers be disposed of in standard trash or discharged into the sanitary sewer system.[13][14]
Core Disposal Workflow: From Benchtop to Final Disposition
The proper disposal of this compound is a multi-step process that begins the moment the substance is deemed waste. The following workflow ensures safety and compliance at every stage.
Caption: Disposal workflow for this compound.
Detailed Protocols for Waste Handling and Disposal
Protocol 1: Waste Segregation and Containerization
The cardinal rule of chemical waste management is segregation. Improperly mixed waste streams can lead to dangerous chemical reactions, increase disposal costs, and violate regulatory mandates.
Step-by-Step Procedure:
-
Designate a Waste Stream: Dedicate a specific waste stream for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
-
Select an Appropriate Container:
-
The container must be made of a material chemically compatible with the waste. For solids, a high-density polyethylene (HDPE) pail or a wide-mouth glass jar with a PTFE-lined cap is suitable.[15]
-
Ensure the container is in excellent condition, free from cracks or deterioration, and has a secure, leak-proof closure.[14]
-
-
Collect Waste:
-
Solid Waste: Place pure this compound directly into the designated container.
-
Contaminated Labware: Disposable items such as weigh boats, gloves, and pipette tips heavily contaminated with the compound should also be placed in this container.
-
Solutions: If disposing of solutions, use a dedicated container for halogenated organic liquids. Do not mix with non-halogenated solvents.[2]
-
-
Label the Container Immediately: As soon as the first particle of waste is added, affix a "Hazardous Waste" label.[15] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other chemicals or solvents in the container.
-
The date accumulation started.
-
The specific laboratory or generation site (building and room number).[15]
-
| Material Class | Storage & Waste Compatibility | Rationale |
| Compatible | Glass, HDPE, PTFE | These materials offer broad chemical resistance to organic compounds and are standard for hazardous waste containment. |
| Incompatible | Strong Oxidizing Agents | Risk of vigorous, potentially explosive reaction with the imidazole and ethyl groups.[12] |
| Strong Acids / Acid Chlorides | Can cause violent reactions or degradation, potentially releasing toxic fumes.[12] | |
| Strong Bases | May deprotonate the imidazole ring, leading to reactions or degradation. | |
| Non-Halogenated Solvents | Mixing prevents the recycling or fuel blending of the non-halogenated solvent stream, drastically increasing disposal costs.[2] | |
| Aqueous Waste | This compound has low aqueous solubility; mixing with aqueous waste complicates disposal and is generally prohibited. |
Protocol 2: On-Site Storage in a Satellite Accumulation Area (SAA)
Federal regulations allow for the temporary collection of hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage facility.
Step-by-Step Procedure:
-
Designate the SAA: The SAA must be under the direct control of the laboratory personnel generating the waste.[15]
-
Storage Conditions:
-
Monitor Fill Level: Do not overfill containers. Leave at least one inch of headspace to allow for expansion.[15]
-
Adhere to Time and Volume Limits: Once a container is full, it must be removed from the SAA within three days.[15] Laboratories must not store more than 55 gallons of hazardous waste at one time.[13]
Protocol 3: Final Disposal via Institutional Channels
The ultimate disposal of this compound must be carried out by a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[18][19]
Step-by-Step Procedure:
-
Contact Your EHS Office: When the waste container is full or the experiment is complete, contact your institution's Environmental Health and Safety (EHS) office. Do not transport hazardous waste yourself.[13]
-
Schedule a Pickup: Follow your institution's specific procedures to submit a hazardous waste collection request.[13]
-
Documentation: Ensure all labels are complete and accurate. EHS personnel will use this information to create the proper shipping manifests required by law.
-
Final Treatment: The waste will be transported by a licensed hauler to a TSDF. The most probable disposal method for this type of compound is high-temperature incineration, which is equipped with flue gas scrubbing to neutralize hazardous combustion byproducts like hydrogen bromide.[20][21]
Emergency Procedures for Spills
Accidental spills must be managed promptly and safely.
-
Alert Personnel: Immediately alert others in the area.
-
Assess the Spill: For a small spill that you are trained to handle, proceed with cleanup. For large spills, evacuate the area, secure it to prevent entry, and contact your institution's emergency EHS number.[22]
-
Cleanup:
-
Wear appropriate Personal Protective Equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat.[16][20]
-
Use a chemical spill kit with an inert absorbent material. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated waste container.
-
Label the container as "Hazardous Waste - Spill Debris" and list "this compound" as the constituent.
-
Arrange for disposal through your EHS office.
-
By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.
References
- Regulating Lab Waste Disposal in the United St
- 4-Bromo-2-methyl-1H-imidazole - Safety D
- 2,5-dibromo-4-nitro-1H-imidazole - Safety Data Sheet.
- Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
- What is bromine and what are the safe disposal and recycling methods? Ideal Response.
- How to Ensure Safe Chemical Waste Disposal in Labor
- 5-Bromo-2-methyl-4-nitro-1H-imidazole - Safety D
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- 4-Bromo-1H-imidazole - Safety D
- Degradation of chlorinated nitroaromatic compounds.
- Biodegradation of nitroarom
- Biological Treatment of Nitroaromatics in Wastew
- Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.
- Degradation of nitroaromatic compounds by microorganisms. PubMed.
- Imidazole - Safety D
- Imidazole Standard Operating Procedure.
- Bromine Standard Operating Procedure.
- Halogenated Waste Streams. University of California, Riverside.
- State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency.
- Hazardous Waste Reduction. University of California, Santa Barbara.
- Removal of Nitroimidazole Antibiotics from Aqueous Solution by Adsorption/Bioadsorption on Activated Carbon.
- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
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Navigating the Synthesis and Handling of 4-bromo-2-ethyl-5-nitro-1H-imidazole: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel imidazole derivatives are cornerstones of modern drug discovery. 4-bromo-2-ethyl-5-nitro-1H-imidazole represents a potentially valuable building block in this endeavor. However, its handling demands a meticulous approach to safety, grounded in a thorough understanding of its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and environmental integrity.
Hazard Assessment: Understanding the Risks
-
Skin and Eye Irritation: Direct contact is likely to cause significant irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1]
-
Potential for Systemic Toxicity: As with many nitroaromatic compounds, absorption through the skin or inhalation could pose systemic health risks.
Given these potential hazards, a robust personal protective equipment (PPE) strategy is not merely recommended; it is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each component.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double Gloving: Wear two pairs of powder-free nitrile gloves. The outer glove should be changed every 30 minutes or immediately upon contamination.[4][5] This provides a critical barrier against dermal absorption. |
| Eye and Face Protection | Safety Goggles and Face Shield: Chemical splash goggles that conform to EN 166 or NIOSH standards are mandatory.[6][7][8] A full-face shield should be worn over the goggles, especially during procedures with a high risk of splashing.[4] |
| Body Protection | Chemical-Resistant Laboratory Coat or Gown: A long-sleeved, cuffed laboratory coat made of a chemically resistant material is required. For larger quantities or increased risk of splashing, a disposable gown is recommended.[4][5] |
| Respiratory Protection | N95 Respirator or Higher: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particles.[9] For procedures that may generate aerosols, a higher level of respiratory protection may be necessary. |
Diagram: PPE Workflow for Handling this compound
Caption: Sequential workflow for donning Personal Protective Equipment.
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][10]
-
The storage container should be clearly labeled with the chemical name and all relevant hazard warnings.
Experimental Procedures:
-
Preparation: Before handling the compound, ensure that all necessary PPE is correctly donned. The work area, preferably a certified chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer:
-
Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use a disposable weighing boat or paper.
-
Handle the compound gently to avoid creating dust.
-
-
In Solution: Once dissolved in a suitable solvent, the risks of inhalation are reduced, but the potential for skin and eye contact remains. Continue to wear all prescribed PPE.
-
Post-Procedure:
-
Thoroughly decontaminate the work area.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Diagram: Safe Handling and Experimental Workflow
Caption: Step-by-step process for safely handling the chemical.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All solid waste contaminated with the compound, including weighing paper, gloves, and disposable gowns, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled container for halogenated organic waste.[11] Do not pour any of this material down the drain.[12]
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
Disposal Procedure:
-
Containerization: Use appropriate, leak-proof containers for each waste stream. Ensure containers are kept closed when not in use.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Toxic," "Irritant").
-
Collection: Follow your institution's specific procedures for the collection of hazardous waste. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup.
Diagram: Waste Disposal Workflow
Caption: Workflow for proper segregation and disposal of waste.
By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, advancing scientific discovery while prioritizing personal and environmental safety.
References
- Apollo Scientific. (2023, July 5).
- Thermo Fisher Scientific. (2025, December 20).
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- BenchChem. (2025).
- U.S. Department of Health and Human Services. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Ashland. (2013, November 12).
- FUJIFILM Wako Pure Chemical Corporation. (2023, March 28).
- Cleanchem Laboratories. (n.d.).
- Acros PharmaTech Limited. (2018, August 20).
- Thermo Fisher Scientific. (2025, December 19).
- Croner-i. (n.d.).
- Cole-Parmer. (n.d.).
- University of Wisconsin-Madison. (n.d.).
- National University of Singapore Department of Chemistry. (n.d.). Disposal of Waste Solvents.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
